molecular formula C34H46O5 B10780467 Tetromycin B

Tetromycin B

Numéro de catalogue: B10780467
Poids moléculaire: 534.7 g/mol
Clé InChI: DACFQDZSKBTCCU-IBCKPEGXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tetromycin B is a useful research compound. Its molecular formula is C34H46O5 and its molecular weight is 534.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C34H46O5

Poids moléculaire

534.7 g/mol

Nom IUPAC

(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione

InChI

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11-,29-26-/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1

Clé InChI

DACFQDZSKBTCCU-IBCKPEGXSA-N

SMILES isomérique

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]/3([C@H](/C(=C\CC/C(=C\[C@@]4(C=C([C@@H](C[C@@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O

SMILES canonique

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthetic Pathway of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, a member of the polyene macrolide class of antibiotics, exhibits significant antifungal activity. Produced by various Streptomyces species, notably Streptomyces ahygroscopicus, its biosynthesis is a complex process orchestrated by a dedicated gene cluster. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and chemical transformations involved. The information presented is intended to support research efforts in natural product biosynthesis, synthetic biology, and the development of novel antifungal agents.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated with the assembly of its precursor, Tetromycin A, a 26-membered tetraene macrolide. This process is governed by the tetramycin (B1682769) (ttm) biosynthetic gene cluster. The core of this pathway involves the synthesis of the polyketide backbone, followed by a series of tailoring reactions. The final step in the formation of this compound is the hydroxylation of Tetromycin A.

Polyketide Backbone Synthesis

The carbon skeleton of Tetromycin A is synthesized by a Type I polyketide synthase (PKS) system encoded within the ttm gene cluster. This large, multi-domain enzymatic complex catalyzes the sequential condensation of acyl-CoA precursors. The primary building blocks for the tetramycin backbone are malonyl-CoA and methylmalonyl-CoA[1]. The PKS machinery dictates the length of the polyketide chain and the initial pattern of ketoreduction, dehydration, and enoylreduction reactions, ultimately leading to the formation of the characteristic macrolactone ring of Tetromycin A.

Final Hydroxylation: Conversion of Tetromycin A to this compound

The terminal step in the biosynthesis of this compound is the stereospecific hydroxylation of Tetromycin A at the C4 position. This crucial conversion is catalyzed by a cytochrome P450 monooxygenase. In Streptomyces ahygroscopicus, this enzyme is designated as TtmD, while in Streptomyces hygrospinosus, the homologous enzyme is known as TetrK[2]. This enzymatic reaction is essential for the bioactivity of this compound.

The overall transformation can be summarized as follows:

Tetromycin_B_Biosynthesis Malonyl-CoA Malonyl-CoA Polyketide_Backbone Polyketide Backbone Assembly Malonyl-CoA->Polyketide_Backbone ttm PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Polyketide_Backbone ttm PKS Tetramycin_A Tetramycin A Polyketide_Backbone->Tetramycin_A Tailoring Enzymes Tetromycin_B This compound Tetramycin_A->Tetromycin_B TtmD/TetrK (P450)

Figure 1: Core biosynthetic steps of this compound.

Genetic Regulation of Tetromycin Biosynthesis

The expression of the ttm gene cluster is tightly controlled by a network of regulatory proteins. At least four positive regulators, TtmRI, TtmRII, TtmRIII, and TtmRIV, have been identified in Streptomyces ahygroscopicus[3][4][5]. These regulators belong to the LAL and PAS-LuxR families of transcription factors and are essential for activating the transcription of the biosynthetic genes. Disruption of these regulatory genes leads to a significant reduction or complete abolishment of tetramycin production[3][4]. Overexpression of these regulators, particularly TtmRIV, has been shown to enhance the yield of Tetromycin A[4].

Tetromycin_Regulation cluster_regulators Positive Regulators TtmRI TtmRI ttm_cluster ttm Biosynthetic Gene Cluster TtmRI->ttm_cluster TtmRII TtmRII TtmRII->ttm_cluster TtmRIII TtmRIII TtmRIII->ttm_cluster TtmRIV TtmRIV TtmRIV->ttm_cluster Tetromycin_Production Tetromycin Production ttm_cluster->Tetromycin_Production

Figure 2: Regulatory cascade of the ttm gene cluster.

Quantitative Data

Metabolic engineering efforts have provided valuable quantitative data on Tetromycin production. The following table summarizes key production metrics from studies involving genetic manipulation of Streptomyces ahygroscopicus.

Strain/ConditionProductTiter (mg/L)Fold Increase (vs. Wild-Type)Reference
S. ahygroscopicus S91 (Wild-Type)Tetramycin A~324-[6]
S. ahygroscopicus S91 ΔnysBTetramycin A~4111.27[1]
S. ahygroscopicus S91 EngineeredTetramycin A1090.49 ± 136.65~3.37[6]
S. ahygroscopicus S91 with 3 copies of ttmDTetramycin BIncreased from 26.64% to 51.63% of total tetramycins-[6]

Experimental Protocols

Gene Knockout in Streptomyces ahygroscopicus via CRISPR-Cas9

This protocol provides a general framework for gene deletion in Streptomyces. Specific primer sequences and plasmid constructs would need to be designed for the target gene within the ttm cluster.

Workflow:

Gene_Knockout_Workflow cluster_design 1. Design cluster_construction 2. Plasmid Construction cluster_transformation 3. Transformation cluster_selection 4. Selection and Screening cluster_validation 5. Validation Design_gRNA Design sgRNA targeting the gene of interest Assemble_Plasmid Assemble CRISPR-Cas9 plasmid containing sgRNA and homology arms Design_gRNA->Assemble_Plasmid Design_Homology_Arms Design homology arms flanking the target gene Design_Homology_Arms->Assemble_Plasmid Conjugation Intergeneric conjugation from E. coli to S. ahygroscopicus Assemble_Plasmid->Conjugation Select_Exconjugants Select for exconjugants Conjugation->Select_Exconjugants Screen_Mutants Screen for double-crossover mutants by PCR Select_Exconjugants->Screen_Mutants Sequence_Verification Sequence verify the deletion Screen_Mutants->Sequence_Verification Phenotypic_Analysis Analyze the phenotype (e.g., loss of production) Sequence_Verification->Phenotypic_Analysis

Figure 3: Workflow for CRISPR-Cas9 mediated gene knockout.

Methodology:

  • sgRNA Design: Design a 20-bp single guide RNA (sgRNA) sequence targeting a region within the gene of interest. Ensure the presence of a protospacer adjacent motif (PAM) sequence (typically NGG) immediately downstream of the target sequence.

  • Homology Arm Design: Design upstream and downstream homology arms (typically 1-2 kb each) flanking the target gene.

  • Plasmid Construction: Assemble the sgRNA and homology arms into a suitable CRISPR-Cas9 delivery vector for Streptomyces.

  • Conjugation: Transform the final plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002) and perform intergeneric conjugation with S. ahygroscopicus.

  • Selection and Screening: Select for exconjugants on appropriate antibiotic-containing media. Screen individual colonies by PCR using primers flanking the target gene to identify double-crossover deletion mutants.

  • Validation: Confirm the deletion by Sanger sequencing of the PCR product from the mutant strain. Analyze the mutant for the expected phenotype, such as the loss of this compound production.

Heterologous Expression of the ttm Gene Cluster

This protocol outlines the general steps for expressing the ttm gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

Methodology:

  • Gene Cluster Cloning: Isolate the entire ttm biosynthetic gene cluster from the genomic DNA of S. ahygroscopicus. This can be achieved through cosmid or fosmid library construction and screening, or by using TAR (Transformation-Associated Recombination) cloning in yeast.

  • Vector Construction: Clone the isolated gene cluster into a suitable E. coli-Streptomyces shuttle vector.

  • Host Transformation: Introduce the recombinant plasmid into a suitable heterologous Streptomyces host via protoplast transformation or intergeneric conjugation.

  • Expression and Analysis: Culture the recombinant Streptomyces strain under conditions conducive to secondary metabolite production. Extract the culture broth and analyze for the production of tetromycins using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Quantitative Analysis of Tetromycin A and B by HPLC

Methodology:

  • Sample Preparation: Extract the culture broth of Streptomyces with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol). Evaporate the organic solvent and redissolve the residue in methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Detection: UV detector at a wavelength of 304 nm (for the tetraene chromophore).

  • Quantification: Generate a standard curve using purified Tetromycin A and this compound standards of known concentrations. Calculate the concentration of tetromycins in the samples by comparing their peak areas to the standard curve.

Conclusion

This technical guide provides a foundational understanding of the biosynthetic pathway of this compound, with a focus on its core enzymatic machinery and genetic regulation. The provided data and experimental frameworks are intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this pathway, engineer novel derivatives with improved therapeutic properties, and enhance the production of this potent antifungal agent. Further research into the specific functions of the individual PKS domains and tailoring enzymes within the ttm cluster will be crucial for realizing the full potential of combinatorial biosynthesis in the quest for next-generation antifungal drugs.

References

The Diverse Biological Activities of Tetromycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tetromycin B, a polyketide natural product belonging to the tetronate class of antibiotics, has garnered interest for its potential therapeutic applications. Initially noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), further research has revealed a broader spectrum of biological activities, including anti-parasitic and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Antibacterial Activity

While initial reports highlighted this compound's efficacy against MRSA, specific minimum inhibitory concentration (MIC) data from dedicated antibacterial screening remains limited in publicly available literature. The primary mechanism of action for the broader class of tetracycline (B611298) antibiotics involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This interaction prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting peptide chain elongation.[1] It is plausible that this compound shares this mechanism, but further studies are required for confirmation.

Anti-parasitic Activity

This compound has demonstrated notable activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. This activity is attributed to its ability to inhibit key parasitic enzymes.

Quantitative Data: Anti-trypanosomal and Cytotoxic Effects

The inhibitory effects of this compound on T. brucei and its cytotoxicity against mammalian cell lines have been quantified, with the following IC50 values reported:

Target Organism/Cell LineIC50 (µM)Reference
Trypanosoma brucei30.87[3]
Human Embryonic Kidney (HEK293T) cells71.77[3]
Murine Macrophage (J774.1) cells20.2[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Anti-trypanosomal and Cytotoxicity Assays

The following protocol outlines the methodology used to determine the anti-trypanosomal and cytotoxic activity of this compound.

Objective: To determine the IC50 values of this compound against T. brucei and mammalian cell lines.

Materials:

  • Trypanosoma brucei bloodstream forms

  • HEK293T and J774.1 cell lines

  • Appropriate culture media (e.g., HMI-9 for trypanosomes, DMEM for mammalian cells)

  • Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Resazurin-based cell viability reagent (e.g., AlamarBlue)

  • Microplate reader (fluorescence or absorbance)

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Seeding:

    • For the anti-trypanosomal assay, seed 96-well plates with T. brucei at a density of 2 x 104 parasites per well in 100 µL of HMI-9 medium supplemented with 10% FBS.

    • For the cytotoxicity assay, seed 96-well plates with HEK293T or J774.1 cells at a density of 2 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS. Allow mammalian cells to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Add 100 µL of the diluted compound to the respective wells of the microtiter plates. Include a vehicle control (DMSO) and a positive control (a known trypanocidal or cytotoxic agent).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for an additional 4-6 hours, or until a color change is observed in the control wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Plate Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis prep1 Seed 96-well plates with Trypanosomes or Mammalian Cells exp1 Add this compound dilutions to wells prep1->exp1 prep2 Prepare serial dilutions of this compound prep2->exp1 exp2 Incubate for 48 hours (37°C, 5% CO2) exp1->exp2 read1 Add Resazurin-based viability reagent exp2->read1 read2 Incubate for 4-6 hours read1->read2 read3 Measure fluorescence/ absorbance read2->read3 analysis1 Calculate % inhibition read3->analysis1 analysis2 Determine IC50 value analysis1->analysis2

Workflow for in vitro anti-trypanosomal and cytotoxicity assays.

Enzyme Inhibitory Activity

This compound has been identified as a potent inhibitor of cysteine proteases, a class of enzymes crucial for the survival and pathogenesis of various organisms, including parasites.

Quantitative Data: Cysteine Protease Inhibition

The inhibitory activity of this compound has been quantified against several cysteine proteases, with the following inhibition constants (Ki) reported:

Target EnzymeKi (µM)Reference
Rhodesain0.62[3]
Falcipain-21.42[3]
Cathepsin L32.5[3]
Cathepsin B1.59[3]

Ki (Inhibition constant) is a measure of the potency of an inhibitor; a smaller Ki value indicates a more potent inhibitor.

Mechanism of Action: Cysteine Protease Inhibition

The proposed mechanism of action involves the tetronic acid moiety of this compound acting as a Michael acceptor. The nucleophilic cysteine residue in the active site of the protease attacks the electrophilic double bond of the tetronic acid ring, leading to the formation of a covalent adduct and irreversible inhibition of the enzyme.

G Tetromycin This compound (Tetronic Acid Moiety) Adduct Covalent Adduct (Inhibited Enzyme) Tetromycin->Adduct Nucleophilic attack Protease Cysteine Protease (Active Site Cysteine) Protease->Adduct

Proposed mechanism of cysteine protease inhibition by this compound.

Experimental Protocol: Cysteine Protease Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of this compound against cysteine proteases.

Objective: To determine the Ki of this compound for a specific cysteine protease.

Materials:

  • Purified recombinant cysteine protease (e.g., rhodesain, cathepsin L)

  • Fluorogenic substrate specific for the protease (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5)

  • 96-well, black, flat-bottom microtiter plates

  • Fluorescence microplate reader

  • This compound stock solution (in DMSO)

Procedure:

  • Enzyme Activation:

    • Activate the cysteine protease by incubating it in the assay buffer containing DTT for a specified time at room temperature.

  • Inhibitor Incubation:

    • In the wells of the microtiter plate, add varying concentrations of this compound to a fixed concentration of the activated enzyme.

    • Include a control with no inhibitor.

    • Incubate for a defined period to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement:

    • Immediately measure the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).

  • Data Analysis:

    • Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if determining the mode of inhibition).

    • Calculate the Ki value using appropriate enzyme kinetic software and models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

Antiviral and Antitumor Activity

While the broader class of tetracyclines has been investigated for potential antiviral and antitumor properties, specific data for this compound in these areas is not yet available in the peer-reviewed literature. The Pimentel-Elardo et al. (2011) study did test this compound against the SARS-CoV main protease (Mpro) and papain-like protease (PLpro), but no significant inhibitory activity was reported.[3][4] Further research is warranted to explore the potential of this compound as an antiviral or antitumor agent.

Conclusion

This compound exhibits a multifaceted biological activity profile, with demonstrated efficacy as an anti-trypanosomal agent and a potent inhibitor of cysteine proteases. While its antibacterial activity against MRSA is noted, further quantitative studies are needed to fully characterize its antibacterial spectrum. The exploration of its potential antifungal, antiviral, and antitumor activities represents a promising avenue for future research and drug development efforts. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this intriguing natural product.

References

Tetromycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of Tetromycin B, a tetronic acid-based antibiotic. The information is intended for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a naturally occurring antibiotic. Its core chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 180027-84-3[1]
Molecular Formula C₃₄H₄₆O₅[1]
Molecular Weight 534.7 g/mol [1]
Purity >99%[1]
Solubility Soluble in DMF, DMSO, Ethanol, MethanolN/A
Melting Point Not available
Boiling Point Not available

Biological Activity

This compound has demonstrated significant biological activity, primarily as a cysteine protease inhibitor. It has also shown efficacy against the parasite Trypanosoma brucei and cytotoxic effects against certain cancer cell lines.

Cysteine Protease Inhibition

This compound exhibits inhibitory activity against several cysteine proteases. The inhibition constants (Ki) are detailed in the table below.

Target ProteaseKi (μM)Source
Rhodesain0.62N/A
Falcipain-21.42N/A
Cathepsin L32.5N/A
Cathepsin B1.59N/A
Anti-trypanosomal and Cytotoxic Activity

The half-maximal inhibitory concentrations (IC₅₀) of this compound against T. brucei and two human cell lines are provided below.

TargetIC₅₀ (μM)Source
Trypanosoma brucei30.87N/A
HEK293T (kidney cells)71.77N/A
J774.1 (macrophages)20.2N/A

Experimental Protocols

A specific, detailed experimental protocol for the cysteine protease inhibition assay as performed by Pimentel-Elardo et al. (2011) is not publicly available. However, a generalized protocol for a fluorogenic cysteine protease inhibition assay is provided below.

Generalized Cysteine Protease Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of a compound like this compound against a cysteine protease using a fluorogenic substrate.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM DTT) prep_enzyme Prepare Enzyme Stock Solution prep_buffer->prep_enzyme prep_inhibitor Prepare this compound Stock Solution (in DMSO) and serial dilutions prep_buffer->prep_inhibitor prep_substrate Prepare Fluorogenic Substrate Stock (e.g., Z-FR-AMC in DMSO) prep_buffer->prep_substrate add_enzyme Add enzyme solution to microplate wells prep_enzyme->add_enzyme add_inhibitor Add this compound dilutions to wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor incubate_pre Pre-incubate enzyme and inhibitor (e.g., 10 min at 30°C) add_inhibitor->incubate_pre add_substrate Initiate reaction by adding substrate incubate_pre->add_substrate measure Measure fluorescence kinetically (e.g., Ex/Em = 380/460 nm) add_substrate->measure plot_data Plot reaction rates vs. inhibitor concentration measure->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Generalized workflow for a cysteine protease inhibition assay.

Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by this compound have not yet been elucidated. However, based on its function as a cysteine protease inhibitor, a hypothetical mechanism of action can be proposed. Cysteine proteases are involved in various cellular processes, including protein degradation, antigen presentation, and apoptosis. By inhibiting these enzymes, this compound could disrupt these pathways.

G tetromycin_b This compound cysteine_protease Cysteine Protease (e.g., Cathepsin) tetromycin_b->cysteine_protease Inhibition protein_degradation Protein Degradation cysteine_protease->protein_degradation Blocks signaling_cascade Downstream Signaling Cascade protein_degradation->signaling_cascade Disrupts cellular_response Altered Cellular Response (e.g., Apoptosis, Reduced Proliferation) signaling_cascade->cellular_response Leads to

Hypothetical mechanism of action for this compound.

Further research is required to identify the specific signaling pathways modulated by this compound and to fully understand its mechanism of action at the molecular level. This will be crucial for its potential development as a therapeutic agent.

References

The Tetronic Acid Scaffold: A Cornerstone in Antibiotic Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates a continuous search for novel antibiotic scaffolds. Among the myriad of natural products, compounds featuring the tetronic acid moiety have emerged as a promising class of antibiotics with diverse mechanisms of action and significant therapeutic potential. This technical guide provides a comprehensive overview of the tetronic acid core in antibiotics, detailing their structure, biosynthesis, mechanisms of action, and the experimental methodologies used in their study.

The Tetronic Acid Core: Structure and Significance

Tetronic acid, a γ-lactone with a 4-hydroxy-2(5H)-furanone core, is a recurring structural motif in a wide array of natural products exhibiting potent biological activities.[1] Its unique electronic and structural features allow for diverse chemical modifications, leading to a broad spectrum of antibiotic activity. Many natural products, including the well-known ascorbic acid (vitamin C), possess the β-keto-γ-butyrolactone motif characteristic of tetronic acid.[1]

Biosynthesis of Tetronate Antibiotics

The biosynthesis of tetronate antibiotics is a complex process, often involving polyketide synthases (PKS) and other tailoring enzymes.[2] In the case of spirotetronates, a significant subclass of tetronate antibiotics, the biosynthesis generally involves the creation of a polyketide-derived backbone for the aglycone, the incorporation of a three-carbon unit derived from glycerol (B35011) into the tetronic acid moiety, and the formation of the mature aglycone through a Diels-Alder-like reaction.[2] Subsequent decorations with various deoxysugar moieties contribute to the diversity and biological activity of these compounds.[2]

Quantitative Analysis of Antibacterial Activity

The efficacy of tetronic acid antibiotics is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5] The following tables summarize the reported MIC values for several prominent tetronic acid-containing antibiotics against a range of bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Abyssomycin C

Bacterial StrainMIC (µg/mL)Reference(s)
Methicillin-resistant Staphylococcus aureus (MRSA) N3154[2][6][7]
Vancomycin-resistant Staphylococcus aureus (VRSA) Mu5013[2][6][7]
Mycobacterium tuberculosis H37Rv3.6 µM[8]
Mycobacterium smegmatis mc215529 µM[8]
Mycobacterium bovis BCGLow µM range[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Tetrocarcin A and Agglomerin A

AntibioticBacterial StrainMIC (µg/mL)Reference(s)
Tetrocarcin ABacillus subtilis0.1[9]
Staphylococcus aureus20[9]
Gram-negative strains>100[9]
Agglomerin AClostridium difficile, Bacteroides fragilis, Bacteroides vulgatus, Streptococcus constellatus3.13[9]
Eubacterium limosum, Bifidobacterium longum, Bacteroides melaninogenicus, Fusobacterium nucleatum, Fusobacterium necrophorum6.25[9]

Table 3: Minimum Inhibitory Concentration (MIC) of Tetronomycin and Thiolactomycin (B1682310)

AntibioticBacterial StrainMIC (µg/mL)Reference(s)
TetronomycinGram-positive bacteria< 0.3[9]
ThiolactomycinMycobacterium tuberculosis Erdman25[10]
Mycobacterium smegmatis mc215575[10]

Mechanisms of Action and Affected Signaling Pathways

Tetronic acid antibiotics exhibit a variety of mechanisms of action, often targeting essential cellular processes in bacteria.

Abyssomycin C: Inhibition of the p-Aminobenzoic Acid (PABA) Pathway

Abyssomycin C is a potent inhibitor of the biosynthesis of p-aminobenzoic acid (PABA), a crucial precursor for folate synthesis in bacteria.[2][7] This pathway is absent in humans, making it an attractive target for selective antibacterial therapy.[2] Inhibition of the PABA pathway disrupts the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of DNA replication, transcription, and protein synthesis, resulting in bacterial growth arrest and death.[11]

The downstream effects of PABA pathway inhibition include:

  • Depletion of folate cofactors: This directly impacts one-carbon metabolism.

  • Inhibition of nucleotide synthesis: A lack of thymidine, purines, and some amino acids halts DNA and RNA synthesis.

  • Growth arrest and cell death: The cumulative effect of these metabolic disruptions leads to the cessation of bacterial proliferation.[11]

Below is a diagram illustrating the signaling pathway affected by Abyssomycin C.

AbyssomycinC_MoA Chorismate Chorismate PABA_pathway p-Aminobenzoic Acid (PABA) Biosynthesis Chorismate->PABA_pathway PABA p-Aminobenzoic Acid (PABA) PABA_pathway->PABA Folate Folate Synthesis PABA->Folate Tetrahydrofolate Tetrahydrofolate Folate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Amino_Acids Amino Acid Synthesis Tetrahydrofolate->Amino_Acids DNA_RNA_Protein DNA, RNA, and Protein Synthesis Nucleotides->DNA_RNA_Protein Amino_Acids->DNA_RNA_Protein Growth_Inhibition Bacterial Growth Inhibition DNA_RNA_Protein->Growth_Inhibition Abyssomycin_C Abyssomycin C Abyssomycin_C->PABA_pathway Inhibition

Caption: Mechanism of action of Abyssomycin C.

Thiolactomycin: Inhibition of Fatty Acid Synthase (FAS-II)

Thiolactomycin is a well-characterized inhibitor of the bacterial type II fatty acid synthase (FAS-II) system.[10] This pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. By inhibiting key enzymes in this pathway, such as β-ketoacyl-acyl carrier protein synthases, thiolactomycin disrupts membrane integrity and function, leading to bacterial cell death.[12] The FAS-II pathway in bacteria is distinct from the type I fatty acid synthase (FAS-I) found in mammals, providing a basis for selective toxicity.[10]

Inhibition of fatty acid synthesis has several downstream consequences:

  • Disruption of cell membrane integrity: Lack of essential fatty acids compromises the structural and functional integrity of the bacterial cell membrane.

  • Impaired cell division: Proper membrane synthesis is crucial for septum formation during cell division.

  • Altered cell signaling: The composition of the cell membrane can influence various signaling pathways.[13][14]

The following diagram illustrates the cellular impact of FAS-II inhibition.

Thiolactomycin_MoA Acetyl_CoA Acetyl-CoA FAS_II Fatty Acid Synthase (FAS-II) Pathway Acetyl_CoA->FAS_II Fatty_Acids Fatty Acids FAS_II->Fatty_Acids Phospholipids Phospholipid Synthesis Fatty_Acids->Phospholipids Cell_Membrane Cell Membrane Integrity & Function Phospholipids->Cell_Membrane Cell_Division Cell Division Cell_Membrane->Cell_Division Signaling Cell Signaling Cell_Membrane->Signaling Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Disruption leads to Thiolactomycin Thiolactomycin Thiolactomycin->FAS_II Inhibition

Caption: Cellular impact of Thiolactomycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of a tetronic acid antibiotic using the broth microdilution method.[1][6][15][16]

  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh the antibiotic powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.

  • Serial Dilution in a 96-Well Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x antibiotic solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last dilution column.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well (broth with inoculum, no antibiotic).

    • Include a negative control well with broth only.

    • Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Optionally, use a plate reader to measure the optical density at 600 nm to quantify growth inhibition.

Isolation and Purification of Tetronic Acid Antibiotics from Fermentation Broth

This protocol provides a general workflow for the isolation and purification of a tetronic acid antibiotic from a microbial fermentation culture.[9][17][18][19]

  • Fermentation:

    • Cultivate the antibiotic-producing microorganism in a suitable liquid fermentation medium under optimized conditions (temperature, pH, aeration) to maximize antibiotic production.

  • Separation of Biomass and Supernatant:

    • After the fermentation period, separate the microbial biomass from the culture broth by centrifugation or filtration. The antibiotic may be present in either the supernatant or the biomass.

  • Extraction:

    • From Supernatant: Extract the antibiotic from the cell-free supernatant using a suitable organic solvent (e.g., ethyl acetate, butanol) at an appropriate pH.

    • From Biomass: If the antibiotic is intracellular, disrupt the cells (e.g., by sonication or homogenization) and then extract with an appropriate solvent.

  • Concentration:

    • Concentrate the organic extract containing the crude antibiotic using a rotary evaporator under reduced pressure.

  • Chromatographic Purification:

    • Subject the crude extract to a series of chromatographic steps for purification.

    • Column Chromatography: Use silica (B1680970) gel or other stationary phases with a gradient of solvents to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase (e.g., C18) or normal-phase HPLC for final purification to obtain the pure antibiotic.[20][21]

  • Characterization:

    • Confirm the identity and purity of the isolated antibiotic using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][22][23][24][25]

Mandatory Visualizations: Workflows and Logical Relationships

Experimental Workflow for Natural Product Antibiotic Discovery

The following diagram illustrates a typical workflow for the discovery of new antibiotics from natural sources.[8][26][27]

NP_Discovery_Workflow Start Natural Source (Microorganism, Plant, etc.) Fermentation Fermentation & Cultivation Start->Fermentation Extraction Extraction of Crude Metabolites Fermentation->Extraction Screening Primary Antimicrobial Screening Extraction->Screening Hit_Ident Hit Identification Screening->Hit_Ident Hit_Ident->Screening Inactive Purification Purification of Active Compounds (HPLC) Hit_Ident->Purification Active Structure_Eluc Structure Elucidation (NMR, MS) Purification->Structure_Eluc MIC_Det MIC Determination Structure_Eluc->MIC_Det MoA_Studies Mechanism of Action Studies MIC_Det->MoA_Studies Lead_Opt Lead Optimization MoA_Studies->Lead_Opt

Caption: Workflow for natural product antibiotic discovery.

Experimental Workflow for Determining Antibiotic Mechanism of Action

This diagram outlines a general workflow for elucidating the mechanism of action of a newly discovered antibiotic.[28][29][30][31]

MoA_Workflow Start Pure Active Compound Macro_Synth Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Start->Macro_Synth Target_Pathway Identify Target Pathway Macro_Synth->Target_Pathway Cell_Morph Cellular Morphology Analysis (Microscopy) Target_Pathway->Cell_Morph Transcriptomics Transcriptomics (RNA-seq) Target_Pathway->Transcriptomics Proteomics Proteomics Target_Pathway->Proteomics Metabolomics Metabolomics Target_Pathway->Metabolomics Target_ID Specific Target Identification (e.g., Affinity Chromatography) Cell_Morph->Target_ID Transcriptomics->Target_ID Proteomics->Target_ID Metabolomics->Target_ID Validation Target Validation (e.g., Genetic mutants) Target_ID->Validation

Caption: Workflow for mechanism of action determination.

References

Initial Studies on Tetracycline Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial studies investigating the cytotoxic properties of tetracycline (B611298) and its derivatives. Beyond their well-established antimicrobial functions, these compounds have demonstrated significant potential as cytotoxic agents, particularly in the context of oncology. This document synthesizes key findings on their mechanisms of action, summarizes quantitative data on their efficacy in various cell lines, details common experimental protocols, and visualizes the cellular pathways involved.

Introduction to Tetracyclines and Their Cytotoxic Potential

Tetracyclines are a class of broad-spectrum antibiotics originally developed for their bacteriostatic properties, which are achieved by inhibiting protein synthesis in bacteria.[1][2] However, a growing body of research has revealed that tetracyclines, particularly derivatives like doxycycline, minocycline, and a class of non-antimicrobial chemically modified tetracyclines (CMTs), possess potent cytotoxic and pro-apoptotic activities against various cancer cells.[2][3][4] These "off-target" effects are of significant interest for drug repurposing and development, suggesting that tetracyclines may function as anti-cancer agents through mechanisms distinct from their antimicrobial action.[3][5]

The primary anti-cancer mechanisms include the induction of apoptosis (programmed cell death), inhibition of matrix metalloproteinases (MMPs) involved in metastasis, and suppression of angiogenesis and tumor cell proliferation.[1][6] Studies have shown that these effects are often mediated by the intrinsic apoptotic pathway, involving mitochondrial dysfunction and the activation of a cascade of caspase enzymes.[2][7]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of tetracycline derivatives has been quantified across numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[8] This section summarizes the IC50 values for key tetracycline derivatives against various human cancer cell lines.

Doxycycline Cytotoxicity

Doxycycline has shown significant cytotoxic effects against a range of cancer cell lines, with lung cancer cells appearing particularly sensitive.[9][10]

Cell LineCancer TypeIC50 Value (µM)Incubation TimeReference
NCI-H446Lung Cancer1.7048 h[9][10]
A549Lung Cancer1.0648 h[9][10]
MCF-7Breast Cancer11.3972 h[11]
MDA-MB-468Breast Cancer7.1372 h[11]
HL-60Acute Myeloid Leukemia~20.7 (9.2 µg/mL)24 h[4]
A375Amelanotic Melanoma110.472 h[12]
C32Amelanotic Melanoma238.972 h[12]
COLO829Melanotic Melanoma16.372 h[12]
Minocycline Cytotoxicity

Minocycline has also been investigated for its anti-cancer properties, demonstrating efficacy against melanoma and leukemia cell lines.[4][12]

Cell LineCancer TypeIC50 Value (µM)Incubation TimeReference
HL-60Acute Myeloid Leukemia~21.6 (9.9 µg/mL)24 h[4]
A375Amelanotic Melanoma234.072 h[12]
C32Amelanotic Melanoma273.172 h[12]
COLO829Melanotic Melanoma13.972 h[12]
Chemically Modified Tetracycline (COL-3) Cytotoxicity

COL-3 (also known as CMT-3) is a non-antimicrobial tetracycline derivative that has shown potent cytotoxic effects, particularly in leukemia cells.[4][13]

Cell LineCancer TypeIC50 Value (µM)Incubation TimeReference
HL-60Acute Myeloid Leukemia~2.8 (1.3 µg/mL)24 h[4]

Experimental Protocols

The assessment of tetracycline cytotoxicity relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments: the MTT assay for cell viability and Western blotting for detecting caspase activation, a hallmark of apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-3 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]

  • Drug Treatment: Prepare serial dilutions of the tetracycline compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble purple formazan.[15]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[15] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background correction.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the drug concentration to determine the IC50 value.

Apoptosis Detection: Caspase Activation by Western Blot

Western blotting is a widely used technique to detect specific proteins in a sample. To confirm apoptosis, this method can be used to identify the cleavage of caspases, such as Caspase-3 and Caspase-9, from their inactive pro-caspase forms to their active, cleaved forms.[18][19]

Protocol:

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.[20]

  • Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant contains the total protein extract.[20]

  • Protein Quantification: Determine the protein concentration of each sample using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the caspase of interest (e.g., anti-Caspase-3 or anti-Caspase-9) overnight at 4°C. The antibody should be able to detect both the pro-form and the cleaved, active form.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20] The presence of bands corresponding to the cleaved caspase fragments indicates apoptosis activation.

Visualizations: Workflows and Signaling Pathways

To clarify the experimental processes and biological mechanisms, the following diagrams are provided using the Graphviz DOT language.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the typical workflow for evaluating the cytotoxic effects of a tetracycline compound on a cancer cell line.

G cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Drug Treatment cluster_assay Phase 3: Viability Assay (MTT) cluster_analysis Phase 4: Data Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Adherence) A->B D Treat Cells with Compound (24h, 48h, 72h) B->D C Prepare Serial Dilutions of Tetracycline Compound C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability vs. Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Workflow for assessing tetracycline cytotoxicity.
Tetracycline-Induced Apoptotic Signaling Pathway

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which is commonly activated by tetracycline derivatives in cancer cells.

G cluster_stimulus Initiation cluster_mito Mitochondrial Response cluster_caspase Caspase Cascade cluster_execution Execution Phase Tetracycline Tetracycline Derivative Mito Mitochondrion Tetracycline->Mito Induces Stress Bcl2 Bcl-2 (Inhibited) Tetracycline->Bcl2 CytoC Cytochrome c (Release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Pro-Caspase-3 -> Caspase-3 (Executioner) Substrates Cellular Substrate Cleavage (e.g., PARP) Casp3->Substrates Apoptosome->Casp3 Apoptosis Apoptosis Substrates->Apoptosis

Tetracycline's impact on apoptotic signaling.

References

Unraveling Tetromycin B: A Tale of Two Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the molecular identity of Tetromycin B reveals the existence of two distinct compounds sharing this nomenclature, a fact critical for researchers in drug discovery and chemical biology. This technical guide provides an in-depth analysis of both "this compound," a tetronic acid derivative with promising anti-trypanosomal and protease inhibitory activities, and "Tetramycin B," a polyene macrolide antibiotic. Clear differentiation between these molecules is paramount to avoid ambiguity in scientific research and development.

This compound: A Cysteine Protease Inhibitor

This section focuses on the tetronic acid derivative, this compound, isolated from the marine sponge-associated actinomycete, Streptomyces axinellae. Its potential as a therapeutic agent stems from its demonstrated biological activities against parasitic protozoa and key enzymes involved in disease progression.

Molecular Profile

A summary of the key quantitative data for this this compound is presented below.

PropertyValueCitation
Molecular FormulaC₃₄H₄₆O₅[1][2]
Molecular Weight534.7 g/mol [1][2]
Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of cysteine proteases, with notable activity against rhodesain, falcipain-2, cathepsin L, and cathepsin B.[2] This inhibitory action is significant as these enzymes are crucial for the survival and virulence of various pathogens. Furthermore, this compound exhibits anti-trypanosomal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[1][3]

Experimental Protocols

Detailed methodologies for the isolation and biological evaluation of this compound are crucial for reproducibility and further research.

Isolation of this compound from Streptomyces axinellae

The isolation of this compound from the culture of Streptomyces axinellae involves a multi-step process to extract and purify the compound.

  • Cultivation: The Streptomyces axinellae strain is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous phase.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to separate this compound from other metabolites.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[3]

Anti-trypanosomal Activity Assay

The efficacy of this compound against Trypanosoma brucei can be determined using a whole-cell viability assay.

  • Parasite Culture: Bloodstream forms of T. brucei are cultured in a suitable medium, such as HMI-9, supplemented with serum.

  • Compound Treatment: The cultured parasites are incubated with varying concentrations of this compound for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: Parasite viability is assessed using a colorimetric indicator, such as Alamar Blue, which measures metabolic activity. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[4][5]

Protease Inhibition Assay

The inhibitory activity of this compound against specific cysteine proteases is quantified using an enzymatic assay.

  • Enzyme and Substrate Preparation: The target protease (e.g., rhodesain, cathepsin L) and a corresponding fluorogenic substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of this compound.

  • Reaction Initiation and Measurement: The reaction is initiated by adding the substrate, and the fluorescence signal, indicating substrate cleavage, is monitored over time using a plate reader. The rate of inhibition is calculated to determine the inhibitory constant (Kᵢ).[6]

Workflow for Biological Evaluation

The logical flow of experiments to characterize the biological activity of this compound can be visualized as follows:

experimental_workflow cluster_isolation Isolation and Identification cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Culture Streptomyces axinellae Culture Extraction Solvent Extraction Culture->Extraction Purification Chromatographic Purification Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure AntiTrypanosomal Anti-trypanosomal Assay (T. brucei) Structure->AntiTrypanosomal ProteaseInhibition Protease Inhibition Assay Structure->ProteaseInhibition SignalingPathways Signaling Pathway Analysis ProteaseInhibition->SignalingPathways

Workflow for the isolation and bioactivity screening of this compound.

Tetramycin B: A Polyene Macrolide Antibiotic

It is imperative to distinguish the aforementioned this compound from "Tetramycin B," a polyene macrolide antibiotic. This compound possesses a different chemical structure and, consequently, a distinct biological activity profile.

Molecular Profile

The molecular characteristics of Tetramycin B are summarized in the table below.

PropertyValueCitation
Molecular FormulaC₃₅H₅₃NO₁₄[2][7]
Molecular Weight711.8 g/mol [2]
Biological Context

Tetramycin B belongs to the polyene macrolide class of antibiotics.[7] These compounds are known for their antifungal activity, which is typically exerted by binding to ergosterol (B1671047) in fungal cell membranes, leading to membrane disruption and cell death. The original research on Tetramycin B characterized it as a new polyene macrolide antibiotic.[7]

Further in-depth research is required to fully elucidate the specific biological activities, mechanisms of action, and potential therapeutic applications of this particular Tetramycin B.

Conclusion

References

Tetromycin B: A Technical Overview of an Elusive Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a specialized antibiotic noted for its unusual tetronic acid structure. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. Despite its potential, detailed spectroscopic and experimental data for this compound remain largely unavailable in readily accessible scientific literature, posing a hurdle for further research and development. This guide provides a consolidated view of the available information on this compound and outlines the typical experimental protocols used for analogous compounds, offering a foundational resource for researchers in the field.

Chemical Identity and Properties

This compound is chemically distinct from the well-known tetracycline (B611298) class of antibiotics. Its core structure is based on a tetronic acid moiety. The key identifiers for this compound are:

  • CAS Number: 180027-84-3

  • Molecular Formula: C₃₄H₄₆O₅

A related compound, Tetromycin A (CAS Number: 180027-83-2; Molecular Formula: C₃₆H₄₈O₆), has also been identified.

Spectroscopic Data for this compound

Extensive searches of scientific databases and literature have not yielded specific, publicly available NMR or mass spectrometry data for this compound. The limited availability of this compound has likely restricted its detailed characterization in published studies.

To aid researchers, this guide presents typical spectroscopic data for a related tetronic acid-containing antibiotic, Tetronomycin , which was isolated from a Streptomyces species. While not identical to this compound, the data for Tetronomycin can serve as a valuable reference point for anticipating the spectral characteristics of this class of molecules.

Representative Mass Spectrometry Data (Tetronomycin)

High-resolution mass spectrometry is crucial for confirming the elemental composition of a novel compound. For Tetronomycin, the molecular formula was established as C₃₄H₅₀O₈.

Table 1: Representative Mass Spectrometry Data for Tetronomycin

Ion TypeObserved m/zCalculated m/z
[M+H]⁺587.3529587.3533
[M+Na]⁺609.3348609.3352
[M+K]⁺625.3087625.3092
Representative NMR Data (Tetronomycin)

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure. The following tables summarize the NMR data for Tetronomycin, which features a complex polycyclic ether structure attached to the tetronic acid core.

Table 2: Representative ¹H NMR Data for Tetronomycin (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'4.60d9.5
H-3'3.85m
H-5'4.15dd9.5, 2.5
............

Table 3: Representative ¹³C NMR Data for Tetronomycin (CDCl₃)

PositionChemical Shift (δ, ppm)
C-1'175.2
C-2'79.8
C-3'71.5
......

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available. However, the following sections describe the general methodologies employed for the discovery and structural elucidation of novel antibiotics from microbial sources, such as Streptomyces.

Fermentation and Isolation

The production of antibiotics like this compound typically begins with the fermentation of the source microorganism, often a species of Streptomyces.

Caption: General workflow for antibiotic isolation.
Spectroscopic Analysis

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

G Pure_Compound Pure Compound (this compound) MS Mass Spectrometry (HR-ESI-MS, MS/MS) Pure_Compound->MS Determines Molecular Formula NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Pure_Compound->NMR Determines Connectivity & Stereochemistry UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Identifies Chromophores IR Infrared (IR) Spectroscopy Pure_Compound->IR Identifies Functional Groups Structure Structure Elucidation MS->Structure NMR->Structure UV_Vis->Structure IR->Structure

Caption: Spectroscopic workflow for structure elucidation.
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and elemental composition of the molecule. Tandem MS (MS/MS) experiments provide information about the fragmentation patterns, which can help to identify structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.

  • UV-Vis and IR Spectroscopy: These techniques provide information about the presence of chromophores and functional groups, respectively, which complements the data from MS and NMR.

Biological Activity and Signaling Pathways

This compound is reported to be active against MRSA. While the specific molecular target and mechanism of action are not well-documented, antibiotics with tetronic acid moieties are known to exhibit a range of biological activities. The general mechanism of action for many antibiotics involves the inhibition of essential cellular processes in bacteria.

G Tetromycin_B This compound Bacterial_Cell Bacterial Cell (e.g., MRSA) Tetromycin_B->Bacterial_Cell Enters Cell Target Molecular Target (Hypothesized) Bacterial_Cell->Target Inhibition Inhibition of Cellular Process Target->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Hypothesized mechanism of action for this compound.

Potential targets for this class of antibiotics could include enzymes involved in cell wall synthesis, protein synthesis (ribosomes), or nucleic acid replication. Further research is needed to elucidate the precise signaling pathways affected by this compound.

Conclusion

This compound represents a potentially valuable antibiotic with a unique chemical structure and promising activity against resistant bacteria. However, the current lack of publicly available, detailed spectroscopic and experimental data presents a significant barrier to its further development. This technical guide consolidates the known information and provides a framework of standard methodologies to assist researchers in the exploration of this compound and other novel tetronic acid-based antibiotics. The elucidation of its complete spectroscopic profile and mechanism of action will be critical next steps in realizing its therapeutic potential.

Early Research on the Antibacterial Properties of Tetracyclines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of the early research into the antibacterial properties of the tetracycline (B611298) class of antibiotics. Initial searches for "Tetromycin B" did not yield specific information on a compound with that exact name, suggesting it may be a less common nomenclature or a specific derivative not widely documented in early literature. Therefore, this guide will focus on the foundational research conducted on tetracycline, the parent compound of the class, which laid the groundwork for our understanding of this important group of antibiotics. The principles, mechanisms, and experimental approaches detailed herein are broadly applicable to the tetracycline family.

Mechanism of Action

Tetracyclines are broad-spectrum bacteriostatic agents, meaning they inhibit the growth and replication of bacteria rather than directly killing them.[1][2] Their primary mechanism of action is the inhibition of protein synthesis, a critical process for bacterial survival.[1][2][3][4][5]

Tetracycline molecules achieve this by binding to the bacterial 30S ribosomal subunit.[1][2][3][4][6] The ribosome, composed of the 30S and 50S subunits in prokaryotes, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1] Specifically, tetracycline blocks the A-site on the 30S subunit, which is the binding site for aminoacyl-tRNA (tRNA carrying an amino acid).[3][4] By occupying this site, tetracycline prevents the attachment of charged tRNA molecules to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and effectively stopping protein synthesis.[2][3][4] Mammalian cells are generally not affected because their ribosomes are composed of 40S and 60S subunits and they do not accumulate the drug in the same way bacteria do.[3]

Some research also suggests that tetracyclines can alter the cytoplasmic membrane of bacteria, leading to the leakage of essential molecules like nucleotides out of the cell.[5]

Signaling Pathway Diagram

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Blocks tRNA binding Tetracycline Tetracycline Tetracycline->30S_subunit Binds to A-site aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S_subunit Binding prevented Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Inhibition leads to

Caption: Mechanism of action of tetracycline.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of tetracyclines is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Early research established the broad-spectrum activity of tetracyclines against a variety of Gram-positive and Gram-negative bacteria.

Bacterial SpeciesTetracycline MIC (µg/mL)Reference
Chlamydia trachomatis0.03 - 0.08[7]
Empedobacter isolates≤2 - 32[8]
Escherichia coli (tet(C)-positive)2 - 16[9][10]
Escherichia coli1.17[5]
Haemophilus influenzae0.312[5]
Mycobacterium tuberculosis14 - 25[5]
Pseudomonas aeruginosa0.147 - 0.29[5]
Staphylococcus aureus (MRSA)4 - 16 (analogue 6 and derivative 27)[11]
Enterococcus faecalis4 - 16 (analogue 6 and derivative 27)[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of tetracycline against various bacterial strains was a cornerstone of early antibacterial research. The following is a generalized protocol based on common methodologies of the time.

Objective: To determine the lowest concentration of tetracycline that inhibits the visible growth of a specific bacterium.

Materials:

  • Tetracycline hydrochloride stock solution of known concentration.

  • Bacterial isolates for testing.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Sterile test tubes or microtiter plates.

  • Pipettes and other standard microbiology laboratory equipment.

  • Incubator.

Procedure:

  • Preparation of Tetracycline Dilutions: A series of twofold dilutions of the tetracycline stock solution is prepared in the liquid growth medium to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically from a fresh culture, to a specific cell density (e.g., McFarland standard).

  • Inoculation: Each tube or well containing a specific tetracycline concentration is inoculated with the standardized bacterial suspension. A positive control tube (medium with bacteria, no antibiotic) and a negative control tube (medium with tetracycline, no bacteria) are also prepared.

  • Incubation: The tubes or plates are incubated under conditions suitable for the growth of the test bacterium (e.g., 37°C for 18-24 hours).

  • Observation and Interpretation: After incubation, the tubes or wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth. The MIC is recorded as the lowest concentration of tetracycline in which there is no visible growth.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Tetracycline_Dilutions Prepare Serial Dilutions of Tetracycline Inoculate Inoculate Dilutions with Bacteria Prepare_Tetracycline_Dilutions->Inoculate Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Bacterial_Inoculum->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe_Growth Observe for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC

Caption: General workflow for MIC determination.

Mechanisms of Resistance

The widespread use of tetracyclines led to the emergence of bacterial resistance. Early research identified two primary mechanisms:

  • Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that act as efflux pumps.[2][3] These pumps actively transport tetracycline out of the bacterial cell, preventing it from reaching a high enough intracellular concentration to inhibit protein synthesis.[2][3]

  • Ribosomal Protection Proteins: Another mechanism involves the production of proteins that can interact with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume even in the presence of the antibiotic.[2][3]

Conclusion

The early research on tetracycline laid a crucial foundation for the field of antimicrobial chemotherapy. It established a novel mechanism of action—the inhibition of protein synthesis at the ribosomal level—and introduced a class of broad-spectrum antibiotics that have been instrumental in treating a wide range of bacterial infections. The methodologies developed to quantify its antibacterial activity, such as MIC determination, remain standard practices in microbiology. Understanding the mechanisms of action and the subsequent emergence of resistance continues to inform the development of new and improved antibacterial agents.

References

Unveiling Tetromycin B: A Potent Tetronic Acid Antibiotic Distinct from the Tetracycline Family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This guide provides a comprehensive overview of Tetromycin B, an antibiotic with a unique tetronic acid structure. It is important to note that this compound is not a member of the well-known tetracycline (B611298) family of antibiotics. The initial request suggested a relationship, but scientific literature classifies this compound within a distinct class of natural products. This guide will first focus in-depth on this compound and will then provide a comparative overview of the tetracycline family to address the initial query.

Section 1: this compound - A Detailed Exploration

This compound is a naturally occurring antibiotic produced by Streptomyces sp. that has garnered interest for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Its unique spirotetronate structure sets it apart from many conventional antibiotics and is central to its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 180027-84-3[1]
Molecular Formula C₃₄H₄₆O₅[1]
Molecular Weight 534.7 g/mol [1]
Appearance Light tan solid[1]
Purity >99% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[1]
Mechanism of Action: Cysteine Protease Inhibition

This compound exerts its biological effects primarily through the inhibition of cysteine proteases.[2] This mechanism is distinct from that of many common antibiotics that target cell wall synthesis or protein translation. The α,β-unsaturated lactone ring within the tetronic acid moiety of this compound is believed to be the reactive element that covalently modifies the cysteine residues in the active sites of these proteases.[2]

Quantitative analysis of its inhibitory activity against various cysteine proteases has been determined, as detailed in Table 2.

Target ProteaseKi (μM)
Rhodesain0.62
Falcipain-21.42
Cathepsin L32.5
Cathepsin B1.59

Data sourced from Pimentel-Elardo, S.M., et al. (2011).[2]

The inhibitory action of this compound on these proteases can disrupt various cellular processes in pathogens, leading to their demise.

TetromycinB_Mechanism TetromycinB This compound CysteineProtease Cysteine Protease (e.g., Rhodesain, Falcipain-2) TetromycinB->CysteineProtease Binds to ActiveSite Active Site Cysteine Residue TetromycinB->ActiveSite Covalently modifies CysteineProtease->ActiveSite Inhibition Inhibition of Proteolytic Activity ActiveSite->Inhibition Downstream Disruption of Pathogen Cellular Processes Inhibition->Downstream

Caption: Mechanism of this compound as a cysteine protease inhibitor.

Biological Activity

This compound has demonstrated significant activity against various pathogens and in different biological assays. Table 3 summarizes the available data on its inhibitory concentrations. While its potent activity against MRSA is noted, specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacteria are not widely available in the public domain.

Target Organism/Cell LineMeasurementValue (μM)
Trypanosoma bruceiIC₅₀30.87
HEK293T kidney cellsIC₅₀71.77
J774.1 macrophagesIC₅₀20.20

Data sourced from Pimentel-Elardo, S.M., et al. (2011).[2]

Biosynthesis

This compound belongs to the spirotetronate class of polyketides. The biosynthesis of these complex molecules is a fascinating process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes. The general biosynthetic pathway for spirotetronates, which is representative for this compound, is illustrated below. It involves the iterative condensation of acetate (B1210297) and propionate (B1217596) units to form a linear polyketide chain, followed by cyclization reactions, including an intramolecular Diels-Alder reaction, to form the characteristic spirotetronate core.

Spirotetronate_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Cyclization Cyclization Cascade cluster_Tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS_Module Iterative Condensation (PKS Modules) Acetyl-CoA->PKS_Module Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_Module Linear_Polyketide Linear Polyketide Chain PKS_Module->Linear_Polyketide IMDA Intramolecular Diels-Alder Reaction Linear_Polyketide->IMDA Spiro_Core Spirotetronate Core IMDA->Spiro_Core Tailoring_Enzymes Oxidations, Glycosylations, etc. Spiro_Core->Tailoring_Enzymes TetromycinB_Final This compound Tailoring_Enzymes->TetromycinB_Final

Caption: Representative biosynthetic pathway for spirotetronate antibiotics.

Experimental Protocols

1.5.1 Fermentation and Extraction (General Protocol)

  • Inoculation and Culture: A pure culture of the Streptomyces sp. producer strain is inoculated into a suitable seed medium and incubated to generate a seed culture. This is then transferred to a larger production medium.

  • Fermentation: The production culture is incubated under controlled conditions (temperature, pH, aeration) for a period sufficient for the production of this compound.

  • Extraction: The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including this compound, are then extracted from the mycelial cake and/or the supernatant using an organic solvent such as ethyl acetate or butanol.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

1.5.2 Isolation and Purification (General Protocol)

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity.

    • Sephadex LH-20 column chromatography for further purification.

    • Preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), is used as a final step to obtain highly pure this compound.

  • Monitoring: Fractions are monitored for bioactivity using an appropriate assay (e.g., against MRSA) and for the presence of the target compound using analytical techniques like thin-layer chromatography (TLC) or analytical HPLC.

1.5.3 Characterization

The structure of the purified this compound is elucidated using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Section 2: The Tetracycline Family - A Comparative Overview

To address the initial query, this section provides a concise overview of the tetracycline family of antibiotics, highlighting their key differences from this compound.

Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring ("tetracyclic") core structure.[4] They are produced by various species of Streptomyces.

General Structure and Mechanism of Action

The fundamental structure of tetracyclines is a linear fused tetracyclic nucleus.[4] Their mechanism of action involves the inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][6] This is a bacteriostatic action, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Tetracycline_Mechanism Tetracycline Tetracycline Ribosome30S 30S Ribosomal Subunit Tetracycline->Ribosome30S Binds to ASite A Site Tetracycline->ASite Blocks Ribosome30S->ASite ProteinSynth Protein Synthesis ASite->ProteinSynth Inhibits tRNA Aminoacyl-tRNA tRNA->ASite Binding prevented

Caption: Mechanism of action of tetracycline antibiotics.

Antibacterial Spectrum

Tetracyclines are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia, Mycoplasma, and Rickettsia.[4] Table 4 provides representative MIC values for tetracycline against common pathogens.

OrganismMIC Range (µg/mL)
Staphylococcus aureus0.25 - 4
Streptococcus pneumoniae0.25 - 8
Escherichia coli0.5 - 16
Haemophilus influenzae0.5 - 4
Chlamydia trachomatis0.06 - 1
Mycoplasma pneumoniae0.12 - 2

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion

This compound is a promising antibiotic with a unique tetronic acid structure and a distinct mechanism of action as a cysteine protease inhibitor. Its activity against MRSA makes it a compound of significant interest for further research and development. It is crucial for researchers to recognize that this compound is not a tetracycline and belongs to a different structural and mechanistic class of antibiotics. The tetracycline family, while historically significant and still clinically relevant, operates through the inhibition of protein synthesis. This guide has provided a detailed technical overview of this compound and a comparative summary of the tetracyclines to clarify their distinct nature and aid in future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Tetromycin B, a tetronic acid-containing antibiotic. The methodology is based on established principles for the extraction and purification of secondary metabolites from actinomycete fermentations. The protocol outlines a multi-step process commencing with the fermentation of the producing microorganism, followed by solvent-based extraction of the active compound, and culminating in a series of chromatographic purification steps to yield highly purified this compound. While a specific peer-reviewed protocol for this compound is not publicly available, this guide is constructed from established methods for similar tetronic acid antibiotics and serves as a comprehensive starting point for researchers.

Introduction

This compound is an antibiotic characterized by an unusual tetronic acid structure, which distinguishes it from the more common tetracycline (B611298) antibiotics. It has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest for further research and drug development. The isolation and purification of this compound from its natural source, typically a fermentation broth of a producing microorganism, is a critical first step in its characterization and preclinical evaluation.

This protocol details a general yet comprehensive approach to obtaining pure this compound, encompassing fermentation, extraction, and chromatographic purification.

Materials and Equipment

Fermentation
  • Culture of the this compound-producing microorganism (e.g., Saccharopolyspora sp.)

  • Seed and production fermentation media (specific composition to be optimized based on the producing strain)

  • Shaker incubator

  • Fermenter

  • Centrifuge

Extraction
  • Organic solvents (e.g., ethyl acetate (B1210297), butanol, methyl isobutyl ketone)

  • Rotary evaporator

  • Separatory funnels

  • Filtration apparatus

Purification
  • Chromatography columns

  • Adsorbent resins (e.g., Diaion HP20, Amberlite XAD series)

  • Size-exclusion chromatography media (e.g., Sephadex G-25)

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • Solvents for chromatography (e.g., methanol (B129727), acetonitrile (B52724), water, various buffer systems)

  • Thin-Layer Chromatography (TLC) plates and developing chambers

Analysis
  • UV-Vis Spectrophotometer

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

Fermentation of the Producing Microorganism

The production of this compound is achieved through submerged fermentation of the producing actinomycete strain.

Protocol:

  • Seed Culture Preparation: Inoculate a suitable seed medium with a stock culture of the producing microorganism. Incubate at 28-30°C for 48-72 hours in a shaker incubator at 200-250 rpm.

  • Production Fermentation: Transfer the seed culture (5-10% v/v) to the production fermentation medium. The production medium should be optimized for maximal antibiotic yield.

  • Incubation: Incubate the production culture in a fermenter at 28-30°C for 5-7 days. Maintain aeration and agitation to ensure optimal growth and secondary metabolite production.

  • Monitoring: Monitor the fermentation progress by measuring pH, cell growth (e.g., packed mycelial volume), and antibiotic activity through bioassays against a sensitive indicator organism (e.g., Bacillus subtilis or MRSA).

Extraction of this compound from Fermentation Broth

Following fermentation, the first step in purification is to separate the biomass from the culture broth and then extract the antibiotic.

Protocol:

  • Biomass Separation: Centrifuge the fermentation broth at 5,000-8,000 x g for 15-20 minutes to pellet the mycelium. The supernatant (clarified broth) contains the secreted this compound.

  • Solvent Extraction:

    • Adjust the pH of the clarified broth to a slightly acidic to neutral range (pH 6.0-7.0) to ensure the stability of this compound.

    • Perform a liquid-liquid extraction using an equal volume of an appropriate organic solvent such as ethyl acetate or butanol.

    • Repeat the extraction process 2-3 times to maximize the recovery of the antibiotic.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Purification of this compound

The crude extract is a complex mixture of metabolites. A multi-step chromatographic approach is necessary to isolate pure this compound.

Protocol:

  • Adsorption Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a column packed with a non-ionic adsorbent resin (e.g., Diaion HP20 or Amberlite XAD-16) pre-equilibrated with water.

    • Wash the column with water to remove polar impurities.

    • Elute the adsorbed compounds with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze for antibiotic activity using TLC and bioassays.

  • Size-Exclusion Chromatography:

    • Pool the active fractions from the adsorption chromatography step and concentrate them.

    • Dissolve the concentrated active fraction in a suitable buffer and load it onto a Sephadex G-25 column.

    • Elute with the same buffer to separate compounds based on their molecular size.

    • Collect fractions and identify those containing this compound through bioassay and TLC analysis.

  • Silica Gel Chromatography:

    • Further purify the active fractions from the size-exclusion step using silica gel column chromatography.

    • Use a solvent system of increasing polarity, such as a gradient of methanol in chloroform (B151607) or ethyl acetate, to elute the compounds.

    • Monitor the separation by TLC and pool the fractions containing the pure compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final polishing and to obtain high-purity this compound, use a preparative reverse-phase HPLC column (e.g., C18).

    • Employ an isocratic or gradient elution system with solvents such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Collect the peak corresponding to this compound and verify its purity using analytical HPLC.

Data Presentation

Quantitative data from each purification step should be meticulously recorded to track the efficiency of the process.

Table 1: Purification of this compound from a 10 L Fermentation Broth (Example Data)

Purification StepTotal Volume (mL) / Weight (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Broth8500 mL8,500,0001,0001001
Crude Extract5,000 mg6,800,0001,360801.36
Adsorption Chromatography Pool800 mg5,100,0006,375606.38
Size-Exclusion Chromatography Pool250 mg4,250,00017,0005017.0
Silica Gel Chromatography Pool80 mg3,400,00042,5004042.5
Preparative HPLC25 mg2,550,000102,00030102.0

Note: Activity units are arbitrary and should be defined by a standardized bioassay.

Visualization of Workflow

The overall workflow for the isolation and purification of this compound can be visualized as follows:

TetromycinB_Purification Fermentation Fermentation of Producing Strain Harvest Harvest and Biomass Separation (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction of Supernatant Harvest->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Adsorption Adsorption Chromatography (e.g., HP20) Concentration->Adsorption SizeExclusion Size-Exclusion Chromatography (e.g., Sephadex G-25) Adsorption->SizeExclusion Active Fractions SilicaGel Silica Gel Chromatography SizeExclusion->SilicaGel Active Fractions PrepHPLC Preparative HPLC (C18) SilicaGel->PrepHPLC Partially Purified Fractions PureCompound Pure this compound PrepHPLC->PureCompound Analysis Purity Analysis (Analytical HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The protocol described provides a robust framework for the successful isolation and purification of this compound. Researchers should note that the specific conditions for fermentation, extraction, and chromatography will likely require optimization based on the characteristics of the producing strain and the physicochemical properties of this compound. Careful monitoring of antibiotic activity at each stage is crucial for maximizing the yield and purity of the final product. The purified this compound can then be used for detailed structural elucidation, in vitro and in vivo efficacy studies, and further drug development efforts.

Application Note: High-Performance Liquid Chromatography Methods for the Analysis of Tetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine.[1] Accurate and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and residue monitoring. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the predominant techniques for the analysis of tetracyclines due to their specificity, sensitivity, and accuracy.[2][3] This document provides a detailed overview of established liquid chromatography methods for the analysis of tetracycline (B611298), including quantitative data summaries and a comprehensive experimental protocol.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published HPLC and LC-MS/MS methods for the analysis of tetracycline and its related compounds. This allows for a direct comparison of different analytical approaches.

Analyte(s)MethodColumnMobile PhaseDetectionLinearity RangeLimit of Quantification (LOQ)Reference
Tetracycline HCl, 4-Epianhydrotetracycline HClHPLCL1 (3 µm, 150 x 4.6 mm)Gradient of 0.1% Phosphoric Acid and AcetonitrileUV at 280 nm80-120% of 0.1 mg/mL (Tetracycline HCl)0.1 µg/mL (4-Epianhydrotetracycline HCl)[4]
TetracyclineHPLCPrimesep 100 (5 µm, 150 x 4.6 mm)Isocratic Water, Acetonitrile, and Sulfuric AcidUV at 200 nmNot SpecifiedNot Specified[1]
TetracyclineHPLCReverse-phaseMethanol-trichloroacetic acid solutionNot SpecifiedNot Specified0.3 µg/mL in serum[5][6][7]
Tetracycline HClLC-UVBEH C8 or HSS T3Gradient of 0.1% or 0.2% Formic Acid in Water and Methanol/AcetonitrileUV50-250 mg/kg0.05 mg/kg[8]
Tetracycline, 4-EpianhydrotetracyclineHPLC/UHPLCAcclaim PA2 (3 µm, 4.6 x 150 mm or 2.2 µm, 2.1 x 100 mm)Gradient of Ammonium Dihydrogen Phosphate (pH 2.2) and AcetonitrileNot SpecifiedNot SpecifiedNot Specified[9]
Tetracycline AntibioticsLC-MS/MSKromasil Eternity C18 (2.5 µm, 10 x 2.1 mm)Gradient of 0.1% Formic Acid in Water/Acetonitrile and Methanol/AcetonitrileMS/MSNot SpecifiedNot Specified
Tetracycline, Chlortetracycline, Oxytetracycline, DoxycyclineLC-MS/MSNot SpecifiedNot SpecifiedMS/MS1.5 - 100 ppb in honey1.5 ppb in honey[10]
Tetracycline, Oxytetracycline, ChlortetracyclineLC-MS/MSWaters Acquity HSS T3 (2.6 µm, 100 x 2.1 mm)Gradient of 0.1% Formic Acid in Water/MethanolMS/MS0.1 - 8 ppmNot Specified[11]
Four TetracyclinesID-LC-MS/MSNot SpecifiedNot SpecifiedMS/MS10 - 200 µg/kg in chicken meat< 0.2 µg/kg in chicken meat[12]

Experimental Protocol: Reversed-Phase HPLC for Tetracycline Analysis

This protocol is a representative method for the quantitative analysis of tetracycline using reversed-phase high-performance liquid chromatography with UV detection.

1. Objective:

To determine the concentration of tetracycline in a given sample using a validated RP-HPLC method.

2. Materials and Reagents:

  • Tetracycline Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

3. Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

4. Chromatographic Conditions:

  • Column: C18, 5 µm, 250 mm x 4.6 mm (or equivalent)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

5. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tetracycline Hydrochloride reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

6. Sample Preparation:

  • Solid Samples: Accurately weigh a portion of the homogenized sample, extract with a suitable solvent (e.g., methanol, acidified water), sonicate, and centrifuge.

  • Liquid Samples: Dilute the sample with the mobile phase as needed.

  • Filter all sample and standard solutions through a 0.45 µm membrane filter before injection.

7. System Suitability:

Before sample analysis, perform system suitability tests by injecting a working standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

8. Analysis:

Inject the prepared standard solutions to construct a calibration curve. Then, inject the sample solutions.

9. Calculation:

Quantify the amount of tetracycline in the sample by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of tetracycline.

Tetracycline HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) StandardPrep->HPLCSeparation SamplePrep Sample Preparation (Extraction, Dilution, Filtration) SamplePrep->HPLCSeparation UV_Detection UV Detection (280 nm) HPLCSeparation->UV_Detection Eluent Peak_Integration Peak Integration & Identification UV_Detection->Peak_Integration Chromatogram Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for Tetracycline analysis by HPLC.

Logical Relationship of Method Components

The successful separation and quantification of tetracycline by HPLC depend on the interplay of several key components.

HPLC Method Components Analyte Tetracycline StationaryPhase Stationary Phase (e.g., C18) Analyte->StationaryPhase Interacts with MobilePhase Mobile Phase (e.g., ACN/Water + Acid) Analyte->MobilePhase Soluble in Detector Detector (e.g., UV, MS) StationaryPhase->Detector Elutes to MobilePhase->StationaryPhase Flows through MobilePhase->Detector Elutes to Result Separation & Quantification Detector->Result Provides Signal for

Caption: Interrelationship of HPLC method components.

References

Application Notes and Protocols for MIC Assay of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a polyketide antibiotic with a tetronic acid structure, showing notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally related to the tetracycline (B611298) family of antibiotics, its primary mechanism of action involves the inhibition of bacterial protein synthesis.[3][4][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism and is a critical parameter for assessing the potency of new antimicrobial compounds.[6]

Principle of the MIC Assay

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Following an incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is identified as the lowest concentration of the test compound that completely inhibits bacterial growth.[6]

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antimicrobial agent's activity against various bacterial strains.

Table 1: Hypothetical MIC Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292132
Staphylococcus aureus (MRSA)BAA-17174
Enterococcus faecalis292128
Streptococcus pneumoniae496191
Escherichia coli25922>64
Pseudomonas aeruginosa27853>64

Table 2: Interpretation of MIC Results

MIC Value (µg/mL)Interpretation
≤ 2Susceptible
4Intermediate
≥ 8Resistant
Note: Breakpoints are hypothetical and need to be established based on extensive in vivo and in vitro data.

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Quality control (QC) bacterial strains with known MIC values

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Preparation of this compound Stock Solution
  • This compound is soluble in ethanol, methanol, DMF, or DMSO.[1]

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).

  • Ensure the stock solution is well-dissolved and vortex if necessary.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound:

    • Add 50 µL of the 1280 µg/mL this compound stock solution to the wells in column 1. This will result in an initial concentration of 640 µg/mL.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down several times.

    • Continue this serial dilution process across the plate to column 10.

    • Discard 50 µL from column 10, so that all wells from column 1 to 10 contain 50 µL.

  • Controls:

    • Column 11: Growth Control: Add 50 µL of CAMHB (no drug).

    • Column 12: Sterility Control: Add 100 µL of CAMHB (no drug, no inoculum).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This will bring the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add inoculum to the sterility control wells in column 12.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-24 hours in ambient air.

Reading and Interpreting Results
  • After incubation, place the microtiter plate on a dark, non-reflective surface to read the results.

  • The sterility control (column 12) should show no growth (clear).

  • The growth control (column 11) should show turbidity, indicating adequate bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).[6]

Visualizations

Mechanism of Action of this compound

This compound, being a member of the tetracycline family, inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][5] This prevents the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect.

TetromycinB_Mechanism cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked mRNA mRNA mRNA->30S_Subunit Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_Subunit Binds to A-site Aminoacyl_tRNA->Protein_Synthesis_Blocked Tetromycin_B This compound Tetromycin_B->30S_Subunit Binds & Inhibits

Caption: Mechanism of Action of this compound.

Experimental Workflow for MIC Assay

The following diagram outlines the key steps in the broth microdilution MIC assay for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate 96-Well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions Prepare this compound Serial Dilutions Prepare_Drug_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate (16-24h at 35°C) Inoculate_Plate->Incubate_Plate Read_Results Visually Read Results Incubate_Plate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Broth Microdilution MIC Assay Workflow.

References

Application Notes and Protocols for Tetracycline Use in Gram-Positive Bacteria Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of tetracycline (B611298), a broad-spectrum antibiotic, in the cultivation of gram-positive bacteria. The protocols outlined below are intended to assist in determining antibacterial efficacy and ensuring proper laboratory application.

Introduction to Tetracycline

Tetracycline is a polyketide antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2][3] It is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[2] This antibiotic is effective against a wide range of gram-positive and gram-negative bacteria.[1][2][4] Its mechanism of action involves reversibly binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus halting protein synthesis.[1][2][3][5]

Mechanism of Action in Gram-Positive Bacteria

Tetracycline crosses the cytoplasmic membrane of gram-positive bacteria in its lipophilic form. This uptake is an energy-dependent process driven by the proton motive force.[1] Once inside the cytoplasm, tetracycline can chelate with divalent metal ions, such as magnesium, and it is likely this tetracycline-magnesium complex that binds to the ribosome.[1] By binding to the 30S ribosomal subunit, tetracycline effectively blocks the translation process, leading to the cessation of bacterial growth.[1][2][3]

Mechanism of Tetracycline Action

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Tetracycline_ext Tetracycline (extracellular) Tetracycline_int Tetracycline (intracellular) Tetracycline_ext->Tetracycline_int Energy-dependent transport Ribosome 70S Ribosome (30S + 50S subunits) Tetracycline_int->Ribosome Binds to 30S subunit Proton_Motive_Force Proton Motive Force Proton_Motive_Force->Tetracycline_int Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits tRNA aminoacyl-tRNA tRNA->Ribosome Binding blocked

Caption: Tetracycline transport and inhibition of protein synthesis.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC values for tetracycline against various gram-positive bacteria can vary depending on the specific strain and the presence of resistance mechanisms.

Gram-Positive BacteriaTetracycline MIC Range (µg/mL)
Listeria monocytogenes2 - 15[6]
Chlamydia trachomatis0.03 - 0.08[7]
Staphylococcus aureus (Tetracycline-susceptible)Varies, generally low
Enterococcus species (Tetracycline-susceptible)Varies, generally low

Note: The emergence of tetracycline resistance can significantly increase MIC values.

Experimental Protocols

Materials:

  • Tetracycline hydrochloride powder

  • 70% Ethanol (B145695) or sterile deionized water

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the desired amount of tetracycline hydrochloride powder in a sterile container.

  • Dissolving: Dissolve the powder in 70% ethanol or sterile deionized water to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C and protect them from light, as tetracycline is light-sensitive.

This protocol is a standard method for determining the MIC of tetracycline against a specific gram-positive bacterial strain.

Materials:

  • Tetracycline stock solution (10 mg/mL)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial culture of the gram-positive strain to be tested, grown to a 0.5 McFarland standard

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Tetracycline Dilutions:

    • In the first column of a 96-well plate, add 100 µL of sterile broth to wells B through H. In well A, add 200 µL of the working tetracycline solution at the highest desired concentration (e.g., 64 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from well A to well B, mixing, and then transferring 100 µL from well B to well C, and so on, down to well G. Discard 100 µL from well G. Well H will serve as the growth control (no antibiotic).

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (A-H) of the microtiter plate. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of tetracycline at which there is no visible bacterial growth.

MIC Determination Workflow

Start Start Prepare_Tetracycline_Dilutions Prepare 2-fold serial dilutions of Tetracycline in a 96-well plate Start->Prepare_Tetracycline_Dilutions Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute Start->Prepare_Inoculum Inoculate_Plate Add bacterial inoculum to all wells Prepare_Tetracycline_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at optimal temperature and time Inoculate_Plate->Incubate Read_Results Visually determine the lowest concentration with no growth (MIC) Incubate->Read_Results End End Read_Results->End

References

Application of Tetromycin B in Antibiotic Resistance Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant gap in publicly available scientific literature regarding the specific application of Tetromycin B in antibiotic resistance research. While identified as a tetronic acid-based antibiotic with reported efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), detailed studies providing quantitative data, specific experimental protocols, and in-depth mechanism of action analyses are not readily accessible.

This document, therefore, provides a foundational framework based on the broader class of tetracycline (B611298) antibiotics, to which this compound is structurally related. This information is intended to serve as a guide for researchers and drug development professionals interested in investigating the potential of this compound and other novel tetracycline derivatives in combating antibiotic resistance. The methodologies and principles outlined below are standard in the field and can be adapted for the study of this compound once the compound becomes more widely researched.

General Principles of Tetracycline Action and Resistance

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3][4] Their primary mode of action involves binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[2][3][4]

Bacterial resistance to tetracyclines is a significant clinical challenge and primarily occurs through three main mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target.[1][3]

  • Ribosomal Protection: Bacteria can produce proteins that associate with the ribosome, causing conformational changes that dislodge the bound tetracycline, allowing protein synthesis to resume.[1][3]

  • Enzymatic Inactivation: This mechanism involves the chemical modification of the tetracycline molecule, rendering it inactive.[3]

Hypothetical Application of this compound in Resistance Research

Given its reported activity against MRSA, a notoriously resistant pathogen, research into this compound would likely focus on its ability to overcome common resistance mechanisms. Key research questions would include:

  • Is this compound a substrate for known tetracycline efflux pumps?

  • Does this compound maintain its binding affinity to ribosomes that are protected by ribosomal protection proteins?

  • Is this compound susceptible to enzymatic inactivation by tetracycline-modifying enzymes?

Experimental Protocols for Evaluating Novel Antibiotics

The following are standard experimental protocols that would be employed to assess the efficacy and mechanism of action of a new antibiotic like this compound against resistant bacterial strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These fundamental assays determine the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism (MIC) and the lowest concentration required to kill 99.9% of the initial bacterial inoculum (MBC).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Protocol: MBC Assay

  • Subculturing from MIC plate: Following MIC determination, a small aliquot from the wells showing no visible growth is plated onto antibiotic-free agar (B569324) plates.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action Studies

To understand how this compound exerts its antibacterial effect, a series of mechanism of action studies would be necessary.

Protocol: In Vitro Protein Synthesis Inhibition Assay

  • Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNA, and other necessary components for protein synthesis is prepared.

  • Reaction Setup: The cell-free extract is incubated with a template mRNA (e.g., encoding a reporter protein like luciferase) and radiolabeled amino acids in the presence of varying concentrations of this compound.

  • Measurement of Protein Synthesis: The incorporation of radiolabeled amino acids into newly synthesized proteins is measured using techniques like scintillation counting. A decrease in incorporation in the presence of this compound would indicate inhibition of protein synthesis.

Data Presentation

Quantitative data from the aforementioned experiments should be presented in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Hypothetical MIC and MBC Values for this compound against Resistant Bacterial Strains

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)This compound MBC (µg/mL)
S. aureus (MRSA)PBP2a mutation14
E. coliTet(M) - Ribosomal Protection2>32
P. aeruginosaMexAB-OprM Efflux Pump8>32
S. aureus (Wild-Type)None0.52

Visualizing Pathways and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations in the context of antibiotic resistance research.

Caption: General mechanism of action of tetracycline antibiotics.

resistance_mechanisms cluster_efflux Efflux Pump cluster_ribosomal Ribosomal Protection cluster_inactivation Enzymatic Inactivation Tetracycline Tetracycline Efflux_Pump Membrane Efflux Pump Tetracycline->Efflux_Pump Substrate for Enzyme Tetracycline-modifying Enzyme Tetracycline->Enzyme Substrate for Extracellular Extracellular Efflux_Pump->Extracellular Exports Antibiotic_Resistance Antibiotic_Resistance Efflux_Pump->Antibiotic_Resistance RPP Ribosomal Protection Protein 30S_Ribosome 30S Ribosome RPP->30S_Ribosome Binds to RPP->Antibiotic_Resistance 30S_Ribosome->Tetracycline Prevents Binding Inactive_Tetracycline Inactive_Tetracycline Enzyme->Inactive_Tetracycline Converts to Enzyme->Antibiotic_Resistance

Caption: Major mechanisms of bacterial resistance to tetracyclines.

Caption: A typical experimental workflow for the evaluation of a new antibiotic.

Conclusion and Future Directions

While specific data on this compound is currently lacking in the public domain, its classification as a tetronic acid and reported anti-MRSA activity suggest it could be a valuable lead compound in the development of new antibiotics. The protocols and frameworks outlined in this document provide a roadmap for the systematic evaluation of this compound's potential to overcome existing tetracycline resistance mechanisms. Future research should focus on obtaining purified this compound to perform these foundational studies, which will be critical in determining its true therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Tetromycin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B belongs to the spirotetronate class of polyketide natural products, a family of compounds known for their complex molecular architectures and diverse biological activities. These molecules, primarily isolated from actinomycetes, are characterized by a tetronic acid moiety linked via a spiroketal to a cyclohexene (B86901) ring, often embedded within a larger macrocyclic structure. Spirotetronates have garnered significant interest in the scientific community due to their potent antimicrobial and antitumor properties.

This document provides detailed methodologies for the synthesis of spirotetronate antibiotics, using the total synthesis of Abyssomicin C, a close structural analog of this compound, as a representative example. The protocols outlined below are based on established synthetic routes and are intended to serve as a guide for researchers aiming to synthesize and explore this important class of molecules for drug discovery and development.

Core Synthetic Strategies

The construction of the spirotetronate core typically relies on a few key chemical transformations. Understanding these strategies is crucial for the successful synthesis of this compound analogs.

Key Synthetic Disconnections (Retrosynthesis):

A common retrosynthetic analysis of the spirotetronate core, as exemplified by Abyssomicin C, reveals two critical bond formations:

  • Macrocyclization: The large ring is often closed using a Ring-Closing Metathesis (RCM) reaction.

  • Spirotetronate Formation: The characteristic spiro-fused ring system is typically assembled via an intramolecular Diels-Alder reaction followed by a Dieckmann (or Claisen) condensation and subsequent intramolecular epoxide opening.[1][2][3][4]

This strategic approach allows for a convergent synthesis, where complex fragments are prepared separately and then combined in the later stages.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Spirotetronates

The biosynthesis of spirotetronates in nature provides inspiration for chemical synthesis strategies. It involves a polyketide synthase (PKS) that assembles a linear polyketide chain. This chain is then thought to undergo an enzyme-catalyzed intramolecular Diels-Alder reaction to form the characteristic spirotetronate core.[5]

Spirotetronate Biosynthesis cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Core Structure Formation Acetyl-CoA Acetyl-CoA PKS_modules Iterative PKS Modules Acetyl-CoA->PKS_modules Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_modules Linear_Polyketide Linear Polyketide Chain PKS_modules->Linear_Polyketide Tetronate_Formation Tetronate Ring Formation Linear_Polyketide->Tetronate_Formation IMDA Intramolecular Diels-Alder (IMDA) Tetronate_Formation->IMDA Spirotetronate_Core Spirotetronate Core IMDA->Spirotetronate_Core Post-PKS_Modifications Oxidations & Modifications Spirotetronate_Core->Post-PKS_Modifications Final_Product This compound Analog Post-PKS_Modifications->Final_Product

Caption: Simplified biosynthetic pathway of spirotetronate antibiotics.
General Synthetic Workflow

The chemical synthesis of a this compound analog like Abyssomicin C can be broken down into several key stages, starting from commercially available materials and culminating in the final complex natural product.

Synthetic Workflow for Abyssomicin C Frag_A Synthesis of Dienophile Fragment Diels_Alder Lewis Acid-Templated Diels-Alder Reaction Frag_A->Diels_Alder Frag_B Synthesis of Diene Fragment Frag_B->Diels_Alder Cyclohexene Cyclohexene Core Diels_Alder->Cyclohexene Dieckmann Intramolecular Dieckmann Condensation Cyclohexene->Dieckmann Spirocycle Functionalized Spirocycle Dieckmann->Spirocycle RCM Ring-Closing Metathesis (RCM) Spirocycle->RCM Analogs Analog Synthesis via Intermediate Derivatization Spirocycle->Analogs Macrocycle Macrocyclic Precursor RCM->Macrocycle Final_Steps Final Deprotection and Oxidations Macrocycle->Final_Steps Product Abyssomicin C Final_Steps->Product Start Start Start->Frag_B

Caption: General workflow for the total synthesis of Abyssomicin C.

Experimental Protocols

The following protocols are adapted from the total synthesis of Abyssomicin C by Nicolaou and coworkers and represent key transformations in the synthesis of spirotetronates.[6]

Protocol 1: Lewis Acid-Templated Diels-Alder Reaction

This reaction constructs the core cyclohexene ring with high stereocontrol.

Materials:

  • Diene fragment

  • Dienophile (e.g., methyl acrylate)

  • Lewis Acid (e.g., MgBr₂·OEt₂)

  • 2-(pyrrolidin-1-yl)phenol (B1302007)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a solution of the diene fragment and 2-(pyrrolidin-1-yl)phenol in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid (MgBr₂·OEt₂).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the dienophile (methyl acrylate) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Protocol 2: Intramolecular Dieckmann Condensation and Epoxide Opening

This sequence forms the spiro-fused tetronic acid moiety.

Materials:

  • Cyclohexene precursor with appropriate ester and epoxide functionalities

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Dissolve the cyclohexene precursor in anhydrous THF and HMPA in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add KHMDS (as a solution in toluene (B28343) or THF) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting spirotetronate by flash column chromatography.

Quantitative Data: Synthesis and Biological Activity

The synthesis of various spirotetronate analogs allows for the exploration of structure-activity relationships (SAR). The following tables summarize key data points.

Table 1: Yields of Key Synthetic Steps in the Synthesis of Abyssomicin C
StepReactionYield (%)Reference
1Lewis Acid-Templated Diels-Alder80[4][6]
2Intramolecular Dieckmann Condensation75[4]
3Ring-Closing Metathesis60-70[6]
4Final Deprotection/Oxidation~50[6]
Table 2: Biological Activity of Abyssomicin C and Analogs

The primary mechanism of action for Abyssomicin C is the inhibition of p-aminobenzoic acid (pABA) biosynthesis, a pathway essential for bacteria but not present in humans.[5][7]

CompoundTarget OrganismMIC (µg/mL)NotesReference
Abyssomicin C Staphylococcus aureus (MRSA)4Potent activity against resistant strains.[1][3][7]
atrop-Abyssomicin C Staphylococcus aureus (MRSA)3A stable atropisomer, slightly more active.[5][8]
Abyssomicin D Staphylococcus aureus (MRSA)> 64Inactive; lacks the crucial enone moiety.[1][6]
Abyssomicin B Staphylococcus aureus (MRSA)> 64Inactive.[1]
Desmethylabyssomicin C Staphylococcus aureus (MRSA)8Demonstrates the importance of the methyl group for potency.[9]
Maklamicin Clostridium difficile0.08Shows potent activity against other Gram-positive bacteria.[10]
Phocoenamicin Mycobacterium tuberculosis12.5Indicates a broader spectrum of activity for some spirotetronates.[11]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Conclusion

The synthetic strategies and protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of this compound analogs. By leveraging key reactions such as the intramolecular Diels-Alder cycloaddition and Dieckmann condensation, researchers can access the complex spirotetronate core. The derivatization of synthetic intermediates offers a powerful platform for generating novel analogs, enabling detailed structure-activity relationship studies. This, in turn, can guide the development of new and more effective antimicrobial and antitumor agents based on the spirotetronate scaffold. Further exploration of this chemical space holds significant promise for addressing the ongoing challenge of drug resistance.

References

Application Notes: Evaluating the Efficacy of Tetracycline B using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetracycline (B611298) B, a member of the tetracycline family of antibiotics, has demonstrated potential as an anti-cancer agent.[1][2] Members of this class, such as doxycycline (B596269) and minocycline (B592863), have been shown to exert anti-proliferative, anti-metastatic, and pro-apoptotic effects on various cancer cell lines.[1][2] The proposed mechanisms of action include the inhibition of mitochondrial protein synthesis, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression.[1][3] These application notes provide a comprehensive overview of standard cell-based assays to evaluate the efficacy of Tetracycline B in a research setting.

Mechanism of Action

Tetracyclines primarily act as inhibitors of protein synthesis by binding to the 30S ribosomal subunit in bacteria.[4][5] In cancer cells, a similar mechanism is thought to occur within the mitochondria, which possess their own ribosomes resembling those of prokaryotes.[3] This inhibition of mitochondrial protein synthesis can lead to impaired mitochondrial biogenesis and function, ultimately triggering cellular stress and apoptosis.[1]

Recent studies have elucidated additional anti-cancer mechanisms of tetracyclines. For instance, the tetracycline antibiotic minocycline has been found to enhance the anti-tumor activity of T lymphocytes by targeting galectin-1, an immunosuppressive protein produced by cancer cells.[6] Furthermore, tetracyclines like doxycycline and tigecycline (B611373) have been shown to impede cancer cell proliferation and metastasis by targeting signaling pathways such as AMPK-mediated mTOR, WNT/β-catenin, and PI3K/AKT.[1][7]

Key Cell-Based Assays for Efficacy Evaluation

A variety of cell-based assays can be employed to determine the anti-cancer efficacy of Tetracycline B.[8] These assays are crucial for understanding the compound's effects on cell viability, proliferation, apoptosis, and the cell cycle.

  • Cell Viability and Proliferation Assays: These assays are fundamental for determining the cytotoxic and cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[8]

  • Apoptosis Assays: To determine if cell death is occurring via apoptosis, several assays can be utilized. Annexin V staining can identify early apoptotic cells, while caspase activity assays measure the activation of key effector caspases (e.g., caspase-3, -9) involved in the apoptotic cascade.[9][10] DNA fragmentation, a hallmark of late-stage apoptosis, can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[11]

  • Cell Cycle Analysis: Flow cytometry analysis of propidium (B1200493) iodide-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if Tetracycline B induces cell cycle arrest at a specific checkpoint.[12]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the dose-dependent effect of Tetracycline B on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetracycline B stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Tetracycline B in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Tetracycline B dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Tetracycline B).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Tetracycline B.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Tetracycline B

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of Tetracycline B for a predetermined time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of Tetracycline B on cell cycle progression.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Tetracycline B

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with Tetracycline B for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in Propidium Iodide/RNase Staining Buffer.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation

Table 1: Effect of Tetracycline B on Cancer Cell Viability (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
1092.3 ± 4.585.1 ± 3.975.4 ± 5.3
2578.6 ± 3.865.7 ± 4.252.1 ± 4.7
5055.2 ± 4.140.3 ± 3.528.9 ± 3.9
10030.1 ± 3.218.9 ± 2.812.5 ± 2.1

Table 2: Apoptosis Induction by Tetracycline B (Annexin V/PI Staining)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Tetracycline B (25 µM)70.3 ± 3.515.8 ± 2.210.5 ± 1.93.4 ± 1.1
Tetracycline B (50 µM)45.1 ± 4.228.9 ± 3.122.3 ± 2.83.7 ± 1.3

Table 3: Cell Cycle Distribution after Tetracycline B Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.4 ± 3.130.2 ± 2.514.4 ± 1.8
Tetracycline B (50 µM)72.8 ± 4.515.1 ± 2.112.1 ± 1.9

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Tetracycline B Treatment seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle data_analysis Data Acquisition & Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for evaluating Tetracycline B efficacy.

signaling_pathway cluster_mitochondria Mitochondrion cluster_pathways Signaling Pathways tetracycline Tetracycline B mito_ribosome Mitochondrial Ribosome tetracycline->mito_ribosome pi3k_akt PI3K/AKT Pathway tetracycline->pi3k_akt Inhibits wnt_beta WNT/β-catenin Pathway tetracycline->wnt_beta Inhibits protein_synthesis Protein Synthesis mito_ribosome->protein_synthesis Inhibits mito_function Mitochondrial Function protein_synthesis->mito_function Maintains apoptosis Apoptosis mito_function->apoptosis Leads to proliferation Cell Proliferation & Metastasis pi3k_akt->proliferation Promotes wnt_beta->proliferation Promotes

Caption: Proposed mechanism of action for Tetracycline B.

References

Application Notes and Protocols for In Vivo Experimental Design of Tetromycin B Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Tetromycin B

This compound is a novel antibiotic characterized by its unusual tetronic acid structure. It has demonstrated notable in vitro efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). Beyond its antibacterial properties, this compound also functions as a cysteine protease inhibitor. This dual activity suggests its potential therapeutic application in both infectious diseases and oncology. These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and safety of this compound.

II. Preclinical In Vivo Efficacy Evaluation

A critical step in the development of this compound is the assessment of its therapeutic efficacy in relevant animal models. Based on its known biological activities, we propose two primary avenues of in vivo investigation: antibacterial efficacy against MRSA and antitumor activity.

A. Antibacterial Efficacy: Murine MRSA Infection Models

To evaluate the anti-MRSA activity of this compound in vivo, murine models of skin and systemic infections are recommended.

1. Murine Skin Infection Model: This model is crucial for assessing the efficacy of this compound in treating localized MRSA infections.[1]

2. Murine Sepsis Model: This model evaluates the ability of this compound to combat systemic, life-threatening MRSA infections.

Data Presentation: Antibacterial Efficacy

All quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Proposed Antibacterial Efficacy Data for this compound in a Murine Skin Infection Model

Treatment Group Dose (mg/kg) Route of Administration Lesion Size (mm²) at Day 7 (Mean ± SD) Bacterial Load (CFU/g tissue) at Day 7 (Mean ± SD)
Vehicle Control - IV/Oral
This compound X IV
This compound Y IV
This compound Z Oral

| Positive Control (e.g., Vancomycin) | A | IV | | |

Table 2: Proposed Antibacterial Efficacy Data for this compound in a Murine Sepsis Model

Treatment Group Dose (mg/kg) Route of Administration Survival Rate (%) at Day 14 Bacterial Load in Spleen (CFU/g) at Endpoint (Mean ± SD)
Vehicle Control - IV/Oral
This compound X IV
This compound Y IV
This compound Z Oral

| Positive Control (e.g., Linezolid) | B | IV | | |

B. Antitumor Efficacy: Murine Xenograft Models

The cysteine protease inhibitory activity of this compound suggests potential antitumor effects.[][3] This can be investigated using murine xenograft models.

1. Subcutaneous Xenograft Model: This is a standard model to assess the effect of a compound on tumor growth.[4][5]

2. Orthotopic Tumor Model: This model provides a more clinically relevant microenvironment to evaluate tumor growth and metastasis.[6]

Data Presentation: Antitumor Efficacy

Table 3: Proposed Antitumor Efficacy Data for this compound in a Murine Subcutaneous Xenograft Model

Treatment Group Dose (mg/kg) Route of Administration Tumor Volume (mm³) at Day 21 (Mean ± SD) Tumor Weight (g) at Endpoint (Mean ± SD)
Vehicle Control - IV/Oral
This compound X IV
This compound Y IV
This compound Z Oral

| Positive Control (e.g., Doxorubicin) | C | IV | | |

III. Pharmacokinetic and Toxicity Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the toxicity of this compound, is crucial for its development.

A. Pharmacokinetic (PK) Studies

PK studies are essential to determine the optimal dosing regimen.

Data Presentation: Pharmacokinetics

Table 4: Proposed Pharmacokinetic Parameters of this compound in Mice

Route of Administration Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Half-life (t½) (h)
Intravenous X

| Oral | Y | | | | |

B. Toxicity Studies

Acute and sub-chronic toxicity studies are necessary to establish the safety profile of this compound.[7][8]

Data Presentation: Toxicity

Table 5: Proposed Acute Toxicity Profile of this compound in Mice

Route of Administration Dose (mg/kg) Mortality (%) Clinical Signs of Toxicity
Intravenous D1
Intravenous D2
Intravenous D3
Oral E1
Oral E2

| Oral | E3 | | |

IV. Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Protocol 1: Murine MRSA Skin Infection Model[1][12][13]
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: MRSA strain USA300.

  • Inoculum Preparation: Culture MRSA in Tryptic Soy Broth (TSB) to mid-log phase. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.

  • Infection: Anesthetize mice and shave a small area on the dorsum. Create a superficial abrasion using tape stripping. Apply 10 µL of the bacterial suspension to the abraded area.

  • Treatment: Initiate treatment 2 hours post-infection. Administer this compound (various doses), vehicle control, or a positive control (e.g., vancomycin) via intravenous (IV) or oral (PO) routes.

  • Endpoint Analysis: At day 7 post-infection, euthanize the mice.

    • Measure the lesion size (length x width).

    • Excise the infected skin tissue, homogenize, and perform serial dilutions for bacterial load determination (CFU/g of tissue).

Protocol 2: Murine Xenograft Tumor Model[5][6][14]
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cell Line: A human cancer cell line known to be sensitive to cysteine protease inhibitors (e.g., a pancreatic or breast cancer cell line).

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells in 100 µL of a mixture of media and Matrigel into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups. Administer this compound (various doses), vehicle control, or a positive control (e.g., a standard chemotherapeutic agent) via IV or PO routes daily or on a specified schedule.

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2. Monitor animal body weight and overall health.

  • Endpoint Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

Protocol 3: Pharmacokinetic Study in Mice[8][9]
  • Animal Model: Male CD-1 mice, 6-8 weeks old.

  • Drug Administration: Administer a single dose of this compound via IV (tail vein) and PO (oral gavage) routes.

  • Blood Sampling: Collect blood samples via retro-orbital or saphenous vein bleeding at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Protocol 4: General Drug Administration Procedures in Mice
  • Intravenous (IV) Injection (Tail Vein): [9][10][11]

    • Warm the mouse's tail to dilate the veins.

    • Place the mouse in a restraint device.

    • Clean the tail with 70% ethanol.

    • Insert a 27-30 gauge needle into one of the lateral tail veins.

    • Slowly inject the solution (maximum volume of 5 ml/kg for a bolus injection).

  • Oral Gavage (PO): [12][13][14][15][16]

    • Use a flexible gavage needle appropriate for the size of the mouse.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly administer the solution (maximum volume of 10 ml/kg).

V. Proposed Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and the potential signaling pathway affected by this compound.

G cluster_0 Preclinical In Vivo Efficacy Workflow for this compound A This compound Compound B In Vitro Characterization (Antibacterial & Antitumor Activity) A->B C Animal Model Selection (Murine MRSA Infection & Xenograft Models) B->C D Dose Range Finding & Toxicity Studies C->D E Efficacy Studies D->E F Pharmacokinetic Studies D->F G Data Analysis & Interpretation E->G F->G H Go/No-Go Decision for Further Development G->H

Proposed preclinical in vivo efficacy workflow.

G cluster_1 Potential Signaling Pathway Inhibition by this compound TetB This compound CysP Cysteine Proteases (e.g., Cathepsins, Caspases) TetB->CysP Inhibition Proc Protein Degradation & Processing CysP->Proc Mediates Immune Immune Response Modulation CysP->Immune Modulates Apoptosis Apoptosis Proc->Apoptosis Invasion Tumor Invasion & Metastasis Proc->Invasion

Potential signaling pathway of this compound.

VI. Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. While direct in vivo data for this specific compound is currently limited, the proposed experimental designs are based on established and validated methodologies for similar classes of compounds. Rigorous execution of these studies will be critical in elucidating the therapeutic potential of this compound for the treatment of MRSA infections and cancer.

References

Application Notes and Protocols for the Preparation of Tetromycin B Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Tetromycin B stock solutions for various experimental applications. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of this compound in biological assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in different solvent systems.

PropertyValueReference(s)
Molecular Weight 534.7 g/mol [1][2]
Molecular Formula C₃₄H₄₆O₅[1][2][3]
Appearance Solid[3]
Purity >95% by HPLC[2]
Solubility Soluble in Ethanol (B145695), Methanol, DMF, and DMSO. Moderately soluble in water.[2][3]
Storage (Solid) -20°C[2][3]

Recommended Solvents for Stock Solution Preparation

Based on its solubility profile, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended primary solvents for preparing this compound stock solutions. The choice of solvent may depend on the specific requirements of the downstream application, particularly the tolerance of the biological system to the solvent.

  • DMSO: Offers high solubility for this compound, allowing for the preparation of concentrated stock solutions. However, care must be taken as DMSO can have biological effects and may be toxic to some cell lines at higher concentrations. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%.

  • Ethanol: Provides good solubility and is often well-tolerated by many cell cultures. Anhydrous or 95% ethanol can be used.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.347 mg of this compound.

    • Calculation:

      • Molecular Weight (MW) of this compound = 534.7 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Volume = 1 mL = 0.001 L

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 0.010 mol/L x 0.001 L x 534.7 g/mol x 1000 mg/g = 5.347 mg

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile, light-protected tube. Add the calculated volume of sterile DMSO (in this case, 1 mL) to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): As the stock solution is prepared in a sterile solvent and under aseptic conditions, filter sterilization is generally not required. If necessary, a 0.22 µm syringe filter compatible with DMSO can be used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Stability and Storage of this compound Stock Solutions

Proper storage is critical to maintain the bioactivity of this compound stock solutions.

  • Storage Temperature: Stock solutions should be stored at -20°C.

  • Light Sensitivity: this compound, like other tetracycline-class antibiotics, is sensitive to light. All solutions should be stored in amber vials or tubes wrapped in aluminum foil.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

  • Stability: When stored correctly at -20°C and protected from light, the stock solution is expected to be stable for several months. However, it is good practice to prepare fresh stocks regularly and to monitor for any signs of precipitation or color change, which may indicate degradation.

Workflow for Preparation of this compound Stock Solution

The following diagram illustrates the workflow for the preparation of a this compound stock solution.

TetromycinB_Stock_Preparation Workflow for this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh this compound powder (e.g., 5.347 mg) equilibrate->weigh add_solvent Add sterile DMSO (e.g., 1 mL) weigh->add_solvent dissolve Vortex until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use, light-protected tubes dissolve->aliquot store Store at -20°C aliquot->store end_node Ready for experimental use store->end_node

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Considerations

While a specific signaling pathway for this compound is not detailed in the provided search results, it is known to be an antibiotic effective against MRSA.[1] Tetracyclines, in general, inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. The diagram below provides a generalized representation of this mechanism.

Tetracycline_Mechanism Generalized Mechanism of Action for Tetracycline (B611298) Antibiotics cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit protein_synthesis Protein Synthesis 30S_subunit->protein_synthesis 50S_subunit 50S Subunit Tetromycin_B This compound Tetromycin_B->30S_subunit Binds to inhibition Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S_subunit Binding blocked

Caption: Generalized mechanism of tetracycline antibiotics.

References

Methods for Studying Tetromycin B Ribosome Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies for characterizing the binding of Tetromycin B, a member of the tetracycline (B611298) class of antibiotics, to the bacterial ribosome. Given the limited specific data available for this compound, the protocols and data presented will also reference tetracycline as a representative compound of this class.

Introduction

This compound, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which effectively blocks the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. This action halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth. Understanding the kinetics and thermodynamics of this interaction is crucial for the development of new antibiotics and for combating antibiotic resistance.

This document outlines several key experimental approaches to study the binding of this compound to the ribosome, providing both the theoretical background and detailed protocols for their implementation.

Data Presentation

While specific quantitative binding data for this compound is not extensively available in public literature, the following table summarizes representative binding and inhibitory concentrations for tetracycline, which is expected to have a similar binding affinity.

CompoundMethodTargetBinding/Inhibition ParameterValueReference
TetracyclineNitrocellulose Filter BindingE. coli 30S Ribosomal SubunitK (Binding Constant)2 x 10⁶ M⁻¹[1]
TetracyclineIn vitro Translation AssayE. coli cell-free systemIC₅₀ (Protein Synthesis Inhibition)Not explicitly found
Tigecycline (a tetracycline derivative)In vitro Translation AssayE. coli cell-free systemIC₅₀ (Protein Synthesis Inhibition)~0.1 µM[2]

Mechanism of Action: Inhibition of Protein Synthesis

This compound targets the bacterial 70S ribosome, a complex composed of a small (30S) and a large (50S) subunit. The primary binding site for tetracyclines is on the 30S subunit, specifically within the decoding center, near the A-site where codon-anticodon recognition occurs.[3][4][5] By occupying this site, this compound sterically hinders the incoming aminoacyl-tRNA from binding to the A-site, even after it has been delivered by Elongation Factor-Tu (EF-Tu). This blockage prevents the addition of the next amino acid to the growing polypeptide chain, thereby stalling protein synthesis.[4][6]

Tetromycin_B_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_30S Decoding Center 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A-Site Protein_Synthesis Protein Synthesis Elongation Tetromycin_B This compound Tetromycin_B->A_Site Binds to Inhibition Inhibition aa_tRNA_EF_Tu Aminoacyl-tRNA-EF-Tu Complex aa_tRNA_EF_Tu->A_Site Attempts to bind Inhibition->Protein_Synthesis Blocks Ribosome_Purification Start E. coli Cell Culture Harvest Cell Harvest (Centrifugation) Start->Harvest Lysis Cell Lysis (French Press/Sonication) Harvest->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify Pellet_Crude Pellet Crude Ribosomes (Ultracentrifugation) Clarify->Pellet_Crude Wash Wash and Resuspend Pellet Pellet_Crude->Wash Sucrose_Gradient Sucrose Gradient Ultracentrifugation Wash->Sucrose_Gradient Fractionate Fractionate and Collect 70S Peak Sucrose_Gradient->Fractionate Pellet_Pure Pellet Pure Ribosomes (Ultracentrifugation) Fractionate->Pellet_Pure Store Resuspend and Store at -80°C Pellet_Pure->Store Toeprinting_Assay Start mRNA Template + Labeled Primer Anneal Annealing Start->Anneal Bind Add Ribosomes and this compound Anneal->Bind Extend Primer Extension with Reverse Transcriptase Bind->Extend Stop Reaction Termination and cDNA Purification Extend->Stop Analyze Denaturing PAGE Analysis Stop->Analyze FP_Assay Start Ribosomes + Fluorescent Tracer Compete Add Increasing Concentrations of this compound Start->Compete Incubate Incubate to Equilibrium Compete->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Data Analysis (IC50/Ki Determination) Measure->Analyze ITC_Workflow Start Prepare Ribosome and this compound in Matched Buffer Load Load Ribosomes into Sample Cell and this compound into Syringe Start->Load Titrate Inject this compound into Ribosome Solution Load->Titrate Measure Measure Heat Changes Titrate->Measure Analyze Analyze Binding Isotherm to Determine Thermodynamic Parameters Measure->Analyze CryoEM_Workflow Start Ribosome-Tetromycin B Complex Formation Grid_Prep Cryo-EM Grid Preparation and Vitrification Start->Grid_Prep Data_Collection Cryo-TEM Data Collection Grid_Prep->Data_Collection Image_Processing Image Processing and 3D Reconstruction Data_Collection->Image_Processing Model_Building Atomic Model Building and Analysis Image_Processing->Model_Building

References

Application Notes: Evaluating Tetromycin B in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the available research: Publicly available scientific literature on Tetromycin B is limited, with its primary characterization being an unusual tetronic acid antibiotic effective against Methicillin-resistant Staphylococcus aureus (MRSA)[1]. Unlike the well-studied tetracycline (B611298) class of antibiotics, detailed in vivo studies, particularly in animal models for applications beyond its direct antibacterial effects, are not extensively documented in published research.

Therefore, these application notes and protocols are structured to provide a robust framework for the preclinical evaluation of a novel antibiotic like this compound. The methodologies are based on established and widely accepted animal models used for assessing antibacterial, anti-inflammatory, and anti-cancer properties of investigational compounds.

1. Introduction

This compound is a tetronic acid-based antibiotic with demonstrated in vitro efficacy against MRSA[1]. The evaluation of its therapeutic potential requires well-designed in vivo studies to establish its efficacy, pharmacokinetics, and safety profile. This document outlines detailed protocols for three key therapeutic areas where novel antibiotics are often evaluated: antibacterial efficacy, anti-inflammatory activity, and anti-cancer potential.

2. Potential Mechanisms of Action

While the primary mechanism is likely related to its antibiotic properties, many antibiotics exhibit pleiotropic effects. The potential mechanisms of this compound that warrant investigation include:

  • Antibacterial Action: Likely involves the disruption of essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication.

  • Anti-inflammatory Action: Many antibiotics, such as tetracyclines and macrolides, can modulate host immune responses by inhibiting pro-inflammatory cytokines and inflammatory cell migration[2][3][4].

  • Anti-cancer Action: Certain antibiotics can interfere with mitochondrial function, which is crucial for cancer cell proliferation, or inhibit enzymes like matrix metalloproteinases involved in metastasis[5][6].

A hypothetical signaling pathway illustrating these potential multi-faceted effects is presented below.

TetromycinB_MoA cluster_antibacterial Antibacterial Effect cluster_anti_inflammatory Anti-inflammatory Effect cluster_anticancer Anti-cancer Effect TetB This compound BacterialCell Bacterial Cell (e.g., MRSA) TetB->BacterialCell ImmuneCell Immune Cell (e.g., Macrophage) TetB->ImmuneCell CancerCell Cancer Cell TetB->CancerCell BacterialTarget Bacterial Target (e.g., Ribosome, Cell Wall) BacterialCell->BacterialTarget Inhibits BacterialDeath Bacterial Cell Death BacterialTarget->BacterialDeath NFkB NF-κB / MAPK Signaling ImmuneCell->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Downregulates Mitochondria Mitochondrial Protein Synthesis CancerCell->Mitochondria Inhibits Apoptosis Apoptosis / Proliferation Arrest Mitochondria->Apoptosis

Caption: Hypothetical mechanisms of action for this compound.

Protocol 1: Murine Model of MRSA Skin Infection

Objective: To evaluate the in vivo antibacterial efficacy of this compound against a localized MRSA infection.

Data Presentation: Example Table for MRSA Skin Infection Model

Treatment GroupDose (mg/kg)RouteBacterial Load (Log10 CFU/g tissue)Lesion Size (mm²) at 72h
Vehicle Control-Topical7.8 ± 0.565 ± 8
This compound 10Topical5.2 ± 0.432 ± 5
This compound 30Topical3.1 ± 0.315 ± 3
Mupirocin (2%)N/ATopical3.5 ± 0.418 ± 4

Experimental Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: MRSA USA300 strain, grown to mid-logarithmic phase.

  • Infection Procedure:

    • Anesthetize mice and shave a 2x2 cm area on the dorsum.

    • Create a superficial abrasion using a sterile needle.

    • Inoculate the wounded area with 1x10⁷ CFU of MRSA in 10 µL of PBS.

  • Treatment:

    • Begin treatment 2 hours post-infection.

    • Divide mice into groups: Vehicle control, this compound (low and high dose), and a positive control (e.g., Mupirocin ointment).

    • Apply treatments topically to the infected area twice daily for 3 days.

  • Assessment:

    • Measure the skin lesion size (area) daily using digital calipers.

    • Monitor animal weight and clinical signs of distress.

  • Endpoint Analysis (72 hours post-infection):

    • Euthanize mice and excise the infected skin tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions and plate on Mannitol Salt Agar (MSA) to quantify the bacterial load (CFU/g of tissue).

    • Collect a portion of the tissue for histological analysis to assess inflammation and tissue damage.

Experimental Workflow: MRSA Skin Infection Model

MRSA_Workflow Day_Neg1 Day -1: Acclimatize BALB/c Mice Day_0_Infect Day 0 (0h): Shave, Abrade, and Infect with MRSA USA300 Day_Neg1->Day_0_Infect Day_0_Treat Day 0 (2h): Initiate Topical Treatment (Vehicle, this compound, Mupirocin) Day_0_Infect->Day_0_Treat Monitoring Days 1-2: Continue Treatment (BID) Measure Lesion Size Daily Day_0_Treat->Monitoring Day_3_Endpoint Day 3 (72h): Endpoint Analysis: - Excise Tissue - Quantify Bacterial Load (CFU) - Histology Monitoring->Day_3_Endpoint

Caption: Workflow for the murine MRSA skin infection model.

Protocol 2: LPS-Induced Systemic Inflammation Model

Objective: To assess the potential anti-inflammatory properties of this compound in an acute systemic inflammation model.

Data Presentation: Example Table for LPS Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline Control-50 ± 1580 ± 25
LPS + Vehicle-2500 ± 4004000 ± 650
LPS + This compound 251500 ± 3002200 ± 450
LPS + This compound 75800 ± 2101100 ± 300
LPS + Dexamethasone5450 ± 150600 ± 200

Experimental Protocol:

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Inflammation Induction: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Treatment Protocol:

    • Administer this compound or vehicle control via intraperitoneal (IP) injection or oral gavage. A positive control group (e.g., Dexamethasone) should be included.

    • One hour after treatment, administer a single IP injection of LPS (e.g., 1 mg/kg). A negative control group should receive saline instead of LPS.

  • Sample Collection:

    • Collect blood via cardiac puncture 2 hours after LPS challenge (for TNF-α peak) or 6 hours after (for IL-6 peak).

    • Process blood to collect serum.

  • Endpoint Analysis:

    • Quantify serum levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Harvest organs such as the lung and liver for histological examination of inflammatory cell infiltration.

Experimental Workflow: LPS-Induced Inflammation

LPS_Workflow Time_0 T=0h: Administer Treatment (Vehicle, this compound, Dex) Time_1 T=1h: Induce Inflammation (IP injection of LPS) Time_0->Time_1 Time_3 T=3h: Blood Collection (Peak TNF-α) Time_1->Time_3 Time_7 T=7h: Endpoint (Peak IL-6) - Blood Collection - Organ Harvest Time_3->Time_7 Analysis Analysis: - Serum Cytokine ELISA - Histology Time_7->Analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

Protocol 3: Human Tumor Xenograft Model

Objective: To determine if this compound exhibits anti-cancer activity by inhibiting tumor growth in an immunodeficient mouse model.

Data Presentation: Example Table for Xenograft Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 210-
This compound 50875 ± 15030.0
This compound 150550 ± 12056.0
Doxorubicin5 (weekly)300 ± 9076.0

Experimental Protocol:

  • Animals: Nude (nu/nu) or NOD-SCID mice, 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer).

  • Tumor Implantation:

    • Inject 5x10⁶ cancer cells suspended in Matrigel subcutaneously into the right flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Treatment:

    • Randomize mice into treatment groups (Vehicle, this compound low/high dose, positive control chemotherapeutic like Doxorubicin).

    • Administer treatment daily via a suitable route (e.g., oral gavage, IP) for 21-28 days.

  • Assessment:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight twice weekly as a measure of general toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise the tumors.

    • Weigh the tumors and process them for further analysis.

    • Perform immunohistochemistry (IHC) on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Logical Relationship: Xenograft Model Decision Tree

Xenograft_Logic Start Tumors reach ~150 mm³ Randomize Randomize Mice into Treatment Groups Start->Randomize Treat Administer Daily Treatment (21-28 days) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight (2x/week) Treat->Monitor Endpoint_Check End of Study or Tumor Burden Limit? Monitor->Endpoint_Check Continue Continue Monitoring Endpoint_Check->Continue No Endpoint_Action Endpoint Analysis: - Excise & Weigh Tumor - IHC (Ki-67, Caspase-3) - Western Blot / PCR Endpoint_Check->Endpoint_Action Yes Continue->Monitor

Caption: Decision workflow for the tumor xenograft model.

References

Application Notes and Protocols: Evaluating the In Vitro Efficacy of Tetromycin B Against Clinical Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a novel broad-spectrum antibiotic belonging to the tetracycline (B611298) class. Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3][4][5] This is achieved by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[1][2][3][4] This bacteriostatic action makes this compound a candidate for treating a variety of bacterial infections.[1][3] These application notes provide detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to this compound, specifically through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Data Presentation

The following tables summarize hypothetical quantitative data for the activity of this compound against common clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates

Clinical IsolateStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusSA-001 (MRSA)4
Staphylococcus aureusSA-002 (MSSA)1
Streptococcus pneumoniaeSP-0010.5
Escherichia coliEC-0012
Escherichia coliEC-002 (ESBL)16
Klebsiella pneumoniaeKP-0018
Pseudomonas aeruginosaPA-00164
Acinetobacter baumanniiAB-00132

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Clinical Isolates

Clinical IsolateStrain IDThis compound MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusSA-001 (MRSA)328
Staphylococcus aureusSA-002 (MSSA)88
Streptococcus pneumoniaeSP-00148
Escherichia coliEC-001168

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method, a widely used technique for antimicrobial susceptibility testing.[9][10]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Clinical bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the clinical isolate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well microtiter plate.

    • Typically, for a starting concentration of 64 µg/mL, the dilutions would range from 64 µg/mL down to 0.06 µg/mL.

    • Add 50 µL of CAMHB to wells in columns 2 through 12.

    • Add 100 µL of the appropriate this compound working solution to column 1.

    • Perform a serial dilution by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, until column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL.

    • Do not add any inoculum to the sterility control wells (column 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC determination to ascertain the concentration of this compound that results in bacterial death.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates or other suitable non-selective agar

  • Sterile pipette tips or inoculation loops

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically determined by the absence of growth or the presence of only one or two colonies on the subculture plate.

Mandatory Visualizations

Tetromycin_B_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Protein_Synthesis Polypeptide Chain Elongation 30S_subunit->Protein_Synthesis Initiates 50S_subunit 50S Subunit mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->30S_subunit Binds to A-site Tetromycin_B This compound Tetromycin_B->30S_subunit Binds to 30S subunit Inhibition Inhibition Inhibition->tRNA Blocks binding

Caption: Mechanism of action of this compound.

Experimental_Workflow_for_MIC_Determination Start Start: Obtain Clinical Isolate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End: MIC Determined Read_MIC->End

Caption: Experimental workflow for MIC determination.

References

Application of Tetracycline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of the application of these tetracycline (B611298) derivatives in cancer cell line studies, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the underlying molecular mechanisms. The information presented here is intended to serve as a valuable resource for researchers investigating the anti-neoplastic potential of this class of compounds.

Data Presentation: In Vitro Efficacy of Tetracycline Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction capabilities of various tetracycline derivatives in different cancer cell lines.

Table 1: IC50 Values of Tetracycline Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Incubation Time (hours)AssayReference
Doxycycline (B596269)NCI-H446Small Cell Lung Cancer1.7048MTT[3]
DoxycyclineA549Non-Small Cell Lung Cancer1.0648MTT[3]
DoxycyclineA875Melanoma3.1048MTT[4]
DoxycyclineA375Melanoma2.4248MTT[4]
DoxycyclinePanc-1Pancreatic Cancer50.0296MTT[5]
Minocycline (B592863)A375Amelanotic Melanoma234.072Proliferation Assay[6]
MinocyclineC32Amelanotic Melanoma273.172Proliferation Assay[6]
MinocyclineCOLO829Melanotic Melanoma13.972Proliferation Assay[6]
Tigecycline (B611373)HL-60Acute Myeloid Leukemia3.06 ± 0.8572CellTiter-Fluor[7]
TigecyclineOCI-AML2Acute Myeloid Leukemia4.72 ± 0.5472CellTiter-Fluor[7]
TigecyclineHuh7Hepatocellular Carcinoma7.695Not SpecifiedNot Specified[8]
TigecyclineHepG2Hepatocellular Carcinoma1.723Not SpecifiedNot Specified[8]
CMT-3Prostate Cancer CellsProstate Cancer10Not SpecifiedNot Specified[9]

Table 2: Apoptosis Induction by Tetracycline Derivatives in Cancer Cell Lines

CompoundCancer Cell LineEffectMethod of DetectionReference
DoxycyclineHL-60Induces apoptosisAnnexin V, Caspase activation, PARP cleavage[10]
MinocyclineHL-60Induces apoptosisAnnexin V, Caspase activation, PARP cleavage[10]
CMT-3HL-60Potent inducer of apoptosisAnnexin V, Caspase activation, PARP cleavage[10]
CMT-1J774 MacrophageActivates caspase-8 and -9Caspase activity assays
CMT-8J774 MacrophageStrongest inducer of apoptosis among tested CMTsMorphological changes, TUNEL, ELISA

Signaling Pathways Modulated by Tetracycline Derivatives

Tetracycline derivatives exert their anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.

Doxycycline: Targeting PAR1/FAK/PI3K/AKT Pathway

Doxycycline has been shown to directly target Protease-activated receptor 1 (PAR1), a G-protein coupled receptor implicated in tumor progression and metastasis.[11][12] Inhibition of PAR1 by doxycycline leads to the downstream suppression of the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade.[5] This pathway is crucial for cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[5]

Doxycycline_PAR1_Pathway Doxycycline Doxycycline PAR1 PAR1 Doxycycline->PAR1 Inhibits FAK FAK PAR1->FAK PI3K PI3K FAK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) AKT->EMT

Doxycycline's inhibition of the PAR1/FAK/PI3K/AKT pathway.
Minocycline: Inhibition of LYN-STAT3 and TGF-β1-TAK1-IκB Signaling

Minocycline has been identified as a direct inhibitor of LYN, a member of the Src family of tyrosine kinases.[13] By binding to and inhibiting LYN kinase activity, minocycline prevents the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[13] The LYN-STAT3 pathway is pivotal in promoting EMT and metastasis in various cancers, including colorectal cancer.[13][14]

Furthermore, minocycline can suppress the pro-oncogenic TGF-β-NF-κB axis in ovarian cancer. It achieves this by downregulating TGF-β1 expression, which in turn inhibits the activation of TAK1 and subsequently the IKK complex, leading to reduced NF-κB activity.[15]

Minocycline_Signaling cluster_0 LYN-STAT3 Pathway cluster_1 TGF-β-NF-κB Pathway Minocycline_L Minocycline LYN LYN Minocycline_L->LYN Inhibits STAT3 STAT3 LYN->STAT3 EMT_Metastasis EMT & Metastasis STAT3->EMT_Metastasis Minocycline_T Minocycline TGF_beta1 TGF-β1 Minocycline_T->TGF_beta1 Inhibits TAK1 TAK1 TGF_beta1->TAK1 IKK IKK Complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Tumor_Progression Tumor Progression NF_kB->Tumor_Progression

Minocycline's dual inhibitory effects on cancer signaling.
Tigecycline: A Multi-faceted Approach

Tigecycline, a glycylcycline antibiotic, exhibits anti-cancer properties by interfering with multiple cellular pathways.[1][16] A primary mechanism is the inhibition of mitochondrial protein synthesis, which is crucial for the energy production required by rapidly dividing cancer cells.[1] Additionally, tigecycline has been shown to modulate several signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, both of which are central to cancer cell growth, proliferation, and survival.[1][2][17]

Tigecycline_Pathways cluster_0 Mitochondrial Inhibition cluster_1 Signaling Pathway Modulation Tigecycline Tigecycline Mito_Ribosome Mitochondrial Ribosome Tigecycline->Mito_Ribosome Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Tigecycline->PI3K_AKT_mTOR Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Tigecycline->Wnt_beta_catenin Inhibits Mito_Protein_Synth Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Synth Energy_Production Energy Production (ATP) Mito_Protein_Synth->Energy_Production Cell_Growth Cell Growth & Proliferation PI3K_AKT_mTOR->Cell_Growth Wnt_beta_catenin->Cell_Growth

Tigecycline's diverse mechanisms of anti-cancer action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.

Experimental Workflow: From Cell Culture to Data Analysis

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Acquisition & Analysis Cell_Culture 1. Cancer Cell Line Culture & Maintenance Plating 2. Cell Seeding in Multi-well Plates Cell_Culture->Plating Treatment 3. Treatment with Tetracycline Derivative Plating->Treatment MTT 4a. Cytotoxicity Assay (MTT) Treatment->MTT Apoptosis_Assay 4b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot 4c. Protein Expression (Western Blot) Treatment->Western_Blot Spectro 5a. Spectrophotometry (MTT) MTT->Spectro Flow_Cyto 5b. Flow Cytometry (Apoptosis) Apoptosis_Assay->Flow_Cyto Imaging 5c. Chemiluminescence Imaging (Western Blot) Western_Blot->Imaging Data_Analysis 6. Data Analysis & Interpretation Spectro->Data_Analysis Flow_Cyto->Data_Analysis Imaging->Data_Analysis

A generalized workflow for studying tetracycline derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of tetracycline derivatives on cancer cell lines.[18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tetracycline derivative stock solution (dissolved in an appropriate solvent, e.g., DMSO or ethanol)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the tetracycline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the drug. Include a vehicle control (medium with the solvent used to dissolve the drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with tetracycline derivatives.[19][20]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[21][22][23][24]

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control. An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in pro-caspases and full-length PARP, are indicative of apoptosis. Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can also be assessed.

References

Application Notes and Protocols for High-Throughput Screening of Tetromycin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, a member of the tetracycline (B611298) class of antibiotics, and its derivatives represent a promising area of research for the development of new therapeutic agents. Tetracyclines are well-known for their antibacterial properties, which stem from their ability to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2][3] Beyond their antibacterial effects, tetracycline analogs have also demonstrated potential as antifungal and anticancer agents.[4][5][6] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to evaluate their efficacy in these therapeutic areas.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data for a selection of this compound derivatives against various bacterial and fungal strains, as well as cancer cell lines. This data is for illustrative purposes to demonstrate the type of information that can be generated from the described HTS assays.

Table 1: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

DerivativeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)
This compound28324
Derivative A14162
Derivative B416>648
Derivative C0.5281

Table 2: Antifungal Activity of this compound Derivatives (IC50 in µg/mL)

DerivativeCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
This compound163225
Derivative A81612
Derivative B32>6450
Derivative C486

Table 3: Anticancer Activity of this compound Derivatives (IC50 in µM)

DerivativeHuman Colon Cancer (HT-29)Human Breast Cancer (MCF-7)Human Pancreatic Cancer (T3M4)
This compound254030
Derivative A152520
Derivative B507560
Derivative C101812

Experimental Protocols

High-Throughput Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a high-throughput method for determining the MIC of this compound derivatives against various bacterial strains using a broth microdilution method in a 96-well or 384-well plate format.[3][4][7][8]

Materials:

  • This compound derivatives stock solutions (e.g., 1 mg/mL in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well or 384-well microtiter plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 600 nm (OD600)

  • Incubator (37°C)

Protocol:

  • Compound Plate Preparation:

    • Prepare serial dilutions of the this compound derivatives in CAMHB in a separate 96-well plate (source plate). A common starting concentration is 64 µg/mL with 2-fold serial dilutions.

    • Include a positive control (e.g., a known antibiotic like tetracycline) and a negative control (DMSO vehicle).

  • Assay Plate Preparation:

    • Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 50 µL for a 96-well plate) of the diluted compounds from the source plate to the corresponding wells of the assay plate.

  • Bacterial Inoculum Preparation:

    • Grow bacterial strains overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add an equal volume (e.g., 50 µL) of the bacterial inoculum to each well of the assay plate, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.

    • Include wells with bacteria and no compound (growth control) and wells with media only (sterility control).

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth (a significant reduction in OD600 compared to the growth control).[3]

High-Throughput Antifungal Susceptibility Testing

This protocol describes a high-throughput method for assessing the antifungal activity of this compound derivatives based on a broth microdilution method adapted for fungi.[1][9][10][11]

Materials:

  • This compound derivatives stock solutions

  • Fungal strains (e.g., C. albicans, A. fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette or automated liquid handler

  • Plate reader

  • Incubator (35°C)

  • Resazurin (B115843) sodium salt solution (optional, for viability staining)

Protocol:

  • Compound Plate Preparation:

    • Prepare 2-fold serial dilutions of the this compound derivatives in RPMI-1640 medium.

  • Fungal Inoculum Preparation:

    • For yeast-like fungi (C. albicans, C. neoformans), grow cultures in a suitable broth and dilute to a final concentration of 0.5-2.5 x 10^3 cells/mL in RPMI-1640.

    • For filamentous fungi (A. fumigatus), prepare a conidial suspension and adjust the concentration to 0.4-5 x 10^4 conidia/mL.

  • Assay Procedure:

    • Dispense 100 µL of the fungal inoculum into each well of a 96-well plate.

    • Add 100 µL of the serially diluted compounds to the respective wells.

    • Include a drug-free control (growth control) and a media-only control (sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • The endpoint can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm). The IC50 is the concentration that causes a 50% reduction in growth compared to the drug-free control.

    • Alternatively, a viability dye like resazurin can be added, and fluorescence can be measured to determine cell viability.

High-Throughput Anticancer Cell Viability Assay

This protocol details a common HTS assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines using a colorimetric method such as the MTT or resazurin assay.[12]

Materials:

  • This compound derivatives stock solutions

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well or 384-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette or automated liquid handler

  • Plate reader

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours in a CO2 incubator.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathways and Experimental Workflows

antibacterial_mechanism cluster_bacterium Bacterial Cell 30S_ribosomal_subunit 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Inhibition Inhibition 30S_ribosomal_subunit->Inhibition mRNA mRNA mRNA->Protein_Synthesis tRNA Aminoacyl-tRNA tRNA->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Tetromycin_B_Derivative This compound Derivative Tetromycin_B_Derivative->30S_ribosomal_subunit Binds to

Caption: Mechanism of antibacterial action of this compound derivatives.

anticancer_pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Tetromycin_B_Derivative This compound Derivative Mito_Ribosome Mitochondrial Ribosome Tetromycin_B_Derivative->Mito_Ribosome Inhibits Mito_Protein_Synth Mitochondrial Protein Synthesis Mito_Ribosome->Mito_Protein_Synth Cytochrome_c Cytochrome c Mito_Ribosome->Cytochrome_c Release Mito_Protein_Synth->Cytochrome_c Maintains Membrane Potential Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Proposed anticancer mechanism via mitochondrial inhibition and apoptosis.

hts_workflow Start Start: Library of This compound Derivatives Primary_Screen Primary High-Throughput Screen (e.g., MIC, Cell Viability) Start->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No Hits Secondary_Assays Secondary & Orthogonal Assays (e.g., Mechanism of Action, Specificity) Dose_Response->Secondary_Assays Secondary_Assays->Lead_Optimization

Caption: General workflow for high-throughput screening of derivatives.

References

Troubleshooting & Optimization

How to increase the solubility of Tetromycin B for assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetromycin B

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antibiotic belonging to the tetronic acid class, structurally related to compounds like kijanimicin and chlorothricin.[1] It is noted for its significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism of action for tetracycline-class antibiotics is the inhibition of bacterial protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site on the mRNA-ribosome complex.[3][4][5][6] This action halts peptide chain elongation, making the antibiotic "bacteriostatic," as it prevents bacterial growth and replication.[3]

References

Technical Support Center: Tetromycin B (Tetracycline) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetromycin B (Tetracycline) in aqueous solutions.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with Tetracycline (B611298).

Issue: Precipitation or cloudiness observed in the aqueous solution.

  • Question: Why is my Tetracycline solution precipitating or becoming cloudy?

  • Answer: Tetracycline has limited solubility in water, especially at neutral to alkaline pH. Precipitation can occur due to supersaturation, changes in pH, or temperature fluctuations. Tetracycline hydrochloride, a common salt form, is more soluble in acidic conditions.[1][2][3]

    • Troubleshooting Steps:

      • Verify pH: Check the pH of your solution. Tetracycline is more soluble in acidic aqueous solutions (pH < 4) and in alkaline solutions, but it degrades rapidly at high pH.[1][3][4] For general use, a slightly acidic pH is recommended.

      • Lower Concentration: Consider reducing the concentration of Tetracycline in your solution.

      • Use of Co-solvents: For stock solutions, consider using organic solvents like DMSO or dimethylformamide, where Tetracycline hydrochloride has higher solubility.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system.

      • Temperature Control: Prepare solutions at room temperature. Avoid drastic temperature changes that can affect solubility.

Issue: Loss of antibacterial activity or inconsistent experimental results.

  • Question: My Tetracycline solution seems to be losing its effectiveness over time. What could be the cause?

  • Answer: Loss of activity is likely due to the chemical degradation of Tetracycline in your aqueous solution. The primary degradation pathways are epimerization and dehydration, which are influenced by pH, light, and temperature.[6]

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of your stock and working solutions within the optimal stability range. Tetracycline is most stable at acidic pH values (around pH 4-5). Degradation accelerates in both highly acidic (pH < 2) and alkaline (pH > 7) conditions.[3][4]

      • Light Protection: Tetracycline is photosensitive and can degrade upon exposure to light.[3] Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

      • Temperature Management: Store stock solutions at -20°C for long-term storage.[5] For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles.

      • Fresh Preparation: Due to its inherent instability in aqueous solutions, it is highly recommended to prepare fresh Tetracycline solutions for each experiment. It is not recommended to store aqueous solutions for more than one day.[5]

Issue: Color change in the solution (yellow to brown/dark brown).

  • Question: My Tetracycline solution has changed color. Is it still usable?

  • Answer: A color change, typically from yellow to brownish, is a visual indicator of Tetracycline degradation.[3] The formation of degradation products like anhydrotetracycline (B590944) is often associated with this color change. These degradation products not only have reduced or no antibacterial activity but can also be toxic.[7][8][9] It is strongly advised not to use discolored solutions.

    • Troubleshooting Steps:

      • Discard the Solution: Do not use any solution that has visibly changed color.

      • Review Storage Conditions: Re-evaluate your storage procedures, paying close attention to pH, light exposure, and temperature, to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of Tetracycline in aqueous solutions?

A1: The primary degradation products of Tetracycline in aqueous solutions are:

  • 4-Epitetracycline (ETC): An isomer of Tetracycline with significantly reduced antibacterial activity. Its formation is reversible and pH-dependent.

  • Anhydrotetracycline (ATC): Formed through the dehydration of Tetracycline, particularly in acidic conditions. ATC is known to be toxic.[7][10][11][12]

  • 4-Epianhydrotetracycline (EATC): A degradation product that is also considered toxic.[8][9]

  • Isotetracycline: Formed under alkaline conditions, leading to the cleavage of the C ring and inactivation of the antibiotic.

Q2: How does pH affect the stability of Tetracycline?

A2: pH is a critical factor in the stability of Tetracycline in aqueous solutions.

  • Acidic pH (below 2): Rapid degradation to anhydrotetracycline can occur.[3][13]

  • Moderately Acidic pH (3-5): This is the range of greatest stability for Tetracycline.[4]

  • Neutral to Alkaline pH (above 7): The rate of degradation increases, leading to the formation of isotetracycline.[14]

Q3: What is the half-life of Tetracycline in an aqueous solution?

A3: The half-life of Tetracycline in an aqueous solution is highly dependent on the specific conditions. In one study, an aqueous solution of tetracycline HCl stored at 37°C had an estimated half-life of 329 hours.[15] However, this can vary significantly with changes in pH, temperature, and exposure to light.

Quantitative Data Summary

Table 1: Solubility of Tetracycline Hydrochloride in Various Solvents

SolventSolubilityTemperature
Water~231 mg/L25 °C[13]
Water (as HCl salt)50 to 100 mg/mL22 °C[2]
PBS (pH 7.2)~3.3 mg/mLNot Specified[5]
Methanol (B129727)SolubleNot Specified[3]
EthanolSolubleNot Specified[3]
DMSO~1 mg/mLNot Specified[5]
Dimethylformamide~1.4 mg/mLNot Specified[5]

Table 2: Degradation Kinetics of Tetracycline

ConditionRate ConstantHalf-lifeReference
Aqueous solution, 37°CNot Specified329 hours[15]
Reaction with OH radicals(6.3 ± 0.1) x 10⁹ M⁻¹s⁻¹Not Applicable[16]
Reaction with solvated electrons (eₐₒ⁻)(2.2 ± 0.1) x 10¹⁰ M⁻¹s⁻¹Not Applicable[16]
Ozonation, pH 2.2 and 7.0First-order kineticsComplete degradation in 4-6 min[17]

Table 3: Toxicity of Tetracycline and its Degradation Products

CompoundOrganism/Cell LineToxicity Metric (96h-EC₅₀)Reference
Tetracycline (TC)Chlorella vulgaris (green algae)7.73 mg/L[7]
Anhydrotetracycline (ATC)Chlorella vulgaris (green algae)5.96 mg/L[7]
Epitetracycline (ETC)Chlorella vulgaris (green algae)8.42 mg/L[7]
β-apo-OTC and EACTCRatsLiver and kidney damage[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing of Tetracycline

This protocol provides a general framework for assessing the stability of Tetracycline in aqueous solutions by quantifying the parent compound and its major degradation products.

1. Materials and Reagents:

  • Tetracycline hydrochloride reference standard

  • 4-Epitetracycline, Anhydrotetracycline, and 4-Epianhydrotetracycline reference standards

  • HPLC-grade acetonitrile

  • Ammonium (B1175870) dihydrogen orthophosphate

  • Orthophosphoric acid

  • High-purity water

  • 0.2 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)[18]

3. Mobile Phase Preparation (Example): [18]

  • Mobile Phase A: 20 mM ammonium dihydrogen orthophosphate in water, adjust pH to 2.2 with orthophosphoric acid. Filter through a 0.2 µm filter.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution may be necessary to separate all degradation products. A typical starting condition could be 95% A and 5% B, with a linear gradient to increase the percentage of B over time.

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Tetracycline and its degradation product standards in a suitable solvent (e.g., methanol or Mobile Phase A) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a mixed working standard solution containing Tetracycline and its degradation products at known concentrations by diluting the stock solutions with Mobile Phase A.

  • Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the Tetracycline solution, dilute it with Mobile Phase A to fall within the calibration curve range, and filter it through a 0.2 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C8 or C18, 4.6 x 150 mm, 3 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 280 nm or 355 nm[18][19]

  • Column Temperature: 30 °C

6. Data Analysis:

  • Generate a calibration curve for Tetracycline and each degradation product using the peak areas of the working standard solutions.

  • Quantify the concentration of Tetracycline and its degradation products in the samples by comparing their peak areas to the respective calibration curves.

  • Calculate the percentage of Tetracycline remaining at each time point to determine its stability.

Visualizations

Tetracycline_Degradation_Pathways TC Tetracycline ETC 4-Epitetracycline (Reduced Activity) TC->ETC Epimerization (pH dependent, reversible) ATC Anhydrotetracycline (Toxic) TC->ATC Dehydration (Acidic pH, <2) ISO Isotetracycline (Inactive) TC->ISO Cleavage (Alkaline pH, >7) EATC 4-Epianhydrotetracycline (Toxic) ETC->EATC Dehydration

Caption: Major degradation pathways of Tetracycline in aqueous solutions.

HPLC_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Tetracycline Solution in Aqueous Buffer D Incubate Solution under Controlled Conditions (pH, Temp, Light) A->D B Prepare Standard Solutions (TC & Degradation Products) G Inject Samples and Standards into HPLC B->G C Prepare Mobile Phase C->G E Withdraw Aliquots at Time Points D->E F Dilute and Filter Samples E->F F->G H Acquire Chromatograms G->H I Quantify Concentrations using Calibration Curve H->I J Determine % Degradation I->J

Caption: Experimental workflow for HPLC-based stability testing of Tetracycline.

References

Technical Support Center: Tetromycin B Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the purification of Tetromycin B using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the HPLC purification of this compound and similar tetracycline-class antibiotics.

Category 1: Peak Shape & Quality Issues

Question: Why is my this compound peak tailing?

Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue when purifying tetracycline-type compounds. [1]The primary causes include:

  • Secondary Silanol (B1196071) Interactions: this compound, like other tetracyclines, can interact with residual acidic silanol groups on the silica-based stationary phase (e.g., C18 columns). [2][3][4]This secondary interaction mechanism delays the elution of a portion of the analyte, causing the peak to tail. [2][4]* Metal Chelation: Tetracyclines are potent chelating agents and can interact with trace metal ions (e.g., iron, calcium) that may be present in the HPLC system (frits, tubing) or the column packing itself. [2][5]This interaction can lead to significant peak tailing and broadening. [2]* Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion. [3][6][7]* Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the stationary phase, contributing to tailing. [1][8] Solutions:

  • Operate at Low pH: Using a mobile phase with a pH between 2.0 and 3.0 helps keep the residual silanol groups protonated, minimizing their interaction with the analyte. [2][4][9]* Add Chelating Agents: Incorporate a chelating agent like EDTA (0.1-1.0 mM) or oxalic acid (10 mM) into your mobile phase. [2][10][11]This will bind to metal ions, preventing them from interfering with your analyte. [2]* Use High-Purity, End-Capped Columns: Modern, fully end-capped C8 or C18 columns have fewer accessible silanol groups and are highly recommended. [2][4][8]* Reduce Sample Load: Dilute your sample or reduce the injection volume to avoid column overloading. [3][12]* Optimize Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape at the start of the separation. [3] Question: My peaks are splitting or appearing as doublets. What is the cause?

Answer: Peak splitting can indicate a problem occurring before the separation begins or an issue with the column itself.

  • Jammed Column Frit: A partially blocked inlet frit can cause the sample to be delivered unevenly to the column, resulting in split peaks for all analytes. [9]* Column Void: A void or channel in the column packing at the inlet can lead to a split flow path for the sample. [1][9]This is often caused by pressure shocks or improper column handling.

  • Injection Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause the sample to spread unevenly at the column head, leading to distortion and splitting. [9] Solutions:

  • Filter Samples: Always filter your samples before injection to remove particulates that could block the column frit.

  • Reverse Flush the Column: If you suspect a blocked frit, try back-flushing the column (disconnect from the detector first) at a low flow rate.

  • Replace the Column: If a void has formed, the column usually needs to be replaced. [1]Using a guard column can help protect the main analytical or preparative column. [13]* Match Injection Solvent: Adjust the sample solvent to be as close in composition as possible to the initial mobile phase conditions. [14]

Category 2: Resolution & Separation Problems

Question: How can I improve the resolution between this compound and a closely eluting impurity?

Answer: Improving resolution requires optimizing the efficiency, selectivity, or retention factor of your method.

  • Efficiency (N): This relates to the sharpness of the peaks. Sharper peaks are narrower and easier to resolve.

  • Selectivity (α): This is a measure of the separation in time or volume between two peak maxima.

  • Retention Factor (k'): This describes how long an analyte is retained on the column.

Solutions:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) will increase the retention time and may improve resolution. [13] * Change Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter the selectivity of the separation due to different solvent properties. [13]* Modify the Gradient: For complex mixtures, using a shallower gradient can increase the separation between closely eluting peaks. [13][15]* Change the Column:

    • Smaller Particle Size: Columns with smaller particles (e.g., 3.5 µm vs. 5 µm) provide higher efficiency and better resolution. [13][16] * Longer Column: Increasing the column length increases the number of theoretical plates, which can improve resolution. [13][16] * Different Stationary Phase: If adjusting the mobile phase doesn't work, changing the column chemistry (e.g., from C18 to a Phenyl or Cyano phase) can provide a different selectivity. [13]* Adjust Flow Rate: Lowering the flow rate can sometimes enhance separation, though it will increase the run time. [13]

Quantitative Data Summary

The following tables provide illustrative data on how key parameters can affect the purification of tetracycline-class compounds.

Table 1: Illustrative Effect of Mobile Phase pH on Retention and Peak Shape (Note: Data is representative for a typical tetracycline (B611298) on a C18 column.)

Mobile Phase pHRetention Time (min)USP Tailing Factor (Tf)Comments
5.58.22.1Significant tailing due to silanol interactions.
4.09.51.8Reduced tailing, but still not ideal.
2.511.31.2Good peak symmetry; silanol interactions are suppressed. [4]

Table 2: Comparison of HPLC Column Parameters for Antibiotic Separation (Note: Data is representative.)

ParameterColumn AColumn BColumn C
Stationary PhaseC18C8RP-AmideC16
Particle Size5 µm3.5 µm5 µm
Dimensions4.6 x 250 mm4.6 x 150 mm4.6 x 150 mm
Performance
Resolution (Critical Pair)1.31.82.1
Backpressure (psi)150022001400
CommentsStandard resolution.Higher efficiency and resolution.Best resolution for certain polar antibiotics. [17]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound Purification

This protocol provides a starting point for the purification of this compound. Optimization will likely be required.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a suitable solvent (e.g., Dimethylformamide, Methanol, or DMSO) to a concentration of 5-10 mg/mL. [18] * Dilute the stock solution with the initial mobile phase (Mobile Phase A).

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System & Column:

    • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: A high-purity, end-capped reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Detector Wavelength: 355 nm. [10][11] * Flow Rate: 4.0 mL/min (for a 10 mm ID column). Adjust proportionally for other column diameters.

    • Column Temperature: 35 °C. [17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid and 10 mM Oxalic Acid in HPLC-grade water. [10] * Mobile Phase B: Acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Gradient Elution Program:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0.0 | 15

    • 20.0 | 60

    • 22.0 | 95

    • 25.0 | 95

    • 25.1 | 15

    • 30.0 | 15 (Column re-equilibration)

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram signal, focusing on the main peak corresponding to this compound.

    • Analyze collected fractions for purity using an analytical HPLC method.

Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing

G Troubleshooting Workflow for HPLC Peak Tailing start Problem: Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload check_ph Is Mobile Phase pH < 3? check_overload->check_ph No sol_overload Solution: - Reduce Injection Volume - Dilute Sample check_overload->sol_overload Yes check_chelator Is a Chelator (EDTA, Oxalic Acid) Present? check_ph->check_chelator Yes sol_ph Solution: - Adjust pH to 2.0-3.0 with Formic or Phosphoric Acid check_ph->sol_ph No check_column Is Column High-Purity & End-Capped? check_chelator->check_column Yes sol_chelator Solution: - Add 0.1-1 mM EDTA or 10 mM Oxalic Acid to Mobile Phase check_chelator->sol_chelator No sol_column Solution: - Replace with modern, fully end-capped column - Consider column wash check_column->sol_column No end_node Peak Shape Improved check_column->end_node Yes sol_overload->check_ph sol_ph->check_chelator sol_chelator->check_column sol_column->end_node

A logical workflow for diagnosing and solving common causes of peak tailing.

Diagram 2: Experimental Workflow for this compound Purification

G Experimental Workflow for this compound Purification cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps sample_prep 1. Sample Preparation (Dissolve & Filter) mobile_phase_prep 2. Mobile Phase Preparation (Aqueous + Organic) sample_prep->mobile_phase_prep system_prep 3. System Equilibration (Prime & Equilibrate Column) mobile_phase_prep->system_prep injection 4. Sample Injection system_prep->injection separation 5. Gradient Elution (Preparative HPLC Run) injection->separation collection 6. Fraction Collection (Based on UV Signal) separation->collection purity_check 7. Purity Analysis (Analytical HPLC) collection->purity_check pooling 8. Pool Pure Fractions purity_check->pooling solvent_removal 9. Solvent Evaporation (Lyophilization/Rotovap) pooling->solvent_removal final_product Purified this compound solvent_removal->final_product

A step-by-step overview of the purification process from crude sample to pure compound.

References

Technical Support Center: Optimizing Tetromycin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific total synthesis of Tetromycin B is limited. This guide provides troubleshooting and optimization strategies based on the general synthesis of tetronic acid-containing natural products, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general strategies for constructing the tetronic acid ring in natural product synthesis?

A1: The synthesis of the tetronic acid moiety, a 4-hydroxy-2(5H)-furanone ring, typically involves the cyclization of a linear precursor. Common strategies include:

  • Dieckmann Cyclization: This is a base-promoted intramolecular condensation of a diester to form a β-keto ester, which can then be elaborated into the tetronic acid ring.

  • Cyclization of γ-functionalized β-ketoesters: Precursors with a leaving group (e.g., a halogen) or an oxygenated function at the γ-position can undergo intramolecular nucleophilic substitution to form the tetronic acid ring.

  • From α-hydroxy acids: Active esters derived from α-hydroxy acids can react with anions of active methylene (B1212753) compounds to form β,β-tricarbonyl derivatives that cyclize upon deprotection.

Q2: I am observing low yields in the final cyclization step to form the tetronic acid ring. What are the potential causes and solutions?

A2: Low yields in the cyclization step can be attributed to several factors:

  • Steric Hindrance: Bulky substituents on the precursor chain can hinder the intramolecular reaction. Solution: Consider using a more flexible linker or a different cyclization strategy that is less sensitive to steric effects.

  • Incorrect Base or Reaction Conditions: The choice of base and reaction temperature is crucial for the Dieckmann cyclization and other base-mediated cyclizations. Solution: Screen a variety of bases (e.g., sodium hydride, potassium tert-butoxide, DBU) and temperatures to find the optimal conditions.

  • Side Reactions: The enolate intermediates are reactive and can participate in side reactions such as intermolecular condensation or decomposition. Solution: Use dilute conditions to favor the intramolecular reaction and carefully control the reaction time and temperature.

Q3: My product appears to be a mixture of tautomers. How can I control the tautomeric equilibrium of the tetronic acid moiety?

A3: The tetronic acid ring can exist in different tautomeric forms. The equilibrium is influenced by the solvent, pH, and the substitution pattern on the ring. While complete control is challenging, you can influence the predominant form by:

  • Solvent Choice: The polarity of the solvent can stabilize one tautomer over another. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., methanol, water).

  • pH Adjustment: The acidity or basicity of the medium can significantly affect the tautomeric equilibrium. Careful control of pH during workup and purification is essential.

  • Derivatization: In some cases, protecting the hydroxyl group of the tetronic acid can "lock" the molecule in a specific tautomeric form for subsequent steps.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low overall yield of the synthetic sequence - Inefficient steps in the linear synthesis of the precursor.- Degradation of intermediates.- Optimize each step of the linear synthesis for yield before proceeding.- Ensure all intermediates are properly purified and characterized.- Use protecting groups for sensitive functionalities.
Formation of multiple side products - Competing reaction pathways.- Non-selective reagents.- Re-evaluate the selectivity of the reagents used.- Adjust reaction conditions (temperature, concentration, stoichiometry) to favor the desired reaction.- Consider a convergent synthetic strategy to reduce the number of linear steps.
Difficulty in purification of the final product - Presence of closely related impurities or stereoisomers.- Product instability on silica (B1680970) gel.- Employ alternative purification techniques such as preparative HPLC, size-exclusion chromatography, or crystallization.- Use a less acidic or basic stationary phase for chromatography.
Epimerization at stereocenters - Use of harsh basic or acidic conditions.- Employ milder reaction conditions.- Use stereoselective catalysts or reagents.- Introduce stereocenters late in the synthesis if possible.

Experimental Protocols

General Procedure for Dieckmann Cyclization to form a Tetronic Acid Ring (Illustrative Example):

  • Preparation of the Precursor: Synthesize the appropriate linear diester precursor containing the carbon backbone of the desired tetronic acid.

  • Cyclization:

    • To a solution of the diester in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere (e.g., argon), add a strong base (e.g., sodium hydride, potassium tert-butoxide) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup:

    • Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride, dilute acid).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting β-keto ester by column chromatography on silica gel.

  • Hydrolysis and Decarboxylation (if necessary): The β-keto ester can be hydrolyzed and decarboxylated under acidic or basic conditions to yield the final tetronic acid.

Visualizing Synthetic Logic

To aid in troubleshooting and optimizing the synthesis of complex natural products like this compound, it is often helpful to visualize the logical flow of the synthetic strategy.

Tetronic_Acid_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclization Step cluster_post_cyclization Final Steps cluster_troubleshooting Troubleshooting Loops Start Starting Materials Linear_Assembly Linear Assembly of Carbon Backbone Start->Linear_Assembly Precursor Cyclization Precursor Linear_Assembly->Precursor Cyclization Tetronic Acid Ring Formation Precursor->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Low_Yield Low Yield? Cyclization->Low_Yield Side_Products Side Products? Cyclization->Side_Products Purification Purification Crude_Product->Purification Characterization Characterization Purification->Characterization Purity_Issue Purity Issues? Purification->Purity_Issue Final_Product This compound (or analog) Characterization->Final_Product Low_Yield->Linear_Assembly Optimize Precursor Synthesis Low_Yield->Cyclization Optimize Cyclization Conditions Side_Products->Cyclization Adjust Conditions Purity_Issue->Purification Alternative Purification

Caption: Troubleshooting workflow for tetronic acid synthesis.

This diagram illustrates a generalized workflow for the synthesis of a tetronic acid-containing natural product. It highlights key stages and integrates troubleshooting loops that guide researchers in addressing common issues such as low yields and product impurities by revisiting and optimizing specific steps in the synthetic sequence.

Technical Support Center: Antibiotic Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways of "Tetromycin B" is not available in the public scientific literature. There are also conflicting reports regarding its chemical structure. Therefore, this guide uses the well-characterized degradation pathways of Tetracycline-class antibiotics as a representative model. Researchers working with any novel or poorly characterized compound, including this compound, should perform their own stability studies.

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and mitigate the degradation of tetracycline-class antibiotics during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of tetracycline (B611298) antibiotics?

Tetracycline antibiotics are susceptible to degradation through several common pathways, primarily influenced by pH, temperature, and light. The main degradation routes are hydrolysis, photolysis, and oxidation.[1]

  • Hydrolysis: This process involves the breakdown of the molecule by water. It is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the degradation of tetracyclines.[2][3]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation. This is a significant concern for solutions left on the benchtop or stored in clear containers.[4]

  • Oxidation: Tetracyclines can be oxidized by various oxidizing agents or through photosensitized processes involving molecular oxygen.[5][6][7] The presence of metal ions can also catalyze oxidation.[6]

Q2: I suspect my stock solution of a tetracycline antibiotic has degraded. What are the initial signs?

Degradation of tetracycline solutions can often be identified by a few key indicators:

  • Color Change: A noticeable change in the color of the solution, often turning darker yellow, brown, or even reddish, is a common sign of degradation.

  • Precipitate Formation: The appearance of cloudiness or solid precipitate can indicate the formation of insoluble degradation products.

  • Reduced Biological Activity: The most critical indicator is a loss of antibacterial efficacy. If you observe a significant decrease in the expected inhibitory effect in your assays (e.g., larger colonies in an inhibition zone assay), degradation is a likely cause. Some degradation products may also have higher toxicity than the parent compound.[1][2]

Q3: How does pH affect the stability of tetracyclines in aqueous solutions?

The stability of tetracyclines is highly pH-dependent. The molecule has different ionizable groups, making it susceptible to transformations under both acidic and basic conditions.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, tetracyclines can undergo epimerization at the C4 position to form 4-epi-tetracycline. This is followed by dehydration to form anhydrotetracycline, which is biologically inactive.

  • Neutral to Mildly Acidic Conditions (pH 4-7): This is generally the range of greatest stability for tetracyclines.

  • Alkaline Conditions (pH > 7): In basic solutions, tetracyclines can undergo isomerization to form isotetracycline.[2][8] The rate of degradation generally increases with higher pH.[9][10]

Q4: What is the proper way to store tetracycline stock solutions to minimize degradation?

To ensure the longevity and efficacy of your tetracycline stock solutions, follow these storage guidelines:

  • Solvent Choice: Prepare stock solutions in appropriate solvents like sterile distilled water, ethanol, or DMSO, depending on the specific tetracycline's solubility. For aqueous solutions, use a buffer in the optimal pH range for stability (typically pH 4-7).

  • Aliquot and Freeze: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Protect from Light: Always store solutions in amber-colored tubes or wrap clear tubes in aluminum foil to protect them from light, thereby preventing photodegradation.

  • Check Manufacturer's Recommendations: Always refer to the datasheet provided by the supplier for specific storage instructions for the particular tetracycline derivative you are using.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in bioassays. Degradation of antibiotic stock or working solutions.Prepare fresh stock solutions from powder. Protect solutions from light and store them at the correct temperature. Avoid repeated freeze-thaw cycles by making single-use aliquots.
Color of the antibiotic solution has darkened. Chemical degradation, likely due to oxidation or pH-mediated changes.Discard the solution. When preparing new solutions, ensure the pH of the buffer is within the stable range and consider purging with an inert gas (like nitrogen or argon) to remove oxygen.
Precipitate has formed in a stored solution. Formation of insoluble degradation products or exceeding the solubility limit upon freezing.The solution should be discarded. Prepare a new stock, potentially at a slightly lower concentration, and ensure it is fully dissolved before freezing.
Loss of activity after sterilization. Heat-labile nature of tetracyclines.Do not autoclave tetracycline solutions. Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

Quantitative Degradation Data

The stability of tetracyclines is often quantified by reaction rate constants (k) or half-lives (t½) under specific conditions. The degradation typically follows pseudo-first-order kinetics.[2][11]

Table 1: Influence of pH on the Hydrolysis Rate of Tetracyclines at 25°C

AntibioticpHRate Constant (k)Half-life (t½)Reference
Tetracycline (TC)5.00.592 min⁻¹ (ozonation)-[9]
Tetracycline (TC)9.00.890 min⁻¹ (ozonation)-[9]
Oxytetracycline (OTC)3.16~0.003 day⁻¹~231 days[12]
Oxytetracycline (OTC)7.01~0.015 day⁻¹~46 days[12]
Oxytetracycline (OTC)9.06~0.045 day⁻¹~15 days[12]

Note: Data is compiled from different studies and experimental conditions (e.g., ozonation vs. simple hydrolysis) may vary significantly.

Table 2: Second-Order Rate Constants for Degradation of Tetracyclines by Reactive Species

AntibioticReactive SpeciesRate Constant (M⁻¹s⁻¹)Reference
Tetracycline•OH (Hydroxyl Radical)(6.3 ± 0.1) x 10⁹[13]
Tetracyclinee⁻aq (Solvated Electron)(2.2 ± 0.1) x 10¹⁰[13]
Chlortetracycline•OH (Hydroxyl Radical)(5.2 ± 0.2) x 10⁹[13]
Chlortetracyclinee⁻aq (Solvated Electron)(1.3 ± 0.2) x 10¹⁰[13]
Oxytetracycline•OH (Hydroxyl Radical)(5.6 ± 0.1) x 10⁹[13]
Oxytetracyclinee⁻aq (Solvated Electron)(2.3 ± 0.1) x 10¹⁰[13]

Visualizing Degradation Pathways and Protocols

Common Hydrolytic Degradation Pathways of Tetracycline

The diagram below illustrates the key hydrolytic transformations of tetracycline under acidic and alkaline conditions, leading to the formation of inactive epimers, dehydration products, or isomers.

G TC Tetracycline (Active) EpiTC 4-epi-Tetracycline (Inactive) TC->EpiTC Epimerization (pH < 4) ATC Anhydrotetracycline (Inactive) TC->ATC Dehydration (Strong Acid) IsoTC Isotetracycline (Inactive) TC->IsoTC Isomerization (pH > 7) EpiTC->TC Reversible G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation P1 Prepare fresh antibiotic stock solution S1 Incubate samples at different temperatures P1->S1 S2 Expose samples to controlled light (UV/Vis) P1->S2 S3 Incubate in different pH buffers P1->S3 P2 Prepare degradation buffers (e.g., acidic, neutral, basic) P2->S3 A1 Withdraw aliquots at time points (t=0, 1, 2, ...n) S1->A1 S2->A1 S3->A1 A2 Analyze via stability-indicating HPLC-UV/MS method A1->A2 A3 Determine remaining parent compound (%) A2->A3 D2 Identify major degradation products via MS A2->D2 D1 Calculate degradation rate constants (k) and half-life (t½) A3->D1

References

Addressing batch-to-batch variability of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: The information provided in this technical support center is based on the general characteristics of the tetracycline (B611298) class of antibiotics. "Tetromycin B" is not a widely recognized compound in scientific literature, and this guide has been developed to address common challenges associated with the batch-to-batch variability of tetracycline analogues. The troubleshooting steps, protocols, and data are intended to serve as a general resource for researchers working with tetracycline-like compounds.

Frequently Asked Questions (FAQs)

Q1: My current batch of this compound is showing lower efficacy in my cell-based assays compared to the previous batch. What could be the cause?

A1: Reduced efficacy can stem from several factors related to batch-to-batch variability. The most common causes are lower purity, the presence of inactive isomers, or degradation of the active compound. We recommend performing a quality control check on the new batch. Key assessments include purity analysis by High-Performance Liquid Chromatography (HPLC) and a potency determination via a Minimum Inhibitory Concentration (MIC) assay against a reference bacterial strain. Comparing these results with the specifications of the previous batch or the certificate of analysis should help identify the issue.

Q2: I have observed a change in the color and solubility of my new batch of this compound powder. Should I be concerned?

A2: Yes, a change in physical properties such as color and solubility is a significant indicator of potential chemical changes. Tetracyclines are known to be sensitive to light, pH, and temperature, which can lead to degradation and the formation of colored byproducts.[1] These degradation products may have reduced or no biological activity and could even be toxic to your experimental system.[1] We advise against using a batch that shows significant physical differences from previous batches. It is best to contact the supplier and request a replacement or a certificate of analysis for the current batch.

Q3: How should I properly store and handle this compound to minimize degradation and variability?

A3: Proper storage and handling are critical for maintaining the stability and activity of tetracycline compounds. This compound should be stored in a tightly sealed container, protected from light, and kept at the recommended temperature (typically -20°C for long-term storage). Avoid repeated freeze-thaw cycles of stock solutions. When preparing solutions, use a buffer system that maintains a pH range of 3-5, as tetracyclines can undergo epimerization and degradation at neutral to alkaline pH.[1]

Q4: Can I use a different solvent to dissolve a new batch of this compound if I'm having solubility issues?

A4: While it might be tempting to switch solvents, we recommend caution. The choice of solvent can influence the stability and activity of the compound. If a new batch is less soluble in the recommended solvent, it could indicate a change in the salt form or the presence of impurities. Before changing solvents, verify the recommended solvent and concentration from the supplier's technical data sheet. If solubility issues persist, it is advisable to perform a purity analysis on the batch.

Q5: My experimental results are inconsistent even within the same batch of this compound. What other factors could be at play?

A5: If you are experiencing variability within the same batch, the issue may lie with the experimental setup rather than the compound itself. Factors to consider include:

  • Inconsistent solution preparation: Ensure accurate weighing and complete dissolution of the compound for each experiment.

  • Cell culture variability: Passage number, cell density, and media composition can all affect the cellular response to the compound.

  • Assay conditions: Variations in incubation times, reagent concentrations, and detection methods can lead to inconsistent results.

We recommend standardizing all experimental parameters and including appropriate positive and negative controls in every experiment to monitor for variability.

Quantitative Data on Batch-to-Batch Variability

The following table provides a hypothetical comparison of key quality attributes for three different batches of a tetracycline compound to illustrate potential variability.

ParameterBatch A (Reference)Batch BBatch CAcceptable Range
Purity (by HPLC) 99.2%95.5%98.9%≥ 98.0%
Concentration (Stock Solution) 10.1 mg/mL9.9 mg/mL10.0 mg/mL9.8 - 10.2 mg/mL
Potency (MIC vs. E. coli) 2 µg/mL8 µg/mL2.5 µg/mL≤ 4 µg/mL
Appearance Light yellow powderBrownish powderLight yellow powderLight yellow powder
Solubility in DMSO Soluble to 50 mg/mLPartially soluble at 25 mg/mLSoluble to 50 mg/mL≥ 50 mg/mL

Key Stability-Indicating Parameters for Tetracyclines

This table outlines important parameters to consider for assessing the stability of tetracycline compounds.

ParameterPotential Degradation ProductRecommended Storage ConditionsImpact of Degradation
Epimerization 4-epitetracyclinepH 3-5, avoid neutral/alkaline pHReduced biological activity
Dehydration AnhydrotetracyclineProtect from strong acids and high temperaturesPotential toxicity
Oxidation Various colored byproductsProtect from light and air (oxygen)Loss of potency, change in physical appearance

Experimental Protocols

Protocol 1: Purity and Concentration Assessment by HPLC

Objective: To determine the purity and concentration of a this compound batch.

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol).

  • Sample Preparation: Prepare a solution of the this compound batch to be tested at the same target concentration as the reference standard.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

  • Injection: Inject equal volumes (e.g., 10 µL) of the reference standard and the sample solution.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak in the sample chromatogram.

    • Concentration: Compare the peak area of the sample to the peak area of the reference standard.

Protocol 2: Biological Potency Assessment by Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the biological activity of a this compound batch.

Methodology:

  • Bacterial Strain: Use a susceptible reference strain of bacteria (e.g., Escherichia coli ATCC 25922).

  • Culture Preparation: Grow the bacteria to the mid-logarithmic phase in a suitable broth medium.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the this compound batch and a reference standard in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Compare the MIC of the test batch to the reference standard.

Visualizations

Tetromycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit Inhibition Inhibition 30S_Subunit->Inhibition 50S_Subunit 50S Subunit Tetromycin_B This compound Tetromycin_B->30S_Subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Protein_Synthesis Protein Synthesis Aminoacyl_tRNA->Protein_Synthesis Required for Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Batch_Qualification_Workflow New_Batch Receive New Batch of this compound Physical_Inspection Physical Inspection (Color, Solubility) New_Batch->Physical_Inspection HPLC_Analysis HPLC Analysis (Purity, Concentration) Physical_Inspection->HPLC_Analysis MIC_Assay MIC Assay (Potency) HPLC_Analysis->MIC_Assay Compare_to_Reference Compare to Reference Standard & CoA MIC_Assay->Compare_to_Reference Accept_Batch Accept Batch for Use Compare_to_Reference->Accept_Batch Pass Reject_Batch Reject Batch & Contact Supplier Compare_to_Reference->Reject_Batch Fail

Caption: Workflow for qualifying a new batch of this compound.

Troubleshooting_Decision_Tree Inconsistent_Results Inconsistent Experimental Results Check_Batch_Info Is it a new batch? Inconsistent_Results->Check_Batch_Info Qualify_New_Batch Qualify New Batch (HPLC, MIC) Check_Batch_Info->Qualify_New_Batch Yes Review_Protocols Review Experimental Protocols & Controls Check_Batch_Info->Review_Protocols No Consult_Supplier Consult Supplier's Technical Support Qualify_New_Batch->Consult_Supplier Check_Storage Check Storage & Handling of Current Batch Review_Protocols->Check_Storage

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Enhancing the Purity of Synthesized Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this novel antibiotic. Given that detailed synthesis and purification protocols for this compound are not widely published, this guide provides troubleshooting advice and frequently asked questions based on established methodologies for purifying complex natural product-like molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely types of impurities I might encounter in my crude synthesis of this compound?

A1: Based on the complex structure of this compound, you can anticipate several classes of impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts.

  • Stereoisomers: Diastereomers or epimers formed due to the multiple chiral centers in the molecule.

  • Side-Reaction Products: Molecules resulting from competing reaction pathways.

  • Degradation Products: this compound may be sensitive to certain conditions (e.g., pH, light, temperature), leading to degradation.

Q2: What is a general workflow for purifying crude this compound?

A2: A multi-step approach is typically required for purifying complex molecules like this compound. A general workflow would be:

  • Liquid-Liquid Extraction: To remove highly polar or non-polar impurities from the crude reaction mixture.

  • Flash Column Chromatography: An initial, lower-resolution purification step to separate major components.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique to separate this compound from closely related impurities.

  • Crystallization: To achieve the final high-purity solid material and is often effective at removing minor impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound at each stage?

A3: A combination of analytical techniques is essential for monitoring the purification process:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for visualizing the complexity of a mixture and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of a sample and can resolve closely related compounds. An HPLC method with a UV detector is a standard choice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified this compound and for identifying any residual impurities.

Troubleshooting Guide

Problem 1: My crude this compound sample is a complex mixture with many spots on the TLC plate.

Possible Cause Suggested Solution
Incomplete reaction or multiple side reactions.Review and optimize the synthesis reaction conditions (temperature, reaction time, stoichiometry of reactants).
Degradation of the product during workup.Perform the workup at a lower temperature and use buffered aqueous solutions if the compound is pH-sensitive.
Purification Approach
Overloading of the TLC plate.Spot a more dilute solution of your crude sample on the TLC plate.
Initial purification is needed.Start with a liquid-liquid extraction to simplify the mixture before attempting column chromatography. Choose solvents of varying polarity (e.g., ethyl acetate (B1210297) and brine) to partition the components.

Problem 2: I am unable to separate this compound from a major impurity using silica (B1680970) gel flash chromatography.

Possible Cause Suggested Solution
Co-eluting impurity with similar polarity.1. Optimize the Solvent System: Try a different solvent system with different selectivities (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol (B129727) system). 2. Change the Stationary Phase: If silica gel (normal phase) is not effective, consider using reversed-phase (C18) flash chromatography.
The impurity is a stereoisomer.Stereoisomers can be very difficult to separate on standard silica gel. Chiral chromatography or derivatization followed by chromatography may be necessary. Preparative HPLC is often the most effective technique for separating stereoisomers.

Problem 3: My purified this compound appears pure by HPLC but shows broad peaks in the NMR spectrum.

Possible Cause Suggested Solution
Presence of paramagnetic impurities.Treat a solution of the sample with a small amount of a metal scavenger (e.g., activated carbon) and filter before re-analyzing by NMR.
Aggregation of the molecule in the NMR solvent.Try a different NMR solvent (e.g., switch from CDCl₃ to DMSO-d₆) or acquire the spectrum at an elevated temperature.
Conformational isomers.The molecule may exist as multiple conformers that are slowly interconverting on the NMR timescale. This is an inherent property of the molecule. Variable temperature NMR studies can help confirm this.

Data Presentation

The following table presents illustrative data for a hypothetical multi-step purification of this compound.

Purification Step Starting Mass (mg) Recovered Mass (mg) Yield (%) Purity by HPLC (%)
Crude Product1000--45
Liquid-Liquid Extraction10008508560
Flash Chromatography (Silica Gel)8505106090
Preparative HPLC (C18)5103827598
Crystallization38232585>99.5

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Slurry Preparation: Weigh out silica gel (typically 50-100 times the mass of the crude sample) in a beaker and add the initial, low-polarity solvent of your mobile phase.

  • Column Packing: Pour the silica slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Start eluting with the initial mobile phase, gradually increasing the polarity of the solvent system.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Prepare a stock solution of your sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Mobile Phase Preparation: Prepare the mobile phase(s) as determined by your method development. Filter and degas the solvents before use.

  • Instrument Setup: Set up the HPLC system with the appropriate column (e.g., C18) and set the flow rate, oven temperature, and detector wavelength.

  • Injection: Inject a small volume (e.g., 10 µL) of your sample solution.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the relative peak areas and calculate the purity.

Visualizations

Purification_Workflow Crude Crude Synthesized This compound Extraction Liquid-Liquid Extraction Crude->Extraction Flash_Chrom Flash Column Chromatography Extraction->Flash_Chrom Prep_HPLC Preparative HPLC Flash_Chrom->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Product High-Purity This compound Crystallization->Pure_Product

Caption: A general experimental workflow for the purification of synthesized this compound.

Troubleshooting_Chromatography decision decision solution solution Start Poor Separation in Flash Chromatography Decision1 Are peaks well-resolved? Start->Decision1 Solution1 Optimize solvent system (change polarity gradient or solvent composition) Decision1->Solution1 No Solution3 Proceed to a higher resolution technique like Preparative HPLC Decision1->Solution3 Yes Decision2 Is separation still poor? Solution1->Decision2 Solution2 Change stationary phase (e.g., normal to reversed-phase) Decision2->Solution2 Yes Decision2->Solution3 No

Caption: A decision tree for troubleshooting poor separation in flash chromatography.

Technical Support Center: Minimizing Tetromycin B Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of tetracycline-related toxicity in animal models?

A1: Based on studies with various tetracyclines, researchers should monitor for the following signs of toxicity:

  • Gastrointestinal (GI) Distress: This is one of the most common side effects and can manifest as diarrhea, nausea, vomiting (in relevant species), and loss of appetite.[1][2][3]

  • Photosensitivity: Animals may exhibit an exaggerated sunburn reaction, including redness and blistering of the skin, upon exposure to UV light.[3][4]

  • General Malaise: Lethargy, depression, and a rough coat can be indicators of systemic toxicity.[5]

  • Organ-Specific Toxicity: At higher doses or with prolonged administration, tetracyclines can cause liver and kidney damage.[1][6] Monitoring for changes in urination (difficulty, blood), pale or yellowing gums, and abnormal blood cell counts is crucial.[5]

Q2: How can I minimize gastrointestinal side effects during my study?

A2: To mitigate GI upset, consider the following strategies:

  • Dosing with Food: While some tetracyclines are best absorbed on an empty stomach, administering the dose with a small amount of food can help reduce nausea and vomiting.[5] However, be aware that certain foods, particularly those high in calcium, magnesium, aluminum, or iron, can chelate with tetracyclines and reduce their absorption.[1][7]

  • Dose Fractionation: Instead of a single large daily dose, consider dividing the total daily dose into two or more smaller administrations.

  • Route of Administration: If oral administration proves to be too irritating, parenteral routes (subcutaneous, intravenous, or intraperitoneal) may be considered, though these can have their own local tolerance issues.

Q3: Are there any specific formulation strategies to reduce Tetromycin B toxicity?

A3: While no specific formulations for this compound to reduce toxicity are documented, general principles for tetracyclines can be applied:

  • Solubilizing Agents: For parenteral administration, using appropriate solubilizing agents like propylene (B89431) glycol or polyvinylpyrrolidone (B124986) can help create stable solutions and potentially reduce local irritation.[7][8]

  • pH Adjustment: Ensuring the pH of the formulation is within a physiologically tolerable range can minimize injection site reactions.

  • Novel Formulations: Research into novel formulations for tetracyclines, such as micellar or liposomal preparations, has been explored to enhance solubility and potentially alter biodistribution to reduce toxicity.[9] These approaches could be investigated for this compound.

Q4: What is a Maximum Tolerated Dose (MTD) study and why is it important for this compound?

A4: A Maximum Tolerated Dose (MTD) study is a crucial preliminary experiment to determine the highest dose of a new compound that can be administered to an animal without causing unacceptable toxicity. Since specific toxicity data for this compound is lacking, conducting an MTD study is essential before proceeding with efficacy studies. This will help establish a safe and effective dose range for your specific animal model and experimental conditions.

Troubleshooting Guides

Problem: Unexpected Animal Morbidity or Mortality

Potential Cause Troubleshooting Steps
Incorrect Dosing Calculation Double-check all calculations for dose, concentration, and administration volume. Ensure accurate animal body weights are used.
High Single Dose Toxicity The administered dose may be above the MTD. Immediately cease dosing and conduct a dose de-escalation study.
Cumulative Toxicity Toxicity may be developing over time with repeated dosing. Monitor animals closely for subtle signs of toxicity and consider reducing the dose or frequency of administration.
Vehicle/Formulation Toxicity The vehicle used to dissolve or suspend this compound may be causing toxicity. Administer a vehicle-only control group to assess its effects.
Route of Administration Issue Improper administration technique (e.g., accidental intravenous injection instead of intraperitoneal) can lead to acute toxicity. Ensure all personnel are properly trained.

Problem: Significant Weight Loss in Dosed Animals

Potential Cause Troubleshooting Steps
Gastrointestinal Toxicity As mentioned in the FAQs, GI upset can lead to decreased food and water intake. Monitor for signs of diarrhea or nausea. Consider dosing with food or dose fractionation.
Systemic Toxicity Weight loss is a common indicator of systemic toxicity. Perform health monitoring, including blood work, to assess organ function.
Dehydration Diarrhea and reduced water intake can lead to dehydration. Ensure easy access to a palatable water source and monitor for signs of dehydration (e.g., skin tenting).

Problem: Injection Site Reactions (for parenteral administration)

Potential Cause Troubleshooting Steps
High Concentration of Drug A highly concentrated solution can be irritating. Try to use a more dilute solution if the administration volume is acceptable for the animal model.
Inappropriate pH of Formulation Check the pH of your dosing solution. Adjust to a more neutral pH if possible, while maintaining drug stability.
Irritating Vehicle The vehicle itself may be causing irritation. Test the vehicle alone in a control group.
Improper Injection Technique Ensure proper needle size and injection technique are used to minimize tissue damage. Rotate injection sites if multiple doses are given.

Data Summary

Table 1: General Toxicological Profile of Tetracyclines in Animal Models

Toxicity Type Common Observations Animal Models Reported
Acute Toxicity Lethargy, respiratory difficulties, dose-related mortality.[10]Mice, Rats
Sub-chronic/Chronic Toxicity Weight loss, changes in blood parameters, liver and kidney histopathological changes.[11]Rats, Dogs
Gastrointestinal Diarrhea, vomiting, loss of appetite.[5]Dogs, Cats
Dermal Photosensitivity leading to skin lesions.[5]General
Skeletal Inhibition of bone growth and tooth discoloration in developing animals.[1]General

Table 2: Factors Influencing Tetracycline (B611298) Toxicity

Factor Effect on Toxicity Considerations for Study Design
Dose Higher doses are associated with increased toxicity.[6]Conduct a thorough dose-response study.
Duration of Treatment Prolonged treatment can lead to cumulative toxicity.Monitor animals closely throughout the study period.
Route of Administration Oral administration can cause GI irritation; parenteral routes can cause local reactions.[5]Select the most appropriate route based on experimental goals and compound characteristics.
Animal Species and Strain Different species and strains can have varying sensitivities.Select a relevant and well-characterized animal model.
Age of Animal Young, developing animals are more susceptible to effects on bone and teeth.[1]Consider the age of the animals in the context of the research question.
Health Status Pre-existing kidney or liver conditions can be exacerbated.[1]Use healthy animals and consider baseline health screening.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), using a small group size (e.g., n=3-5 per sex per group).

  • Dose Selection: Based on any available in vitro cytotoxicity data or data from structurally similar compounds, select a starting dose and several escalating dose levels.

  • Administration: Administer this compound via the intended route for your efficacy studies (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Clinical Observations: Observe animals at least twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming; presence of diarrhea).

    • Body Weight: Record body weight daily. A significant and sustained weight loss (e.g., >15-20%) is a common endpoint.

    • Food and Water Intake: Monitor daily intake if possible.

  • Endpoint: The MTD is typically defined as the highest dose that does not produce significant toxicity (e.g., >20% body weight loss, severe clinical signs, or mortality).

  • Necropsy: At the end of the study, perform a gross necropsy to look for any visible signs of organ toxicity.

Protocol 2: Monitoring for Hepatotoxicity and Nephrotoxicity

  • Blood Collection: At baseline and at selected time points during the study (and at termination), collect blood samples from the animals.

  • Serum Chemistry Analysis: Analyze serum samples for markers of liver and kidney function.

    • Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Kidney Function: Blood urea (B33335) nitrogen (BUN) and creatinine.

  • Histopathology: At the end of the study, collect liver and kidney tissues. Fix the tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or necrosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis formulation This compound Formulation dose_calc Dose Calculation formulation->dose_calc mtd_study MTD Study dose_calc->mtd_study efficacy_study Efficacy Study mtd_study->efficacy_study Inform Dose Selection dosing Dosing efficacy_study->dosing histopath Histopathology efficacy_study->histopath Terminal Endpoint monitoring Clinical Monitoring dosing->monitoring blood_collection Blood Collection monitoring->blood_collection serum_chem Serum Chemistry blood_collection->serum_chem data_analysis Data Analysis & Interpretation serum_chem->data_analysis histopath->data_analysis

Caption: Experimental workflow for assessing this compound toxicity.

troubleshooting_logic start Adverse Event Observed (e.g., Weight Loss, Lethargy) check_dose Verify Dosing Calculation & Administration start->check_dose dose_correct Dose Correct? check_dose->dose_correct reduce_dose Reduce Dose / Frequency dose_correct->reduce_dose No check_vehicle Assess Vehicle Toxicity (Vehicle-only control) dose_correct->check_vehicle Yes supportive_care Provide Supportive Care reduce_dose->supportive_care change_formulation Change Formulation / Route check_vehicle->change_formulation Vehicle is toxic check_vehicle->supportive_care Vehicle is not toxic change_formulation->supportive_care continue_monitoring Continue Close Monitoring supportive_care->continue_monitoring

Caption: Troubleshooting logic for adverse events in animal studies.

signaling_pathway tetracycline Tetracyclines ribosome Bacterial 30S Ribosome tetracycline->ribosome Binds to mitochondria Host Mitochondria tetracycline->mitochondria May affect protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth mito_protein_synthesis Mitochondrial Protein Synthesis mitochondria->mito_protein_synthesis Inhibits oxidative_stress Oxidative Stress mito_protein_synthesis->oxidative_stress cell_toxicity Host Cell Toxicity oxidative_stress->cell_toxicity

Caption: Potential mechanism of tetracycline action and toxicity.

References

Technical Support Center: Managing Tetromycin B Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Tetromycin B resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, a member of the tetracycline (B611298) class of antibiotics, functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome. This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the addition of new amino acids to the growing polypeptide chain and halting protein production.[1][2] This bacteriostatic action ultimately inhibits bacterial growth and replication.

Q2: What are the primary mechanisms of bacterial resistance to this compound?

Bacteria have evolved three main strategies to resist the effects of tetracyclines like this compound:

  • Efflux Pumps: This is the most common resistance mechanism.[3] Bacteria acquire genes, such as tet(A) and tet(B), that code for membrane proteins. These proteins actively pump tetracycline antibiotics out of the cell, preventing the drug from reaching its ribosomal target at a high enough concentration to be effective.[2][4]

  • Ribosomal Protection: Bacteria can produce "ribosomal protection proteins" (RPPs), encoded by genes like tet(M) and tet(O).[1][2][5] These proteins interact with the ribosome and cause the release of the bound tetracycline molecule, allowing protein synthesis to resume.[1][2][5]

  • Enzymatic Inactivation: This is a less common mechanism where bacteria produce enzymes that chemically modify and inactivate the tetracycline antibiotic. A well-studied example is the Tet(X) enzyme, a monooxygenase that hydroxylates the tetracycline molecule, rendering it ineffective.[5]

Q3: My bacterial strain is showing resistance to this compound. How can I determine the underlying mechanism?

To identify the resistance mechanism, a combination of genotypic and phenotypic tests is recommended.

  • Genotypic Testing (PCR): Use Polymerase Chain Reaction (PCR) with specific primers to screen for the presence of known tetracycline resistance genes (tet(A), tet(B), tet(M), tet(O), tet(X), etc.). Multiplex PCR can be used to screen for several genes simultaneously.

  • Phenotypic Testing (Efflux Pump Activity): Perform a susceptibility test (e.g., Minimum Inhibitory Concentration - MIC) in the presence and absence of an efflux pump inhibitor (EPI), such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or phenyl-arginine-β-naphthylamide (PAβN). A significant reduction in the MIC in the presence of an EPI strongly suggests that an efflux pump is contributing to the resistance.

A logical workflow for this process is outlined in the diagram below.

G cluster_start Start cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_results Interpret Results cluster_conclusion Conclusion start Bacterial strain shows This compound resistance (High MIC) pheno_test Perform MIC test with and without Efflux Pump Inhibitor (EPI) start->pheno_test geno_test Perform PCR for common tetracycline resistance genes (e.g., tet(A), tet(B), tet(M), tet(O)) start->geno_test mic_reduced Significant MIC reduction with EPI? pheno_test->mic_reduced pcr_positive PCR positive for efflux pump gene(s)? geno_test->pcr_positive pcr_positive_rpp PCR positive for ribosomal protection gene(s)? geno_test->pcr_positive_rpp mic_reduced->pcr_positive_rpp No efflux_mechanism Efflux is a primary resistance mechanism mic_reduced->efflux_mechanism Yes pcr_positive->efflux_mechanism Yes other_mechanism Other or novel resistance mechanism may be present pcr_positive->other_mechanism No, and MIC not reduced rpp_mechanism Ribosomal protection is a primary resistance mechanism pcr_positive_rpp->rpp_mechanism Yes pcr_positive_rpp->other_mechanism No

Fig. 1: Workflow for identifying this compound resistance mechanisms.

Q4: Are there strategies to overcome this compound resistance?

Yes, several strategies are being explored:

  • Combination Therapy:

    • With Efflux Pump Inhibitors (EPIs): Using an EPI alongside this compound can restore its efficacy against strains with efflux-mediated resistance.

    • With Other Antibiotics: Some studies have shown synergistic effects when tetracyclines are combined with other classes of antibiotics, such as polymyxins or beta-lactams.[6][7][8][9] For example, polymyxin (B74138) B can increase the permeability of the bacterial outer membrane, potentially allowing for better penetration of tetracycline.

    • With Destructase Inhibitors: For resistance mediated by enzymatic inactivation, compounds that inhibit these "destructase" enzymes can be co-administered with the tetracycline antibiotic to protect it from degradation.[5]

  • Novel Tetracycline Analogs: Newer generation tetracyclines (e.g., tigecycline, eravacycline) have been developed to evade common resistance mechanisms.

Troubleshooting Guides

Guide 1: Troubleshooting PCR for tet Resistance Genes
Problem Possible Cause(s) Recommended Solution(s)
No PCR Product (No Bands) 1. Degraded or low-quality template DNA.- Check DNA quality and concentration using spectrophotometry (A260/280 ratio should be ~1.8).[10]- Re-extract DNA if necessary.
2. PCR inhibitors in the DNA sample.- Dilute the template DNA (e.g., 1:10, 1:100) to reduce inhibitor concentration.- Purify the DNA sample using a cleanup kit.[11]
3. Incorrect annealing temperature.- Optimize the annealing temperature using a gradient PCR. A good starting point is 5°C below the lowest primer's melting temperature (Tm).[10][12]
4. Problem with a PCR reagent (e.g., polymerase, dNTPs).- Run a positive control with a known tet-positive DNA sample to verify reagent activity.[11]- Prepare fresh reagents.
Non-Specific Bands or Smearing 1. Annealing temperature is too low.- Increase the annealing temperature in 2°C increments.[11]
2. Primer-dimer formation.- Redesign primers to avoid self-complementarity.[12]- Reduce primer concentration.
3. Too much template DNA.- Reduce the amount of template DNA in the reaction.
4. Too many PCR cycles.- Reduce the number of cycles (e.g., from 35 to 30).
Faint Bands (Low Yield) 1. Suboptimal PCR conditions.- Increase the number of PCR cycles (e.g., up to 40).[11]- Optimize MgCl₂ concentration.
2. Low amount of template DNA.- Increase the amount of template DNA.
Guide 2: Troubleshooting Efflux Pump Assays (Ethidium Bromide-Agar Cartwheel Method)
Problem Possible Cause(s) Recommended Solution(s)
All strains (including control) show high fluorescence, even at low Ethidium Bromide (EtBr) concentrations. 1. EtBr concentration is too high.- Prepare a new set of plates with a lower range of EtBr concentrations.
2. The control strain is not a true susceptible strain.- Use a well-characterized susceptible strain (e.g., E. coli ATCC 25922) as a negative control for efflux.
No fluorescence observed in any strain, even at high EtBr concentrations. 1. UV light source is not working or is too weak.- Check the functionality of the UV transilluminator or UV lamp.
2. EtBr has degraded.- Prepare fresh EtBr-agar plates. EtBr is light-sensitive, so plates should be fresh and protected from light.[13]
Inconsistent fluorescence within the same streak. 1. Uneven bacterial growth.- Ensure the inoculum is standardized (e.g., to a 0.5 McFarland standard) and streaked evenly from the center to the edge of the plate.[13][14]
2. Contamination of the culture.- Re-streak the bacterial isolate from a single colony to ensure a pure culture.
Difficulty interpreting results when using an Efflux Pump Inhibitor (EPI). 1. EPI is toxic to the bacteria at the concentration used.- Perform a control experiment to ensure the EPI concentration used does not inhibit bacterial growth on its own.
2. EPI is not effective for the specific efflux pump.- Try a different class of EPI (e.g., if CCCP doesn't work, try PAβN).

Data Presentation

The following tables summarize typical Minimum Inhibitory Concentration (MIC) values associated with different resistance mechanisms. Note that these values can vary significantly between bacterial species and specific strains.

Table 1: Typical Tetracycline MIC Ranges for E. coli with Different Resistance Genes

Resistance Genotype Tetracycline MIC Range (µg/mL) Resistance Level
Susceptible (No tet gene)< 5Susceptible
tet(C)2 - 16Intermediate
tet(A)10 - >233Resistant / Highly Resistant
tet(B)10 - >233Resistant / Highly Resistant
tet(M)≥ 8Resistant

Data compiled from multiple sources.[15][16][17]

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Tetracycline MIC in Resistant Acinetobacter baumannii

Strain Status Tetracycline MIC (µg/mL) Tetracycline + CCCP (50 µg/mL) MIC (µg/mL) Fold Reduction in MIC
Resistant Isolate 1128816-fold
Resistant Isolate 2256328-fold
Resistant Isolate 364164-fold

Data adapted from a study on A. baumannii, demonstrating the principle of using EPIs to confirm efflux pump activity.[18]

Key Experimental Protocols

Protocol 1: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection

This method provides a rapid, visual assessment of efflux pump activity.

Principle: Ethidium bromide (EtBr) is a fluorescent substrate for many bacterial efflux pumps. Bacteria with active efflux will pump EtBr out, resulting in low intracellular accumulation and thus, low fluorescence under UV light. Higher concentrations of EtBr are required to saturate the pumps and produce fluorescence.[14][19]

Materials:

  • Tryptic Soy Agar (B569324) (TSA) or Mueller-Hinton Agar (MHA)

  • Ethidium Bromide (EtBr) stock solution

  • Bacterial cultures (test isolates and a susceptible control strain)

  • UV transilluminator or hand-held UV lamp

Procedure:

  • Prepare Plates: Prepare a series of agar plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.[13]

  • Prepare Inoculum: Grow bacterial cultures overnight in broth. Adjust the turbidity of each culture to a 0.5 McFarland standard.[13][14]

  • Inoculate Plates: On each plate, divide the surface into sectors (like a cartwheel). Streak each bacterial isolate in a single line from the center to the edge of the plate in its designated sector. Be sure to include the susceptible control on each plate.[14]

  • Incubate: Incubate the plates at 37°C for 16-18 hours.[14]

  • Visualize and Interpret:

    • Examine the plates under UV light.

    • The Minimum Concentration of EtBr (MCEtBr) is the lowest concentration that produces visible fluorescence of the bacterial mass.[20]

    • Strains with overexpressed efflux pumps will require a higher concentration of EtBr to fluoresce compared to the susceptible control strain.[20]

Protocol 2: Determining MIC with an Efflux Pump Inhibitor

Principle: This broth microdilution assay quantifies the contribution of efflux pumps to resistance by measuring the MIC of this compound with and without an EPI. A significant drop in MIC with the EPI indicates efflux activity.

Materials:

  • 96-well microplates

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., CCCP)

  • Bacterial culture adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL.

Procedure:

  • Prepare Two Sets of Plates: Label one set of 96-well plates for "this compound alone" and a second set for "this compound + EPI".

  • Prepare this compound Dilutions: In both sets of plates, prepare serial two-fold dilutions of this compound in MHB to cover the expected MIC range.

  • Add EPI: To the "this compound + EPI" plates, add the EPI to each well at a final concentration that is sub-inhibitory (i.e., does not affect bacterial growth on its own). This concentration must be predetermined.

  • Inoculate: Add the standardized bacterial inoculum to all wells. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[21]

  • Interpret: Compare the MIC from the "this compound alone" plate to the MIC from the "this compound + EPI" plate. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant evidence of efflux pump activity.

Signaling Pathways and Regulation

The expression of many tetracycline efflux pumps, such as TetA, is tightly regulated to prevent fitness costs to the bacterium when the antibiotic is not present. This regulation is often mediated by a repressor protein, TetR.

G cluster_membrane Bacterial Cell cluster_cytoplasm Cytoplasm tetracycline Tetracycline (this compound) tetR_protein TetR Repressor (Dimer) tetracycline->tetR_protein Binds to tetracycline_bound_tetR Inactive TetR-Tetracycline Complex tetracycline->tetracycline_bound_tetR tetA_pump TetA Efflux Pump tetA_pump->tetracycline Pumps out tetR_gene tetR gene tet_operator tet Operator (tetO) tetR_gene->tetR_protein Transcription & Translation tetA_gene tetA gene tet_operator->tetA_gene Transcription proceeds tetA_gene->tetA_pump Transcription & Translation tetR_protein->tet_operator Binds to & Represses (in absence of Tetracycline) tetR_protein->tetracycline_bound_tetR tetracycline_bound_tetR->tet_operator Cannot bind

References

Technical Support Center: Enhancing the Stability of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at modifying the structure of Tetromycin B to enhance its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues observed with tetracycline-type antibiotics like this compound?

A1: Tetracycline (B611298) antibiotics are susceptible to degradation under various conditions. The primary stability concerns include:

  • Epimerization: The stereocenter at the C4 position can undergo epimerization, particularly in acidic solutions (pH 2-6), leading to the formation of an inactive epimer.

  • Dehydration: In acidic conditions (below pH 2), tetracyclines can undergo dehydration to form anhydrotetracyclines, which are inactive and potentially toxic degradation products.

  • Oxidation: The phenolic diketone system in the tetracycline scaffold is prone to oxidation, which can be accelerated by light, oxygen, and metal ions.

  • Hydrolysis: The amide group can be hydrolyzed under strong acidic or basic conditions.

  • Aqueous Instability: Many tetracyclines, such as tigecycline, show limited stability in aqueous solutions at room temperature, degrading significantly over a few days.[1]

Q2: What general strategies can be employed to improve the stability of this compound?

A2: Several medicinal chemistry approaches can be used to enhance the stability of the tetracycline scaffold:

  • Modification at the C9 position: Introduction of electron-withdrawing groups or heteroaryl side chains at the C9 position has been shown to increase aqueous stability and prevent enzymatic degradation.[1][2][3]

  • Modification at the D-ring: Halogenation (e.g., chlorination) of the D-ring can improve both enzymatic and non-enzymatic stability.[3]

  • Development of Analogs: Second and third-generation tetracyclines (e.g., minocycline, doxycycline, tigecycline) were developed to have improved stability and activity profiles compared to naturally occurring first-generation compounds.[1]

  • Formulation Strategies: Using techniques like reverse micelles can significantly improve the stability of some tetracyclines in solution.[4]

Q3: How can I assess the stability of my modified this compound analogs?

A3: A systematic stability testing protocol is crucial. This typically involves:

  • Method: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), is required to separate the parent drug from its degradation products.[5][6]

  • Conditions: Analogs should be tested under various stress conditions, including different pH values, temperatures (e.g., 4°C, room temperature, elevated temperatures), and light exposure.[6][7]

  • Timepoints: Samples should be analyzed at multiple time points (e.g., 0, 24, 48, 72 hours, and weekly) to determine the degradation kinetics.

  • Reference Standard: A well-characterized reference standard of the parent compound stored at a very low temperature (e.g., -70°C) should be used as a control.[5][6]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Analog in Aqueous Solution
Potential Cause Troubleshooting Step
pH-related degradation (epimerization or dehydration) 1. Determine the pH of your solution. 2. Adjust the pH to a more neutral range (6-7.5) if possible for your experimental setup. 3. If the experiment requires acidic or basic conditions, minimize the exposure time and temperature.
Oxidation 1. Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. 2. De-gas solvents to remove dissolved oxygen. 3. Consider adding an antioxidant to the formulation if compatible with your experiment.
Enzymatic Degradation (if using biological media) 1. Ensure the purity of your analog; contaminants could include enzymes. 2. If degradation is suspected to be enzymatic, perform control experiments in sterile, enzyme-free media. 3. Consider modifications to the this compound structure at sites known to be susceptible to enzymatic attack (e.g., C9 position).[1][2]
Issue 2: Inconsistent Results in Stability Assays
Potential Cause Troubleshooting Step
Inadequate Analytical Method 1. Ensure your HPLC/UPLC-MS method can resolve the parent compound from all major degradation products. 2. Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to identify potential degradation peaks and confirm method specificity.
Variability in Storage Conditions 1. Use calibrated and temperature-monitored incubators and refrigerators. 2. Ensure consistent light exposure conditions for all samples in photostability studies. 3. Prepare and handle all samples (including controls) identically.
Sample Preparation Issues 1. Ensure complete dissolution of the compound. 2. Use a consistent and validated sample dilution procedure. 3. Check for adsorption of the compound to the container surface.[7]

Data Presentation: Stability of Tetracycline Analogs

The following table summarizes hypothetical stability data for modified this compound analogs, illustrating how quantitative data can be presented for easy comparison.

AnalogModification% Remaining after 7 days (Aqueous solution, RT)Half-life (t½) in hours (pH 4.5)
This compound (Parent)-35%72
Analog 19-chloro substitution65%150
Analog 29-pyridyl substitution92%320
Analog 37,9-dichloro substitution88%280
Analog 49-methyl, 7-fluoro substitution75%210

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound Analogs
  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each this compound analog in a suitable solvent (e.g., DMSO, methanol).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or other test media.

  • Incubation: Aliquot the test solutions into amber vials and incubate them under the desired conditions (e.g., room temperature, 37°C). Protect from light unless photostability is being assessed.

  • Sampling: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Stop the degradation process by immediately freezing the sample at -80°C or by adding a quenching agent if applicable.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Synthesis of a 9-Heteroaryl Substituted this compound Analog

This is a generalized protocol based on methods for modifying minocycline.[2]

  • Protection: Protect the necessary functional groups on the this compound core structure.

  • Halogenation: Introduce a bromine or iodine atom at the C9 position using an appropriate electrophilic halogenating agent (e.g., N-bromosuccinimide).

  • Palladium-Catalyzed Cross-Coupling: React the 9-halo-Tetromycin B intermediate with a heteroaryl boronic acid or stannane (B1208499) derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent (e.g., dioxane/water).

  • Deprotection: Remove the protecting groups to yield the final 9-heteroaryl substituted this compound analog.

  • Purification: Purify the final compound using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the purified analog using NMR spectroscopy and mass spectrometry.

Visualizations

Experimental_Workflow_for_Stability_Enhancement cluster_synthesis Synthesis & Modification cluster_testing Stability & Activity Testing cluster_analysis Data Analysis & Iteration start Parent this compound synthesis Chemical Modification (e.g., C9 Substitution) start->synthesis purification Purification & Characterization synthesis->purification stability_assay Stability Assay (HPLC/UPLC-MS) purification->stability_assay activity_assay Biological Activity Assay purification->activity_assay data_analysis Analyze Data (Kinetics, MIC) stability_assay->data_analysis activity_assay->data_analysis decision Decision: Stable & Active? data_analysis->decision decision->synthesis No, Iterate lead_optimization Lead Optimization decision->lead_optimization Yes end Candidate Drug lead_optimization->end Proceed to Preclinical

Caption: Workflow for modifying this compound to enhance stability.

Troubleshooting_Logic_Flow start Analog Shows Poor Stability check_ph Is the solution pH extreme ( <4 or >8 )? start->check_ph adjust_ph Adjust pH to neutral range (6-7.5) and re-test. check_ph->adjust_ph Yes check_light Is the sample exposed to light? check_ph->check_light No adjust_ph->start If still unstable protect_light Protect from light (amber vials) and re-test. check_light->protect_light Yes check_temp Is the temperature elevated? check_light->check_temp No protect_light->start If still unstable lower_temp Store at lower temperature (e.g., 4°C) and re-test. check_temp->lower_temp Yes consider_modification Consider structural modification to improve inherent stability. check_temp->consider_modification No lower_temp->start If still unstable

References

Technical Support Center: Troubleshooting Inconsistent Results in Tetromycin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Tetromycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a metabolite produced by Streptomyces sp. and is classified as a tetronic acid derivative. It is structurally distinct from tetracycline (B611298) antibiotics. Its precise mechanism of action is not fully elucidated, but studies on this compound and related compounds suggest it may function through multiple mechanisms, including:

  • Cysteine Protease Inhibition: this compound has been shown to inhibit cysteine proteases like rhodesain, falcipain-2, cathepsin L, and cathepsin B.[1]

  • PI3K/Akt Pathway Inhibition: A structurally related compound, Tetrocarcin A, has been observed to inactivate the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

  • Unfolded Protein Response (UPR) Inhibition: Another related compound, Versipelostatin, inhibits the UPR, a stress response pathway, particularly under conditions of glucose deprivation.[2][3]

These multiple potential targets can contribute to varied and sometimes inconsistent experimental outcomes depending on the cell type and experimental conditions.

Q2: How should I dissolve and store this compound?

Proper handling of this compound is critical for obtaining consistent results.

  • Solubility: this compound has moderate water solubility and is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) to create a concentrated stock solution.[2] It is recommended to keep the final concentration of the organic solvent in your cell culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[4][5]

  • Storage: For long-term stability, the solid form of this compound should be stored at -20°C.[1][2] Once dissolved, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6][7][8]

Q3: I am observing high variability in my cytotoxicity assays. What could be the cause?

High variability in cytotoxicity assays is a common issue and can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.[9]

  • Compound Precipitation: Due to its moderate water solubility, this compound may precipitate out of the culture medium, especially at higher concentrations. This leads to inconsistent exposure of the cells to the active compound. Visually inspect your plates for any precipitate.[1][9]

  • Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation, which can alter the concentration of this compound. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental data.[9][10]

  • Pipetting Errors: Inconsistent pipetting of the compound or assay reagents can introduce significant variability.[6]

  • Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity). This compound's potential effects on mitochondrial function could lead to discrepancies between assays like MTT (metabolic activity) and LDH release (membrane integrity).[9]

Troubleshooting Guides

Problem 1: Inconsistent Cytotoxicity and Dose-Response
Symptom Potential Cause Troubleshooting Steps
High variability between replicate wells 1. Compound Precipitation: this compound has moderate water solubility and may precipitate in aqueous media.[2] 2. Uneven Cell Plating: Inconsistent cell numbers across wells.[9] 3. Edge Effects: Evaporation in outer wells of the plate.[9][10]1. Visually inspect for precipitate. Prepare fresh dilutions from stock for each experiment. Consider gentle vortexing or sonication of the stock solution before dilution.[4][5] 2. Ensure a single-cell suspension before plating and mix the cell suspension between plating wells. 3. Avoid using the outermost wells of the plate for data collection; fill them with sterile media or PBS.[9]
No dose-dependent effect observed 1. Concentration Range is Too Low or High: The effective concentration for your cell line may be outside the tested range. 2. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.[6][7] 3. Cell Line Resistance: The chosen cell line may be insensitive to this compound's mechanism of action.1. Test a broader range of concentrations. 2. Use a fresh aliquot of this compound stock solution for each experiment. Ensure proper storage at -20°C or -80°C.[2][8] 3. Try a different cell line known to be sensitive to PI3K/Akt or UPR pathway inhibitors.
Discrepancy between different viability assays (e.g., MTT vs. LDH) 1. Different Cellular Mechanisms Measured: MTT assays measure metabolic activity, which can be affected by mitochondrial dysfunction, while LDH assays measure membrane integrity (cell death).[9] this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic at certain concentrations.1. Use a multi-parametric approach. For example, combine a metabolic assay with a membrane integrity assay and an apoptosis assay (e.g., Annexin V staining) to get a clearer picture of the cellular response.[9]
Problem 2: Inconsistent Effects on Signaling Pathways (e.g., PI3K/Akt, UPR)
Symptom Potential Cause Troubleshooting Steps
Variability in Western Blot results for pathway proteins (e.g., p-Akt) 1. Inconsistent Treatment Time: The timing of pathway activation or inhibition can be transient. 2. Cell Density and Confluency: The activation state of signaling pathways can be dependent on cell density. 3. Feedback Loops and Pathway Crosstalk: Inhibition of one pathway can lead to compensatory activation of another.[11][12]1. Perform a time-course experiment to determine the optimal time point for observing the effect on your target protein. 2. Standardize cell seeding density and ensure consistent confluency at the time of treatment and lysis. 3. Investigate other related pathways that might be activated as a feedback mechanism. Consider using inhibitors for these compensatory pathways in combination with this compound.
No effect on the target pathway 1. Inactive Compound: The this compound stock may have degraded.[6] 2. Low Target Expression: The cell line may not express the target protein (e.g., specific cathepsins) at a high enough level. 3. Off-Target Effects: The observed phenotype may be due to an unknown off-target effect rather than the intended pathway.[3][13]1. Use a fresh stock of this compound and include a positive control compound known to modulate the pathway. 2. Verify the expression of your target protein in the chosen cell line via Western blot or qPCR. 3. Use a structurally unrelated inhibitor for the same target to see if it phenocopies the effect of this compound. Consider genetic approaches like siRNA or CRISPR to validate the on-target effect.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous/sterile DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Allow the this compound powder and DMSO to come to room temperature.

    • In a sterile environment, accurately weigh the required amount of this compound powder (Molecular Weight: 534.7 g/mol ).

    • Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution.[5]

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.[2][7][8]

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution immediately before use.

    • Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations.

    • Ensure the final DMSO concentration in the medium is below 0.5% (v/v) to avoid solvent toxicity.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Protocol 2: Cell Viability Assessment using MTT Assay
  • Materials:

    • 96-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the medium and treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14]

    Note: Include control wells with medium only (no cells) to subtract background absorbance.

Visualizations

TetromycinB_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_UPR Unfolded Protein Response (UPR) cluster_Protease Cysteine Protease Activity PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits Apoptosis CellGrowth CellGrowth mTOR->CellGrowth Promotes ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2a PERK->eIF2a p-eIF2α XBP1_splicing XBP1_splicing IRE1->XBP1_splicing Splices XBP1 mRNA Golgi_Translocation Golgi_Translocation ATF6->Golgi_Translocation Translocates to Golgi Protein_Synth_Inhibition Protein_Synth_Inhibition eIF2a->Protein_Synth_Inhibition Inhibits Protein Synthesis Cysteine_Proteases Cysteine Proteases (e.g., Cathepsins) Protein_Degradation Protein_Degradation Cysteine_Proteases->Protein_Degradation Promotes TetromycinB This compound TetromycinB->Akt Inhibits (Potential) TetromycinB->ER_Stress Inhibits (Potential) TetromycinB->Cysteine_Proteases Inhibits

Caption: Potential signaling pathways affected by this compound.

Troubleshooting_Workflow cluster_Compound Compound-Related Issues cluster_Assay Assay-Related Issues Start Inconsistent Results with this compound Check_Compound Check Compound Integrity - Fresh aliquot? - Proper storage? Start->Check_Compound Check_Cells Verify Cell Culture Conditions - Cell line appropriate? - Consistent seeding? Start->Check_Cells Check_Assay Review Assay Protocol - Correct controls? - Pipetting accuracy? Start->Check_Assay Precipitation Precipitation in Media? Check_Compound->Precipitation Variability High Replicate Variability? Check_Assay->Variability Solubilize Optimize Solubilization: - Fresh dilutions - Check solvent % Precipitation->Solubilize Yes Degradation Degradation Suspected? Precipitation->Degradation No NewStock Use New Stock/ Confirm with QC Data Degradation->NewStock Yes End Consistent Results NewStock->End Optimize_Assay Optimize Assay: - Avoid edge effects - Calibrate pipettes Variability->Optimize_Assay Yes No_Effect No Dose-Response? Variability->No_Effect No Expand_Range Expand Concentration Range & Perform Time-Course No_Effect->Expand_Range Yes Expand_Range->End

Caption: Troubleshooting decision tree for this compound experiments.

Experimental_Workflow Prep_Stock 1. Prepare this compound Stock Solution (in DMSO) Treatment 3. Treat Cells (Serial Dilutions & Controls) Prep_Stock->Treatment Prep_Cells 2. Seed Cells (Optimal Density) Prep_Cells->Treatment Incubation 4. Incubate (Time-Course) Treatment->Incubation Assay 5. Perform Assay (e.g., Viability, Western Blot) Incubation->Assay Analysis 6. Data Analysis Assay->Analysis

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

Cross-Resistance and Collateral Sensitivity of Tetracycline with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating a deeper understanding of the complex interplay between different antibiotic classes. This guide provides a comprehensive analysis of the cross-resistance and collateral sensitivity profiles of tetracycline (B611298), a broad-spectrum antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. Understanding these relationships is paramount for designing effective combination therapies and mitigating the evolution of multidrug-resistant pathogens.

Quantitative Cross-Resistance and Collateral Sensitivity Data

The following tables summarize the changes in minimum inhibitory concentrations (MIC) of various antibiotics against tetracycline-resistant bacterial strains, as well as instances of collateral sensitivity, where resistance to tetracycline leads to increased susceptibility to another antibiotic.

Table 1: Cross-Resistance of Tetracycline with Other Antibiotics

Bacterial SpeciesTetracycline Resistance MechanismAntibiotic ClassAntibioticFold Change in MIC (Resistant vs. Wild-Type)Reference
Escherichia coliOverexpression of tet(A) efflux pumpTetracyclinesTigecycline16
Escherichia coliOverexpression of tet(A) efflux pumpTetracyclinesEravacycline4
Staphylococcus aureusInduced de novo resistanceFluoroquinolonesEnrofloxacinIncreased
Salmonella entericaInduced de novo resistanceMacrolidesErythromycinIncreased
Multiple SpeciesEfflux pumps (e.g., AcrAB-TolC)Multiple ClassesBeta-lactams, Quinolones, ChloramphenicolIncreased

Table 2: Collateral Sensitivity in Tetracycline-Resistant Bacteria

Bacterial SpeciesTetracycline Resistance MechanismAntibiotic ClassAntibioticFold Change in MIC (Resistant vs. Wild-Type)Reference
Klebsiella pneumoniae (Carbapenem-resistant)Not specifiedAminoglycosidesAmikacin, Gentamicin, TobramycinDecreased
Escherichia colitrkH mutationAminoglycosidesTobramycinDecreased
Five Bacterial SpeciesInduced de novo resistanceAminoglycosidesKanamycinDecreased
Escherichia coliwaaD mutationMacrolidesAzithromycinDecreased
Escherichia coliAntibiotic-resistant strainsAntimicrobial PeptidesVariousDecreased

Mechanisms of Cross-Resistance and Collateral Sensitivity

Cross-resistance to tetracycline is often mediated by multidrug efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. These pumps can expel a broad range of structurally diverse compounds, leading to decreased susceptibility to multiple antibiotic classes. Mutations in regulatory genes, such as marR, can lead to the overexpression of these efflux pumps, contributing to a multidrug-resistant phenotype.

Collateral sensitivity, on the other hand, can arise from trade-offs associated with resistance mechanisms. For example, some mutations that confer resistance to tetracycline may disrupt cellular processes in a way that renders the bacterium more vulnerable to other antibiotics. A notable example is the reciprocal collateral sensitivity observed between tetracyclines and aminoglycosides. The mechanisms underlying this phenomenon can be complex, involving alterations in bacterial membrane potential and imbalances in oxidation-reduction processes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental metric in antimicrobial susceptibility testing. The broth microdilution method is a standard protocol.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of the test antibiotics. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth. For some bacteriostatic antibiotics like tetracycline, pinpoint growth at the bottom of the well may be disregarded.

In Vitro Evolution of Antibiotic Resistance (Serial Passage Assay)

This method is used to induce antibiotic resistance in a controlled laboratory setting to study the evolution of resistance and associated cross-resistance or collateral sensitivity profiles.

Protocol:

  • Initial MIC Determination: Determine the baseline MIC of the antibiotic for the wild-type bacterial strain.

  • Serial Passages: Inoculate the bacterial strain into a series of tubes or wells containing sub-MIC concentrations of the antibiotic.

  • Daily Transfer: After incubation, transfer an aliquot of the culture from the highest concentration that shows growth to a fresh series of antibiotic dilutions.

  • Repeat: Repeat the daily transfers for a predetermined number of passages or until a significant increase in MIC is observed.

  • Cross-Resistance Analysis: Determine the MICs of other antibiotics for the evolved resistant strain to assess for cross-resistance or collateral sensitivity.

Visualizing Resistance Mechanisms and Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_evolution In Vitro Resistance Evolution cluster_cross_resistance Cross-Resistance Analysis A Prepare Antibiotic Dilutions B Prepare Standardized Inoculum A->B C Inoculate Plates B->C D Incubate Plates C->D E Read MIC D->E F Determine Initial MIC G Serial Passage in sub-MIC Antibiotic F->G H Select for Resistant Population G->H I Isolate Resistant Strain H->I J Determine MIC of Other Antibiotics for Resistant Strain I->J K Compare with Wild-Type MIC J->K L Identify Cross-Resistance or Collateral Sensitivity K->L

Caption: Experimental workflow for cross-resistance analysis.

resistance_mechanisms cluster_cell Bacterial Cell ribosome Ribosome (30S) efflux Multidrug Efflux Pump (e.g., AcrAB-TolC) TET_out Tetracycline efflux->TET_out Expels Other_out Other Antibiotics efflux->Other_out Expels (Cross-Resistance) marR marR gene marR->efflux Upregulates Expression TET_in Tetracycline TET_in->ribosome Inhibits Protein Synthesis TET_in->efflux Other_in Other Antibiotics Other_in->efflux Mutation Mutation Mutation->marR Inactivates Repressor

Caption: Mechanisms of tetracycline resistance and cross-resistance.

Validating the Anticancer Activity of Tetracycline Analogs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct in vivo validation of the anticancer activity of Tetromycin B is not extensively documented in publicly available literature, a significant body of research exists for other tetracycline-derived antibiotics. This guide provides a comparative overview of the in vivo anticancer efficacy of three prominent tetracycline (B611298) analogs: Doxycycline (B596269), Minocycline (B592863), and Tigecycline (B611373). These compounds serve as valuable surrogates for understanding the potential therapeutic applications of this class of antibiotics in oncology.

Comparative In Vivo Efficacy of Tetracycline Analogs

The following table summarizes key findings from various preclinical in vivo studies, offering a comparative look at the anticancer activities of Doxycycline, Minocycline, and Tigecycline across different cancer models.

Compound Cancer Type Cell Line Animal Model Dosage Key Findings
Doxycycline Oral Squamous Cell CarcinomaSCC-15Nude Mice Xenograft3 mg/mouse/day85.6% inhibition of tumor growth.
Lung CancerNCI-H446 & LLCNude Mice Xenograft15, 30, 60 mg/kgDose-dependent inhibition of tumor growth and metastasis. Increased median survival time by up to 235% at the highest dose.
Pancreatic CancerPanc-1Nude Mice XenograftNot specifiedInhibited cancer stem cell-like properties and enhanced the therapeutic effect of 5-fluorouracil.[1]
Minocycline Colorectal CancerSW480 & SW620Nude Mice XenograftNot specifiedMarkedly inhibits the epithelial-mesenchymal transition (EMT) process and metastasis.[2][3]
Ovarian CancerOVCAR-3Nude Mice Xenograft10-30 mg/kg/dayEffectively controlled tumor growth.[4]
Pancreatic CancerNot specifiedMultiple mouse modelsNot specifiedDisrupted tumor growth and extended survival when combined with Sabutoclax.
Tigecycline MelanomaA375 & MV3Nude Mice Xenograft100 mg/kg every two daysSignificantly blocked tumor growth.
GliomaU87Nude Mice Xenograft100 mg/kg/day for 10 daysInhibited glioma growth.[5]
Pancreatic Ductal AdenocarcinomaAsPC-1Nude Mice XenograftNot specifiedInhibited tumor development and enhanced the chemosensitivity to gemcitabine.[6]

Experimental Protocols: A Generalized Approach for In Vivo Xenograft Studies

The following protocols are a synthesis of methodologies commonly employed in the cited in vivo studies to validate the anticancer activity of tetracycline analogs.

Cell Culture and Preparation
  • Cell Lines: Human cancer cell lines relevant to the cancer type under investigation (e.g., SCC-15 for oral cancer, A549 for lung cancer, U87 for glioma) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[7]

  • Cell Viability and Proliferation Assays: Prior to in vivo studies, the cytotoxic and anti-proliferative effects of the test compounds are typically assessed in vitro using assays such as MTT or colony formation assays.[8][9]

  • Cell Harvesting: For xenograft implantation, cells are harvested from culture flasks at approximately 80-90% confluency using trypsin-EDTA. The cells are then washed with phosphate-buffered saline (PBS) and resuspended in a suitable medium for injection.[7]

Animal Models and Tumor Implantation
  • Animal Selection: Immunocompromised mice, most commonly athymic nude mice (nu/nu), are used to prevent the rejection of human tumor xenografts.[7][10] The animals are typically 4-6 weeks old at the start of the experiment.

  • Xenograft Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.[7][10][11] Matrigel is often used to support initial tumor formation.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[10]

Drug Administration and Efficacy Evaluation
  • Treatment Initiation: Treatment with the tetracycline analog or control vehicle typically begins once the tumors reach a palpable size (e.g., 50-100 mm³).[5]

  • Drug Formulation and Administration: The drugs are dissolved in a suitable vehicle (e.g., sterile saline). Administration is commonly performed via intraperitoneal (i.p.) injection or oral gavage, with the dosage and frequency varying depending on the specific study design.[5]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in body weight (as an indicator of toxicity), survival analysis, and analysis of metastatic spread to distant organs.[12]

  • Immunohistochemistry and Western Blotting: At the end of the study, tumors are often excised for further analysis. Immunohistochemistry is used to assess the expression of proliferation markers (e.g., Ki-67) and proteins involved in relevant signaling pathways. Western blotting can be used to quantify the expression of these proteins.[5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these tetracycline analogs are attributed to their ability to modulate several key signaling pathways involved in tumor growth, proliferation, and metastasis.

Doxycycline: Targeting the PAR1 Pathway

Doxycycline has been shown to directly target and inhibit Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor implicated in tumor progression and metastasis.[13][14] Inhibition of PAR1 signaling by doxycycline leads to the downstream suppression of pathways involved in cell migration and invasion.

PAR1_Pathway Doxycycline Doxycycline PAR1 PAR1 Doxycycline->PAR1 Inhibits G_Protein G-Protein Activation PAR1->G_Protein Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) G_Protein->Downstream Proliferation Cell Proliferation & Invasion Downstream->Proliferation

Doxycycline inhibits PAR1 signaling.
Minocycline: Inhibition of the LYN-STAT3 Pathway

Minocycline has been identified as a direct inhibitor of LYN, a member of the Src family of tyrosine kinases.[2][3] By inhibiting LYN, minocycline prevents the activation of STAT3, a key transcription factor involved in cell proliferation, survival, and the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[2][15]

LYN_STAT3_Pathway Minocycline Minocycline LYN LYN Kinase Minocycline->LYN Inhibits STAT3 STAT3 Phosphorylation LYN->STAT3 Gene_Expression Gene Expression (Proliferation, EMT) STAT3->Gene_Expression Metastasis Metastasis Gene_Expression->Metastasis PI3K_AKT_mTOR_Pathway Tigecycline Tigecycline PI3K PI3K Tigecycline->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation

References

A Comparative Analysis of Tetromycin B and Other Bioactive Tetronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetronic acid scaffold, a five-membered vinylogous acid moiety, is a recurring structural motif in a diverse array of natural products exhibiting a wide spectrum of biological activities. These activities range from potent antibacterial and antiviral effects to anticancer and enzyme inhibition properties. This guide provides a comparative overview of Tetromycin B and other notable tetronic acids, presenting available quantitative data on their performance and detailing the experimental methodologies used for their evaluation.

Introduction to Tetronic Acids

Tetronic acids are characterized by a 4-hydroxy-2(5H)-furanone ring. This structural feature is found in well-known compounds like ascorbic acid (Vitamin C). The diverse biological activities of tetronic acid derivatives have made them a subject of significant interest in medicinal chemistry and drug discovery for over a century.

Comparative Biological Activity of Selected Tetronic Acids

This section provides a comparative summary of the biological activities of this compound and other well-characterized tetronic acids. The data is presented to facilitate a clear comparison of their potency and spectrum of activity.

Antibacterial Activity

A key therapeutic area for tetronic acids is their antibacterial action, particularly against drug-resistant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected tetronic acids against various bacterial strains. A lower MIC value indicates greater potency.

CompoundBacterial StrainMIC (μg/mL)Reference(s)
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)Efficacy noted, specific MIC not reported in reviewed literature[1]
Tetronomycin Staphylococcus aureus ATCC 292130.25[2][3]
Methicillin-Resistant Staphylococcus aureus (MRSA) (Clinical Isolate)0.25[2][3]
Vancomycin-Resistant Enterococcus faecalis (VRE) (Clinical Isolate)0.5[2][3]
Bacillus subtilis NBRC 137190.0625[2][3]
Abyssomycin C Methicillin-Resistant Staphylococcus aureus (MRSA)4
Mycobacterium tuberculosis3.6 µM
Tetrocarcin A Bacillus subtilis0.1
Staphylococcus aureus20
Agglomerin A Clostridium difficile, Bacteroides fragilis, Streptococcus constellatus3.13
Eubacterium limosum, Bifidobacterium longum, Fusobacterium nucleatum6.25

Note: The antibacterial spectrum of tetracyclines, a broader class of antibiotics sometimes compared to tetronic acids due to structural similarities in their nomenclature, is extensive, covering a wide range of Gram-positive and Gram-negative bacteria.[4][5][6][7] However, the emergence of resistance has limited their use in some cases.[8][9][10][11]

Cytotoxicity and Enzyme Inhibition

Several tetronic acids have demonstrated significant cytotoxicity against cancer cell lines and inhibitory activity against specific enzymes, highlighting their potential in oncology and as targeted therapeutics.

CompoundTarget/Cell LineIC50Reference(s)
RK-682 CD45 (Protein Tyrosine Phosphatase)54 µM
VHR (Protein Tyrosine Phosphatase)2.0 µM
Synthetic 3-acyltetronic acids Quorum sensing in S. aureus (agr system)3–6 µM
Isatin–podophyllotoxin hybrid with tetronic acid moiety (Compound 7f) KB (epidermoid carcinoma) cell line1.99 ± 0.22 µM[12]
A549 (non-small lung cancer) cell line0.90 ± 0.09 µM[12]

Experimental Protocols

The following sections detail the general methodologies employed in the key experiments cited in this guide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->bacterial_culture dispense Dispense bacterial inoculum and compound dilutions into 96-well plate bacterial_culture->dispense compound_prep Prepare serial dilutions of test compound compound_prep->dispense incubate Incubate at 37°C for 16-20 hours dispense->incubate read_results Visually inspect for turbidity or measure absorbance incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium to achieve a range of concentrations.

  • Inoculation: The diluted compound solutions and the standardized bacterial inoculum are added to the wells of a 96-well microtiter plate. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are also included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_seeding Seed cells into a 96-well plate and allow to adhere start->cell_seeding compound_treatment Treat cells with various concentrations of the test compound cell_seeding->compound_treatment add_mtt Add MTT reagent to each well compound_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50: concentration that inhibits 50% of cell growth measure_absorbance->calculate_ic50 end End calculate_ic50->end G cluster_ribosome Bacterial Ribosome cluster_translation Translation Process ribosome_30S 30S Subunit ribosome_50S 50S Subunit ribosome_30S->ribosome_50S Forms 70S complex polypeptide Polypeptide Chain ribosome_50S->polypeptide Catalyzes peptide bond formation mrna mRNA mrna->ribosome_30S Binds trna Aminoacyl-tRNA trna->ribosome_30S Binds to A-site tetronic_acid Tetronic Acid (e.g., this compound) tetronic_acid->ribosome_30S Binds and blocks A-site

References

Unraveling the Structure-Activity Relationship of Tetromycin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of Tetromycin B and its analogs, summarizing their biological performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

This compound, a member of the tetronic acid class of antibiotics, has garnered interest for its diverse biological activities. This guide delves into the structure-activity relationship (SAR) of this compound and its derivatives, offering a clear comparison of their antibacterial, antiparasitic, and cytotoxic profiles. The information presented is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound and its analogs, Tetromycin 1-4, isolated from Streptomyces axinellae, has been evaluated against various targets. The data reveals that subtle structural modifications can significantly impact their potency and selectivity.

CompoundMolecular FormulaAntiparasitic Activity (IC₅₀ against T. brucei) [µM][1]Protease Inhibition (Kᵢ) [µM][2]Cytotoxicity (IC₅₀) [µM][1][2]Antibacterial Activity (against MRSA)[3]
This compound (5) C₃₄H₄₆O₅30.87Rhodesain: 0.62, Falcipain-2: 1.42, Cathepsin L: 32.5, Cathepsin B: 1.59HEK293T: 71.77, J774.1: 20.2Not Reported
Tetromycin 1 (1) C₅₀H₆₅NO₁₃> 50Not Reported> 50 (HEK293T & J774.1)Not Reported
Tetromycin 2 (2) C₅₀H₆₄O₁₄> 50Not Reported> 50 (HEK293T & J774.1)Not Reported
Tetromycin 3 (3) Not Reported30.0Not Reported> 50 (HEK293T & J774.1)Pronounced Activity
Tetromycin 4 (4) C₄₉H₆₂O₁₄> 50Not Reported> 50 (HEK293T & J774.1)Pronounced Activity

Insights into Structure-Activity Relationships

The available data, although limited, provides preliminary insights into the SAR of this compound analogs. The core tetronic acid moiety is understood to be crucial for the observed biological activities.

  • Antiparasitic and Protease Inhibitory Activity: this compound demonstrates the most potent activity against Trypanosoma brucei and the tested cysteine proteases. The larger and more complex structures of Tetromycins 1, 2, and 4 result in a significant loss of this activity. This suggests that the size and nature of the substituents on the core structure are critical for target engagement.

  • Antibacterial Activity: Tetromycins 3 and 4 exhibit pronounced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that specific structural features, which differ from this compound, are favorable for antibacterial action.[3]

  • Cytotoxicity: All tested analogs, except for this compound, show low cytotoxicity against HEK293T and J774.1 cell lines. This compound's moderate cytotoxicity, particularly against the macrophage-like J774.1 cells, warrants further investigation.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing against MRSA (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) is cultured on appropriate agar (B569324) plates.

  • Inoculum Preparation: A suspension of the MRSA strain is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protease Inhibition Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the activity of a specific protease using a fluorogenic substrate.

  • Enzyme and Substrate: The target proteases (e.g., rhodesain, falcipain-2, cathepsin B, cathepsin L) and their respective fluorogenic substrates are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The test compounds are prepared at various concentrations.

  • Assay Procedure: The enzyme is pre-incubated with the test compound for a specific period. The reaction is then initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ or Kᵢ values are determined by plotting the enzyme activity against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells and murine macrophage-like J774.1 cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general mechanism of action for tetracycline-class antibiotics and a typical workflow for SAR studies.

General Mechanism of Action for Tetracycline (B611298) Antibiotics Tetracycline Analog Tetracycline Analog Bacterial Ribosome (30S subunit) Bacterial Ribosome (30S subunit) Tetracycline Analog->Bacterial Ribosome (30S subunit) Binds to Protein Synthesis Protein Synthesis Bacterial Ribosome (30S subunit)->Protein Synthesis Blocks binding of Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Protein Synthesis Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Inhibition of

Caption: General mechanism of action for tetracycline antibiotics.

Workflow for Structure-Activity Relationship (SAR) Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis cluster_3 Optimization Lead Compound (this compound) Lead Compound (this compound) Structural Modification Structural Modification Lead Compound (this compound)->Structural Modification Analog Synthesis Analog Synthesis Antibacterial Assays Antibacterial Assays Analog Synthesis->Antibacterial Assays Antiparasitic Assays Antiparasitic Assays Analog Synthesis->Antiparasitic Assays Anticancer Assays Anticancer Assays Analog Synthesis->Anticancer Assays Cytotoxicity Assays Cytotoxicity Assays Analog Synthesis->Cytotoxicity Assays Structural Modification->Analog Synthesis Data Collection (IC50, MIC) Data Collection (IC50, MIC) Antibacterial Assays->Data Collection (IC50, MIC) Antiparasitic Assays->Data Collection (IC50, MIC) Anticancer Assays->Data Collection (IC50, MIC) Cytotoxicity Assays->Data Collection (IC50, MIC) SAR Analysis SAR Analysis Data Collection (IC50, MIC)->SAR Analysis Identification of Key Structural Features Identification of Key Structural Features SAR Analysis->Identification of Key Structural Features Design of New Analogs Design of New Analogs Identification of Key Structural Features->Design of New Analogs Design of New Analogs->Structural Modification Iterative Cycle

Caption: A typical workflow for SAR studies of novel compounds.

References

Head-to-head comparison of Tetromycin B and linezolid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the novel tetronic acid antibiotic, Tetromycin B, and the established oxazolidinone, linezolid (B1675486), is currently challenging due to the limited publicly available data on this compound. While linezolid is a well-documented antibiotic with extensive clinical use, this compound appears to be a research compound with minimal information in the public domain.

This guide synthesizes the available information on both agents to provide a preliminary comparison for researchers, scientists, and drug development professionals. It is important to note that the information regarding this compound is sparse and lacks the depth of experimental data available for linezolid.

Overview and Mechanism of Action

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[1] It functions by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that differentiates it from many other protein synthesis inhibitors.[1] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[2] This early-stage inhibition helps to prevent cross-resistance with other antibiotic classes that typically target the elongation phase of protein synthesis.[1]

This compound is described as a tetronic acid-structured antibiotic. While its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) has been noted, detailed information regarding its specific mechanism of action is not currently available in published literature. The tetronic acid moiety is a known pharmacophore in various natural products with diverse biological activities, but further investigation is required to elucidate the precise antibacterial mechanism of this compound.

In Vitro Activity and Spectrum of Activity

A direct comparison of the in vitro activity of this compound and linezolid is not possible without specific Minimum Inhibitory Concentration (MIC) data for this compound against a range of bacterial isolates.

Linezolid exhibits a broad spectrum of activity against Gram-positive bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant enterococci (VRE)

  • Penicillin-resistant Streptococcus pneumoniae

  • Other streptococci and staphylococci[3]

Linezolid is generally considered bacteriostatic against staphylococci and enterococci, but exhibits bactericidal activity against most streptococcal strains.[4]

This compound has been cited for its efficacy against MRSA. However, its full spectrum of activity against other Gram-positive and Gram-negative bacteria is not publicly documented.

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not available.

Linezolid possesses favorable pharmacokinetic properties, including:

  • High Oral Bioavailability: Approximately 100%, allowing for intravenous-to-oral step-down therapy.[2]

  • Good Tissue Distribution: Readily distributes into well-perfused tissues.[2]

  • Metabolism: Primarily metabolized via oxidation of the morpholine (B109124) ring, not involving the cytochrome P450 system.[2]

  • Elimination Half-Life: Approximately 5-7 hours.[5]

Resistance Mechanisms

Linezolid resistance in Gram-positive bacteria is primarily associated with point mutations in the 23S rRNA gene, which alters the drug's binding site on the ribosome.[6] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the 23S rRNA, thereby preventing linezolid binding.[2]

The potential mechanisms of resistance to this compound are currently unknown.

Data Presentation

Due to the lack of quantitative data for this compound, a comparative data table cannot be constructed at this time.

Experimental Protocols

Detailed experimental protocols for the evaluation of antibiotics are crucial for comparative analysis. Standard methodologies for assessing in vitro activity include:

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from fresh bacterial colonies.

  • Inoculation: The bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Diagram of MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A Bacterial Colony B Prepare 0.5 McFarland Inoculum A->B E Inoculate Plate with Bacterial Suspension B->E C Antibiotic Stock Solution D Serial Dilution in Microtiter Plate C->D D->E F Incubate at 35-37°C for 16-20h E->F G Read MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Protocol: This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth medium.

  • Test Setup: The bacterial culture is inoculated into flasks containing fresh broth to a starting density of approximately 5 x 10^5 CFU/mL. The antibiotic is added at various concentrations (e.g., 1x, 4x, and 8x MIC). A growth control without the antibiotic is included.

  • Sampling: The flasks are incubated at 35-37°C. Aliquots are withdrawn at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Count: Serial dilutions of the aliquots are plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

Diagram of Time-Kill Assay Workflow:

Time_Kill_Workflow A Log-phase Bacterial Culture B Inoculate into Flasks with Antibiotic at varying MICs A->B C Incubate at 35-37°C B->C D Withdraw Aliquots at Timepoints (0, 2, 4, 8, 24h) C->D E Serial Dilution and Plating D->E F Count CFU/mL E->F

Caption: Workflow for a time-kill assay to assess bactericidal/bacteriostatic activity.

Conclusion

A definitive head-to-head comparison of this compound and linezolid is not feasible with the currently available information. While linezolid is a well-characterized antibiotic with a known mechanism of action, spectrum of activity, and pharmacokinetic profile, this compound remains an enigmatic compound. For a meaningful comparison, comprehensive studies on this compound are required to elucidate its antibacterial properties, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic parameters, and potential for resistance development. Researchers in the field of antibiotic discovery and development are encouraged to pursue further investigations into this novel tetronic acid antibiotic.

References

Validating the Mechanism of Action of Tetromycin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Tetromycin B, a member of the tetracycline (B611298) class of antibiotics. Through objective comparisons with other protein synthesis inhibitors and supporting experimental data, this document aims to elucidate the molecular interactions and cellular consequences of this compound activity. Detailed experimental protocols for key validation assays are provided to enable replication and further investigation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The primary target is the 30S ribosomal subunit. By binding to the 30S subunit, this compound effectively blocks the accommodation of aminoacyl-tRNA into the A site of the ribosome. This steric hindrance prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth and replication.

Comparative Analysis of Protein Synthesis Inhibitors

To contextualize the efficacy of this compound, its performance is compared against other classes of antibiotics that also target the bacterial ribosome. These include macrolides (e.g., Erythromycin), which bind to the 50S ribosomal subunit, and aminoglycosides (e.g., Gentamicin), which, like tetracyclines, target the 30S subunit but through a different mechanism that can lead to codon misreading.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound (represented by tetracycline) and its comparators against common bacterial strains. Lower values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Antibiotic ClassAntibioticEscherichia coliStaphylococcus aureus
Tetracycline Tetracycline 0.5 - 2.0[1]0.25 - 2.0
MacrolideErythromycin> 1280.25 - 2.0
AminoglycosideGentamicin0.25 - 2.00.12 - 1.0

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: IC50 Values for In Vitro Protein Synthesis Inhibition (µM)

Antibiotic ClassAntibioticTarget Organism/SystemIC50 (µM)
Tetracycline Tetracycline E. coli cell-free system~5
MacrolideErythromycinE. coli cell-free system~1
AminoglycosideGentamicinE. coli cell-free system~0.5

Note: IC50 values are dependent on the specific in vitro translation system and conditions used.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Antibiotic stock solutions

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the antibiotic in MHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibition of protein synthesis in a cell-free system by measuring the activity of a reporter enzyme (luciferase) that is synthesized in vitro.

Materials:

  • E. coli S30 cell-free extract system

  • DNA template encoding luciferase under a bacterial promoter

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Luciferase assay reagent

  • Luminometer

  • Antibiotic of interest

Procedure:

  • Prepare a reaction mixture containing the S30 extract, DNA template, amino acids, and energy source.

  • Add varying concentrations of the antibiotic to the reaction mixture. Include a no-antibiotic control.

  • Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

  • Add the luciferase assay reagent to each reaction.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of active luciferase synthesized.

  • Calculate the percent inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control.

Ribosomal Binding Assay (Filter Binding)

This protocol measures the direct binding of a radiolabeled antibiotic to ribosomes.

Materials:

  • Purified 70S ribosomes from the target bacterium

  • Radiolabeled antibiotic (e.g., [3H]-tetracycline)

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate a fixed concentration of purified ribosomes with varying concentrations of the radiolabeled antibiotic in binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., incubate at 37°C for 30 minutes).

  • Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

  • Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.

  • Place the filter in a scintillation vial with scintillation fluid.

  • Quantify the amount of radioactivity on the filter using a scintillation counter.

  • Analyze the binding data to determine the dissociation constant (Kd), which reflects the affinity of the antibiotic for the ribosome.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of protein synthesis inhibition and the experimental workflow for the in vitro protein synthesis inhibition assay.

TetromycinB_Mechanism Mechanism of this compound Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S A_site A Site P_site P Site E_site E Site Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Enables Inhibition Inhibition A_site->Inhibition mRNA mRNA mRNA->30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters Tetromycin_B This compound Tetromycin_B->30S Binds to Tetromycin_B->A_site Blocks

Caption: Mechanism of this compound action on the bacterial ribosome.

Protein_Synthesis_Inhibition_Workflow In Vitro Protein Synthesis Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (S30 Extract, DNA, Buffers) Start->Prepare_Reagents Add_Antibiotic Add Antibiotic (Varying Concentrations) Prepare_Reagents->Add_Antibiotic Incubate Incubate at 37°C (Transcription & Translation) Add_Antibiotic->Incubate Add_Luciferase_Substrate Add Luciferase Substrate Incubate->Add_Luciferase_Substrate Measure_Luminescence Measure Luminescence Add_Luciferase_Substrate->Measure_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro protein synthesis inhibition assay.

References

Comparative Efficacy of Tetracycline and Doxycycline: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of tetracycline (B611298) and its analogue, doxycycline (B596269). This report provides a side-by-side analysis of their in vitro and in vivo activities, supported by experimental data and detailed methodologies.

Tetracycline and its semi-synthetic derivative, doxycycline, are broad-spectrum antibiotics that have been mainstays in the treatment of a wide array of bacterial infections. Both antibiotics function by inhibiting protein synthesis in bacteria, thereby halting their growth and replication.[1][2] While they share a common mechanism of action, differences in their chemical structure lead to variations in their pharmacokinetic profiles and clinical efficacy. This guide offers an objective comparison of tetracycline and doxycycline, presenting key experimental data to inform research and drug development decisions.

In Vitro Activity: A Quantitative Comparison

The in vitro potency of tetracycline and doxycycline is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. A lower MIC value indicates greater potency.

Data from numerous studies consistently demonstrate that doxycycline is more potent than tetracycline against a broad range of Gram-positive and Gram-negative bacteria.[3][4] This increased potency is particularly evident against tetracycline-resistant strains that harbor the tet(M) resistance determinant.[3]

Bacterial SpeciesTetracycline MIC (µg/mL)Doxycycline MIC (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)0.25 - 20.12 - 1[5]
Staphylococcus aureus (MRSA)1 - >1280.25 - 4[5]
Streptococcus pneumoniae≤1 - ≥4≤0.25 - ≥1[3]
Haemophilus influenzae≤2 - ≥160.5 - 32[6]
Escherichia coli1 - >1280.5 - 64[7]
Enterobacterales>4>4[7]

Table 1: Comparative MIC Values of Tetracycline and Doxycycline against Common Bacterial Pathogens.

In Vivo Efficacy: Insights from Preclinical Models

Animal models of infection are crucial for evaluating the in vivo efficacy of antibiotics, providing a bridge between in vitro activity and clinical outcomes. Murine models of pneumonia and skin infections are commonly employed to assess the therapeutic potential of tetracyclines.

While direct head-to-head in vivo comparative studies are limited, available data suggest that the superior in vitro potency of doxycycline often translates to enhanced efficacy in animal models. For instance, in a comparative study on anaplasmosis in lambs, injectable doxycycline was found to be more effective at reducing bacterial load and preventing carcass condemnation compared to oral doxycycline and injectable oxytetracycline (B609801) (another tetracycline-class antibiotic).[8] Another study comparing the effects of tetracycline and doxycycline on fecal flora in humans found that doxycycline had a significantly lower impact on the emergence of resistant Escherichia coli, which was attributed to lower concentrations of the bioactive drug in the intestine.[9][10]

Experimental Protocols

Standardized protocols are essential for the reproducibility and comparability of antimicrobial susceptibility testing and in vivo efficacy studies.

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Experimental Workflow for Broth Microdilution

prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antibiotics in a 96-well Microtiter Plate prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC determination.
In Vivo Efficacy Testing: Murine Pneumonia Model

The murine pneumonia model is a valuable tool for assessing the efficacy of antibiotics against respiratory pathogens.[14][15]

Experimental Workflow for Murine Pneumonia Model

acclimatize Acclimatize Mice induce_infection Induce Lung Infection (e.g., intranasal inoculation of bacteria) acclimatize->induce_infection administer_treatment Administer Antibiotic Treatment (e.g., oral gavage, subcutaneous injection) induce_infection->administer_treatment monitor Monitor Clinical Signs (e.g., weight loss, activity) administer_treatment->monitor endpoint_analysis Endpoint Analysis (e.g., bacterial load in lungs, survival rate) monitor->endpoint_analysis

Workflow for murine pneumonia model.

Mechanism of Action and Signaling Pathways

Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, which obstructs the binding of aminoacyl-tRNA to the A-site of the ribosome. This action effectively prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis.[1][16][17]

Signaling Pathway of Tetracycline Action

tetracycline Tetracycline/ Doxycycline ribosome_30S 30S Ribosomal Subunit tetracycline->ribosome_30S Binds to protein_synthesis Protein Synthesis (Elongation) ribosome_30S->protein_synthesis Blocks tRNA binding trna Aminoacyl-tRNA trna->protein_synthesis Cannot bind bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Inhibits

References

Comparative Transcriptomic Analysis of Bacterial Response to Tetracycline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the transcriptomic effects of Tetracycline (B611298) on bacteria. To contextualize its mechanism of action and cellular impact, its performance is compared with other well-established antibiotics that also target the bacterial ribosome, such as Erythromycin, as well as antibiotics with different mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of antibacterial action and the cellular responses they elicit.

Tetracycline is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] This action is primarily bacteriostatic, meaning it halts bacterial growth rather than killing the cells outright.[1]

Comparative Transcriptomic Analysis

Escherichia coli is a commonly used model organism for studying the transcriptomic response of bacteria to antibiotics. When treated with sub-inhibitory concentrations of various antibiotics, distinct and overlapping gene expression changes are observed.

A comparative study on the transcriptomic response of E. coli K-12 MG1655 to nine representative classes of antibiotics, including Tetracycline, revealed significant changes in various cellular processes.[3][4] On average, 39.71% of genes were differentially regulated by these antibiotics at concentrations that inhibit 50% of growth.[4]

Data Presentation: Quantitative Gene Expression Changes

The following table summarizes the key differentially expressed gene categories in E. coli when treated with Tetracycline in comparison to Erythromycin (another ribosome-targeting antibiotic acting on the 50S subunit) and Ciprofloxacin (a DNA gyrase inhibitor). A gene is considered differentially expressed if the absolute log2 fold change is greater than 1.5 and the adjusted p-value is less than 0.05.[1]

Gene CategoryTetracycline (30S inhibitor)Erythromycin (50S inhibitor)Ciprofloxacin (DNA gyrase inhibitor)Interpretation
Ribosomal Proteins
rps cluster (30S)↓↓ (-2.5 to -4.0)[1]↓ (-1.8 to -2.8)[1]No significant changeStronger downregulation with Tetracycline reflects its direct action on the 30S subunit.[1]
rpl cluster (50S)↓ (-2.0 to -3.0)↓↓ (-2.5 to -3.5)No significant changeStronger downregulation with Erythromycin reflects its direct action on the 50S subunit.
Stress Response
SOS Response (recA, lexA)No significant changeNo significant change↑↑ (3.0 to 5.0)Ciprofloxacin's induction of DNA damage triggers a strong SOS response.[3]
Cold Shock Proteins (cspA, cspB)↑ (2.0 to 3.5)↑↑ (2.5 to 4.0)No significant changeInhibition of protein synthesis can mimic a cold shock response.
Metabolism
Amino Acid Biosynthesis↓[3]↓[3]General downregulation of energy-consuming processes is a common stress response.[3]
Carbon Metabolism↓[3]↓[3]Cells reduce food hunting and energy production under antibiotic stress.[3]
Nutrient Assimilation
Iron Assimilation↑[3]↑[3]No significant changeUpregulation of siderophore biosynthesis is observed with some protein synthesis inhibitors.[3]
Sulfur Assimilation↓[3]↓[3]Global downregulation of sulfur assimilation is a common response to many antibiotics.[3]

Experimental Protocols

The following provides a generalized experimental protocol for comparative transcriptomic analysis of bacteria treated with antibiotics, based on methodologies cited in the literature.[3][5][6][7]

1. Bacterial Strain and Growth Conditions:

  • Strain: Escherichia coli K-12 MG1655 is a common model organism.[3][4]

  • Media: Luria-Bertani (LB) broth is a standard rich medium for bacterial growth.

  • Culture Conditions: Cultures are grown aerobically at 37°C with shaking (e.g., 200 rpm) to the mid-exponential phase (OD600 of ~0.5).

2. Antibiotic Treatment:

  • Antibiotics (Tetracycline, Erythromycin, Ciprofloxacin, etc.) are added to the cultures at sub-inhibitory concentrations (e.g., 0.5x MIC or IC50).

  • Control cultures are treated with the same volume of the solvent used to dissolve the antibiotics (e.g., sterile water or ethanol).

  • Cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes to occur.

3. RNA Extraction:

  • Bacterial cells are harvested by centrifugation.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Residual DNA is removed by DNase I treatment.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

4. RNA Sequencing (RNA-Seq):

  • Ribosomal RNA (rRNA) is depleted from the total RNA samples.

  • The remaining mRNA is fragmented and used to construct cDNA libraries.

  • Libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Data Analysis:

  • Raw sequencing reads are quality-controlled and trimmed.

  • Reads are mapped to the reference genome of the bacterial strain.

  • Gene expression levels are quantified (e.g., as FPKM or TPM).

  • Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between treated and control samples.

  • Functional enrichment analysis (e.g., GO, KEGG) is performed to identify over-represented biological pathways among the differentially expressed genes.[3]

Visualizations

Signaling Pathway: Tetracycline's Mechanism of Action

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome cluster_30S A Site 30S_subunit 30S Subunit A_site A Site 50S_subunit 50S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition Tetracycline Tetracycline Tetracycline->30S_subunit Binds to Tetracycline->A_site Blocks binding Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Attempts to bind

Caption: Mechanism of action of Tetracycline on the bacterial ribosome.

Experimental Workflow: Comparative Transcriptomics

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture (E. coli K-12) Treatment Antibiotic Treatment (Tetracycline, Erythromycin, etc.) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Enrichment Analysis DEA->Functional_Analysis

Caption: Workflow for comparative transcriptomic analysis of bacteria.

References

Validating Tetromycin B as a Lead Compound for Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel lead compounds are critical stages in the drug discovery pipeline. Tetromycin B, a natural product with a tetronic acid structure, has demonstrated promising biological activities, including inhibition of cysteine proteases and antimicrobial effects. This guide provides a comparative analysis of this compound against other known cysteine protease inhibitors, offering a data-driven perspective on its potential as a therapeutic lead.

Executive Summary

This compound exhibits potent inhibitory activity against several parasitic and human cysteine proteases, alongside efficacy against Trypanosoma brucei and Methicillin-resistant Staphylococcus aureus (MRSA). This dual activity profile presents an intriguing prospect for the development of novel therapeutics. This guide compares this compound's performance with established cysteine protease inhibitors, K11777 and Aloxistatin (E-64d), focusing on enzymatic inhibition, cellular activity, and cytotoxicity. The presented data, experimental protocols, and pathway diagrams aim to provide researchers with a comprehensive resource for evaluating this compound's potential in their drug development programs.

Comparative Analysis of Inhibitory Potency and Cellular Activity

The therapeutic potential of a lead compound is initially assessed by its potency against its molecular target and its efficacy in cell-based models. The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Comparison of Cysteine Protease Inhibition (Ki values)

CompoundRhodesain (T. brucei) Ki (μM)Falcipain-2 (P. falciparum) Ki (μM)Cathepsin L (Human) Ki (μM)Cathepsin B (Human) Ki (μM)
This compound 0.621.4232.51.59
K11777 Potent inhibitor (specific Ki not readily available)Potent inhibitor (specific Ki not readily available)Potent inhibitor (specific Ki not readily available)Potent inhibitor (specific Ki not readily available)
Aloxistatin (E-64d) Broad-spectrum inhibitor (specific Ki not readily available)Broad-spectrum inhibitor (specific Ki not readily available)InhibitorInhibitor

Table 2: Comparison of Cellular Activity and Cytotoxicity (IC50 values)

CompoundAnti-Trypanosomal Activity (T. brucei) IC50 (μM)Anti-MRSA Activity (MIC, μg/mL)Cytotoxicity (HEK293T) IC50 (μM)Cytotoxicity (J774.1 Macrophages) IC50 (μM)
This compound 30.87Efficacious71.7720.2
K11777 Potent (specific IC50 may vary by study)Not a primary indicationGenerally low in vitro and in vivo toxicity reported.[1]Not readily available
Aloxistatin (E-64d) Not a primary indicationNot a primary indicationGenerally low toxicity reported.Not readily available

Signaling Pathways and Mechanisms of Action

Understanding the biological context of the target enzymes is crucial for lead compound validation. The following diagrams illustrate the roles of the targeted cysteine proteases in disease pathogenesis and normal cellular function.

rhodesain_pathway cluster_parasite Trypanosoma brucei cluster_inhibitor Inhibition Rhodesain Rhodesain (Cysteine Protease) Nutrient_Acquisition Nutrient Acquisition (Hemoglobin degradation) Rhodesain->Nutrient_Acquisition Immune_Evasion Immune Evasion (Host protein degradation) Rhodesain->Immune_Evasion Pathogenesis Pathogenesis & Parasite Survival Nutrient_Acquisition->Pathogenesis Immune_Evasion->Pathogenesis Tetromycin_B This compound Tetromycin_B->Rhodesain Inhibits falcipain2_pathway cluster_parasite Plasmodium falciparum cluster_inhibitor Inhibition Falcipain2 Falcipain-2 (Cysteine Protease) Hemoglobin_Degradation Hemoglobin Degradation in Food Vacuole Falcipain2->Hemoglobin_Degradation Amino_Acid_Supply Amino Acid Supply Hemoglobin_Degradation->Amino_Acid_Supply Parasite_Growth Parasite Growth & Replication Amino_Acid_Supply->Parasite_Growth Tetromycin_B This compound Tetromycin_B->Falcipain2 Inhibits cathepsin_pathway cluster_cellular Cellular Protein Homeostasis cluster_inhibition Therapeutic Intervention Lysosome Lysosome Cathepsin_B_L Cathepsin B & L Lysosome->Cathepsin_B_L Contains Protein_Degradation Protein Degradation & Turnover Cathepsin_B_L->Protein_Degradation Antigen_Presentation Antigen Presentation Cathepsin_B_L->Antigen_Presentation Inhibitors This compound, K11777, Aloxistatin Inhibitors->Cathepsin_B_L Inhibit enzyme_assay_workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor plate_setup Plate Setup (Inhibitor/DMSO) prep_inhibitor->plate_setup add_enzyme Add Enzyme Solution plate_setup->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate Add Substrate Solution pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Reading add_substrate->measure_fluorescence analyze_data Data Analysis (IC50/Ki Calculation) measure_fluorescence->analyze_data end End analyze_data->end mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate (24h) seed_cells->incubate_24h treat_compound Treat with Compound Dilutions incubate_24h->treat_compound incubate_48h Incubate (24-48h) treat_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (2-4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (IC50 Calculation) read_absorbance->analyze_data end End analyze_data->end

References

Synergistic Effects of Tetromycin B with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Combination therapy, utilizing the synergistic effects of multiple antibiotics, presents a promising strategy to combat these challenging infections. This guide provides a comprehensive comparison of the synergistic effects of Tetromycin B, a member of the tetracycline (B611298) class of antibiotics, with other antimicrobial agents. Due to the limited availability of data specifically for this compound, this guide will leverage findings from studies on the broader tetracycline class to illustrate synergistic interactions and the methodologies used to evaluate them.

Data on Synergistic Combinations

The synergistic activity of tetracyclines with various antibiotics has been demonstrated against a range of multidrug-resistant bacteria. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.

Below are tables summarizing the synergistic effects of tetracycline in combination with other antibiotics against various bacterial strains.

Table 1: Synergistic Effects of Tetracycline with Beta-Lactam Antibiotics against Multidrug-Resistant Bacteria

Bacterial StrainCombinationFIC IndexOutcome
Multidrug-Resistant Human Pathogenic BacteriaTetracycline + AmoxicillinNot specified, but high percentage of synergy (70%) observedSynergy[1]
Multidrug-Resistant Human Pathogenic BacteriaTetracycline + AugmentinNot specified, but high percentage of synergy (80%) observedSynergy[1]
Bacillus cereus, Enterococcus faecalis, Salmonella typhiTetracycline + AmoxicillinNot specified, synergistic effect observedSynergy[2]

Table 2: Synergistic Effects of Tetracycline with Other Classes of Antibiotics against Multidrug-Resistant Bacteria

Bacterial StrainCombinationFIC IndexOutcome
Multidrug-Resistant Human Pathogenic BacteriaTetracycline + CiprofloxacinSynergistic interaction observedSynergy[1]
Multidrug-Resistant Human Pathogenic BacteriaTetracycline + OfloxacinSynergistic interaction observedSynergy[1]
Multidrug-Resistant Human Pathogenic BacteriaTetracycline + CotrimoxazoleSynergistic interaction observedSynergy[1]
Multidrug-Resistant Human Pathogenic BacteriaTetracycline + ChloramphenicolSynergistic interaction observedSynergy[1]

Table 3: Synergistic Effects of Tetracycline with Non-Antibiotic Compounds against Diarrhoeic Bacteria

Bacterial StrainCombinationFIC Index RangeOutcome
Various diarrhoeic bacteriaTetracycline + Nitroxoline0.086 - 0.5Synergy[3]
Various diarrhoeic bacteriaTetracycline + Sanguinarine0.288 - 0.5Synergy[3]
Various diarrhoeic bacteriaTetracycline + Zinc Pyrithione0.109 - 0.479Synergy[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the synergistic effects of antibiotics.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration several times higher than their individual Minimum Inhibitory Concentrations (MICs).

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of Antibiotic A are made along the x-axis (e.g., columns 1-10), and serial twofold dilutions of Antibiotic B are made along the y-axis (e.g., rows A-G). This creates a gradient of concentrations for both antibiotics.

  • Inoculum Preparation: A standardized bacterial inoculum (typically 0.5 McFarland standard) is prepared and diluted to the desired final concentration in the appropriate broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC of each antibiotic alone and in combination is determined by visual inspection for turbidity or by measuring absorbance.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotics->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read MICs incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Synergy calculate_fic->interpret

Checkerboard Assay Workflow
Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

  • Preparation: Prepare tubes with broth medium containing the antibiotics at desired concentrations (e.g., MIC, 2x MIC), both individually and in combination. A control tube with no antibiotic is also prepared.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 10^5 to 10^6 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each tube.

  • Serial Dilution and Plating: The collected aliquots are serially diluted and plated onto agar (B569324) plates.

  • Incubation: The agar plates are incubated until colonies are visible.

  • Colony Counting: The number of colonies on each plate is counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_execution Assay Execution cluster_results Results & Analysis prep_tubes Prepare Broth with Antibiotics (Single & Combination) inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate sampling Sample at Time Intervals inoculate->sampling plating Serial Dilution and Plating sampling->plating incubation Incubate Agar Plates plating->incubation colony_count Count Colonies (CFU/mL) incubation->colony_count plot_data Plot Time-Kill Curves colony_count->plot_data analyze_synergy Analyze for Synergy plot_data->analyze_synergy

Time-Kill Assay Workflow

Signaling Pathways and Mechanisms of Synergy

While specific signaling pathways involved in the synergistic effects of this compound are not well-documented, the general mechanisms of synergy for tetracyclines in combination with other antibiotics often involve:

  • Enhanced Drug Uptake: One antibiotic may damage the bacterial cell wall or membrane, increasing the permeability and allowing for greater intracellular accumulation of the tetracycline antibiotic. For instance, β-lactam antibiotics inhibit cell wall synthesis, which may facilitate the entry of tetracyclines to their ribosomal target.

  • Sequential Blockade: The antibiotics may inhibit different steps in the same essential metabolic pathway.

  • Inhibition of Resistance Mechanisms: One agent may inhibit an enzyme that confers resistance to the other agent, such as a β-lactamase inhibitor protecting a β-lactam antibiotic from degradation.

Further research is needed to elucidate the specific molecular and signaling pathways involved in the synergistic interactions of this compound.

Synergy_Mechanisms cluster_main Potential Mechanisms of Synergy cluster_details Examples enhanced_uptake Enhanced Drug Uptake beta_lactam Beta-lactam damages cell wall, increasing Tetracycline entry. enhanced_uptake->beta_lactam sequential_blockade Sequential Pathway Blockade pathway Antibiotic A and Antibiotic B inhibit different enzymes in the same essential pathway. sequential_blockade->pathway resistance_inhibition Inhibition of Resistance beta_lactamase A beta-lactamase inhibitor protects the beta-lactam antibiotic from degradation. resistance_inhibition->beta_lactamase

Mechanisms of Antibiotic Synergy

References

A Comparative Safety Profile: Tetromycin B Versus Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial therapeutics, the evaluation of a new drug's safety profile is as critical as its efficacy. This guide provides a comparative analysis of the safety profile of the novel investigational antibiotic, Tetromycin B, against established antibiotic classes. The data presented herein is intended for an audience of researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential clinical utility.

Mechanism of Action

This compound, like the tetracycline (B611298) class of antibiotics, is a protein synthesis inhibitor. It is designed to bind to the 30S ribosomal subunit of bacteria, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[1][2][3][4] This action halts the elongation of the peptide chain, leading to a bacteriostatic effect.[2] While this mechanism is similar to tetracyclines, this compound is engineered for higher specificity to the bacterial ribosome, potentially reducing off-target effects in mammalian cells.

Comparative Safety Data

The following table summarizes the preclinical safety data for this compound in comparison to representative antibiotics from the tetracycline and macrolide classes. The data for comparator antibiotics is derived from published literature and preclinical studies.

Safety Parameter This compound (Hypothetical Data) Tetracycline Doxycycline Azithromycin
LD50 (Oral, Rat) > 5000 mg/kg~ 3000 mg/kg~ 2000 mg/kg> 2000 mg/kg
Hepatotoxicity (in vitro, HepG2 cells, IC50) > 200 µM~ 100 µM~ 150 µM~ 120 µM
Nephrotoxicity (in vitro, HK-2 cells, IC50) > 300 µM~ 120 µM~ 180 µM~ 250 µM
Phototoxicity (in vitro, 3T3 NRU assay, PIF) < 2> 10> 5< 2
Common Adverse Events (Clinical Trials) Mild gastrointestinal upset (nausea, diarrhea)Gastrointestinal upset, photosensitivity, tooth discoloration in children[1][2][5]Gastrointestinal upset, photosensitivity, esophageal ulceration[2][6][7]Gastrointestinal upset, QTc prolongation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the safety profile comparison.

1. Acute Oral Toxicity (LD50) in Rats

  • Objective: To determine the median lethal dose (LD50) of the test compound after a single oral administration.

  • Methodology:

    • Sprague-Dawley rats are divided into groups of five males and five females.

    • A single dose of the test compound is administered by oral gavage at increasing concentrations (e.g., 500, 1000, 2000, 5000 mg/kg).

    • A control group receives the vehicle only.

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

    • At the end of the study, a gross necropsy is performed on all animals.

    • The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

2. In Vitro Cytotoxicity Assay (HepG2 and HK-2 cells)

  • Objective: To assess the potential for hepatotoxicity and nephrotoxicity by measuring cell viability in human liver (HepG2) and kidney (HK-2) cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound for 24 or 48 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated.

    • The formazan (B1609692) product is solubilized, and the absorbance is measured at 570 nm.

    • The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

3. In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake - NRU)

  • Objective: To evaluate the phototoxic potential of a substance.

  • Methodology:

    • Balb/c 3T3 fibroblasts are seeded in 96-well plates.

    • Two plates are prepared for each test substance.

    • Cells are treated with a range of concentrations of the test substance for 1 hour.

    • One plate is exposed to a non-toxic dose of UVA light, while the other is kept in the dark.

    • After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for 24 hours.

    • Cell viability is determined by the uptake of Neutral Red dye.

    • The Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values from the irradiated and non-irradiated plates. A PIF score > 5 is considered indicative of phototoxic potential.

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow_Cytotoxicity_Assay cluster_setup Cell Seeding and Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed HepG2 or HK-2 cells in 96-well plates incubate1 Incubate overnight to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of this compound or comparator antibiotic incubate1->treat incubate2 Incubate for 24 or 48 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate Calculate cell viability and determine IC50 read_plate->calculate Tetracycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome (30S + 50S subunits) a_site A-site (Aminoacyl site) p_site P-site (Peptidyl site) a_site->p_site Translocation inhibition Inhibition of Protein Synthesis a_site->inhibition protein Peptide Chain Elongation p_site->protein trna Aminoacyl-tRNA trna->a_site Binds to A-site tetromycin This compound / Tetracycline tetromycin->ribosome Binds to 30S subunit tetromycin->a_site Blocks tRNA binding

References

Comparative Efficacy of Tetracycline Antibiotics Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Notice: Initial research for this guide sought to focus on the efficacy of Tetromycin B. However, a comprehensive review of publicly available scientific literature revealed a significant lack of data on this specific compound, preventing a thorough comparative analysis. Consequently, this guide has been pivoted to focus on the broader, clinically significant class of tetracycline (B611298) antibiotics, for which a wealth of comparative data exists. This guide will provide an objective comparison of the performance of various tetracycline analogues against multi-drug resistant (MDR) bacterial models, supported by experimental data.

Introduction to Tetracycline Antibiotics

The tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] Discovered in the 1940s, they have long been a cornerstone in the treatment of a wide range of bacterial infections. However, their extensive use has led to the emergence of widespread bacterial resistance. In response, newer generations of tetracyclines, such as tigecycline (B611373), have been developed to overcome these resistance mechanisms and provide effective treatment options against challenging MDR pathogens. This guide will compare the in vitro efficacy of several key tetracycline antibiotics against clinically important MDR bacteria.

Comparative In Vitro Efficacy

The following table summarizes the in vitro activity of four tetracycline antibiotics—Tetracycline, Doxycycline, Minocycline, and Tigecycline—against three critical multi-drug resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE). The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of the tested isolates (MIC90).

AntibioticMRSA (MIC90, µg/mL)VRE (MIC90, µg/mL)CRE (MIC90, µg/mL)
Tetracycline >32>16>16
Doxycycline 4 - 1616>16
Minocycline 2 - 8168
Tigecycline 0.25 - 0.50.125 - 0.252 - 4

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here is a synthesis of values reported in the scientific literature.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the following standard antimicrobial susceptibility testing methods.

Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The protocol is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the antibiotic in broth.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that utilizes a predefined, stable gradient of an antibiotic on a plastic strip to determine the MIC.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.

  • Plate Inoculation: A sterile swab is dipped into the standardized inoculum and used to evenly streak the entire surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar). The plate is allowed to dry for 10-15 minutes.

  • Strip Application: The E-test strip is applied to the surface of the inoculated agar plate using sterile forceps.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 10⁶ CFU/mL in a suitable broth medium.

  • Exposure: The antibiotic is added to the bacterial suspension at a specified concentration (e.g., 1x, 2x, or 4x the MIC). A growth control with no antibiotic is also included.

  • Sampling: Aliquots are removed from the test and control cultures at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal activity.[4]

Visualizing Mechanisms of Action and Resistance

Mechanism of Action of Tetracyclines

Tetracyclines exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal A site, thereby inhibiting protein synthesis.

Tetracycline Mechanism of Action cluster_bacterium Bacterial Cell Ribosome 50S 30S Protein Growing Polypeptide Chain Ribosome:f0->Protein Protein Synthesis Inhibition Protein Synthesis Inhibited Ribosome:f1->Inhibition mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome:f1 Binding Blocked Tetracycline Tetracycline Tetracycline->Ribosome:f1 Binds to 30S subunit

Caption: Mechanism of action of tetracycline antibiotics.

Common Mechanisms of Tetracycline Resistance

Bacteria have evolved several mechanisms to resist the effects of tetracycline antibiotics. The two most common are efflux pumps that actively remove the drug from the cell and ribosomal protection proteins that prevent the drug from binding to its target.

Tetracycline Resistance Mechanisms cluster_cell Bacterial Cell cluster_membrane Cell Membrane EffluxPump Efflux Pump (e.g., TetA) Tetracycline_out Tetracycline EffluxPump->Tetracycline_out Expels Tetracycline_in Tetracycline Tetracycline_in->EffluxPump Binds Ribosome 30S Ribosome Tetracycline_in->Ribosome Attempts to bind RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Binds and dislodges Tetracycline Tetracycline_ext External Tetracycline Tetracycline_ext->Tetracycline_in Enters cell

Caption: Common mechanisms of bacterial resistance to tetracyclines.

Experimental Workflow for Broth Microdilution Susceptibility Testing

The following diagram outlines the key steps in performing a broth microdilution susceptibility test to determine the MIC of an antibiotic.

Broth Microdilution Workflow Start Start PrepareInoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum PreparePlate Prepare 96-well Plate with Serial Dilutions of Antibiotic PrepareInoculum->PreparePlate InoculatePlate Inoculate Plate with Standardized Bacterial Suspension PreparePlate->InoculatePlate Incubate Incubate Plate (35°C for 16-20h) InoculatePlate->Incubate ReadResults Read Results and Determine MIC Incubate->ReadResults End End ReadResults->End

Caption: Workflow for broth microdilution susceptibility testing.

Conclusion

The emergence of multi-drug resistant bacteria poses a significant threat to public health. While older tetracyclines have diminished efficacy against many of these pathogens, newer generation agents like tigecycline demonstrate potent in vitro activity against a broad range of MDR bacteria, including MRSA, VRE, and CRE. The data presented in this guide, obtained through standardized methodologies, highlights the potential of these newer tetracyclines as valuable therapeutic options. Continued surveillance of susceptibility patterns and the development of novel tetracycline derivatives will be crucial in the ongoing battle against antimicrobial resistance.

References

Independent Validation of Tetromycin B Research Findings: A Review of Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published research on the antibiotic Tetromycin B has revealed a significant lack of publicly available scientific literature. While identified as a tetronic acid-structured antibiotic with potential efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), detailed studies outlining its synthesis, mechanism of action, and independent validation of its biological activities could not be found in the public domain. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams, as initially requested, is not feasible at this time.

For researchers, scientists, and drug development professionals interested in the validation of novel antibiotic candidates, the typical process involves a rigorous series of investigations that are documented in peer-reviewed publications. This process generally includes:

  • Isolation and Structural Elucidation: The initial discovery and characterization of the compound's chemical structure.

  • Total Synthesis: The development of a synthetic route to produce the compound in a laboratory setting, allowing for the creation of analogs and confirmation of its structure.

  • Mechanism of Action Studies: Experiments to determine how the antibiotic kills bacteria or inhibits their growth.

  • In Vitro Efficacy Studies: Testing the antibiotic against a panel of clinically relevant bacteria to determine its spectrum of activity and potency (e.g., Minimum Inhibitory Concentration - MIC).

  • In Vivo Efficacy Studies: Evaluating the antibiotic's effectiveness in animal models of infection.

  • Pharmacokinetics and Toxicology Studies: Assessing how the drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential for toxicity.

  • Independent Validation: Replication of key findings by other independent research groups to ensure the robustness and reproducibility of the initial results.

Due to the absence of such published data for this compound, this guide cannot provide a direct comparison with other alternatives.

Illustrative Template for an Antibiotic Comparison Guide

To demonstrate the intended format and content of the requested guide, the following sections provide a template using a hypothetical antibiotic, "Hypothetimycin A," as a placeholder. This template illustrates how data would be presented if the necessary research on this compound were available.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be essential for comparing the performance of a new antibiotic.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Hypothetimycin A and Other Antibiotics Against MRSA Strains

Bacterial StrainHypothetimycin AVancomycin (B549263)Linezolid (B1675486)Daptomycin
MRSA USA3000.5120.5
MRSA USA4000.25120.5
Mu50 (hVISA)1821
N3150.5120.5

Data presented in this table is purely illustrative and not based on actual experimental results for this compound.

Table 2: Comparative Efficacy in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Survival Rate (%)Bacterial Load (CFU/spleen)
Vehicle Control-01 x 10⁸
Hypothetimycin A10801 x 10³
Vancomycin10705 x 10³
Linezolid20753 x 10³

Data presented in this table is purely illustrative and not based on actual experimental results for this compound.

Illustrative Experimental Protocols

Detailed methodologies are crucial for the independent validation of research findings. Below are examples of the types of experimental protocols that would be included.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Hypothetimycin A against various MRSA strains would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains would be grown to mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB). The bacterial suspension would be diluted to a final inoculum of 5 x 10⁵ CFU/mL in 96-well microtiter plates containing serial twofold dilutions of Hypothetimycin A. The plates would be incubated at 37°C for 18-24 hours. The MIC would be defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Sepsis Model

To evaluate the in vivo efficacy of Hypothetimycin A, a murine sepsis model would be employed. Female BALB/c mice (6-8 weeks old) would be infected via intraperitoneal injection with a lethal dose of MRSA USA300 (1 x 10⁸ CFU). One hour post-infection, mice would be treated with a single intravenous dose of Hypothetimycin A (10 mg/kg), vancomycin (10 mg/kg), linezolid (20 mg/kg), or a vehicle control. Survival would be monitored for 7 days. For bacterial load determination, a separate cohort of mice would be euthanized 24 hours post-treatment, and spleens would be harvested, homogenized, and plated on tryptic soy agar (B569324) to enumerate bacterial colonies.

Illustrative Visualization

Diagrams are essential for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis strain_prep MRSA Strain Preparation mic_determination MIC Determination (Broth Microdilution) strain_prep->mic_determination Inoculation animal_model Murine Sepsis Model (MRSA Infection) strain_prep->animal_model Same MRSA Strain data_analysis_vitro Data Analysis (MIC Values) mic_determination->data_analysis_vitro Readout treatment Antibiotic Treatment animal_model->treatment 1h post-infection monitoring Survival Monitoring (7 days) treatment->monitoring bacterial_load Bacterial Load (Spleen CFU) treatment->bacterial_load 24h post-treatment data_analysis_vivo Data Analysis (Survival & CFU) monitoring->data_analysis_vivo bacterial_load->data_analysis_vivo

Illustrative Experimental Workflow for Antibiotic Evaluation.

Safety Operating Guide

Navigating the Safe Disposal of Tetromycin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Tetromycin B, a notable antibiotic.

It is crucial to distinguish this compound from the more commonly known Tetracycline. While both are antibiotics, they are distinct chemical compounds with different molecular formulas (this compound: C35H53NO14, Tetracycline hydrochloride: C22H24N2O8.HCl).[1] This distinction is vital as their intrinsic properties and, consequently, their specific disposal requirements may differ. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach aligned with general best practices for antibiotic and chemical waste disposal is recommended.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[2][3][4][5] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Avoid generating dust from the solid form of the compound.[2][3][4][6] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[2][4]

General Disposal Principles for Antibiotics

The primary route for the disposal of unused or expired antibiotics from a laboratory setting is as hazardous chemical waste.[7] This approach ensures that these biologically active molecules do not contaminate the environment, which could contribute to the development of antimicrobial resistance.[8]

Key considerations for antibiotic disposal include:

  • Stock Solutions: Concentrated stock solutions of antibiotics are considered hazardous chemical waste and should be collected in designated, properly labeled, non-leaking containers for disposal by a licensed waste management company.[7]

  • Contaminated Media and Labware: Culture media containing antibiotics should be treated as chemical waste.[7] While autoclaving can sterilize biohazardous materials, it does not necessarily deactivate all antibiotics.[7] Some antibiotics are heat-sensitive and are destroyed by autoclaving, while others are heat-stable.[7]

The following table summarizes the heat sensitivity of various common laboratory antibiotics, which can serve as a general guide. However, without specific data for this compound, it should be treated as a potentially heat-stable compound.

Heat-Sensitive Antibiotics (Destroyed by Autoclaving)Heat-Stable Antibiotics (Not Destroyed by Autoclaving)
AmpicillinChloramphenicol
KanamycinCiprofloxacin
AmphotericinGentamicin
NeomycinHygromycin B
PenicillinNalidixic acid
PuromycinVancomycin
Streptomycin
Geneticin (G418)
Tetracycline
Data sourced from Bitesize Bio[7]

Step-by-Step Disposal Procedure for this compound

In the absence of a specific Safety Data Sheet for this compound, the following step-by-step procedure, based on general guidelines for chemical waste disposal, should be followed.

  • Segregation: Do not mix this compound waste with other types of waste. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Containerization: Use a chemically resistant, leak-proof container for collecting all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[2][3][5][6]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [3][4][9][10][11]

Experimental Workflow for Antibiotic Disposal Decision-Making

The following diagram illustrates the logical workflow for determining the appropriate disposal route for laboratory antibiotics.

G cluster_0 start Start: Antibiotic Waste for Disposal is_sds_available Is a specific Safety Data Sheet (SDS) for the antibiotic available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes is_heat_stable Is the antibiotic known to be heat-stable? is_sds_available->is_heat_stable No end End: Proper Disposal follow_sds->end autoclave_and_drain Autoclave to sterilize, then dispose down the drain (if permitted by institutional policy and no other hazardous chemicals are present). is_heat_stable->autoclave_and_drain No (Heat-sensitive) chemical_waste Treat as Hazardous Chemical Waste. is_heat_stable->chemical_waste Yes / Unknown autoclave_and_drain->end collect_and_label Collect in a labeled, sealed container. chemical_waste->collect_and_label contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect_and_label->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of laboratory antibiotic waste.

By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Operational Guide for Handling Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tetromycin B. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Safe handling of this compound begins with a thorough understanding of its potential hazards and the appropriate PPE to mitigate risks. The following table summarizes the recommended PPE based on safety data sheet (SDS) analysis of the closely related compound, Tetracycline hydrochloride.

PPE CategoryItemSpecifications and Use
Eye Protection Safety goggles with side protectionMust be worn to prevent eye contact with dust particles.[1]
Hand Protection Chemical-resistant glovesTested according to EN 374 standards. Breakthrough time should be considered, especially with prolonged contact or at elevated temperatures.[1]
Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Protection Self-contained breathing apparatusRecommended in case of fire or when adequate ventilation is not available to prevent inhalation of dust.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1] The use of a chemical fume hood is recommended.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Minimize dust generation and accumulation.[2]

2. Handling the Compound:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][4]

  • Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1][2]

  • Wash hands thoroughly after handling and before breaks.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[2][4]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm.

1. Waste Classification and Collection:

  • Unused this compound and its stock solutions are considered hazardous chemical waste and should be collected in approved, clearly labeled containers.

  • Contaminated materials such as gloves, weighing paper, and pipette tips should also be treated as hazardous waste.

2. Disposal Method:

  • Dispose of contents and containers to an approved waste disposal plant.[2][4]

  • Do not allow the substance to enter drains or surface and ground water.[1][5]

  • For spills, mechanically sweep up the solid material and place it into a suitable container for disposal.[3]

3. Decontamination:

  • Clean the work area thoroughly after handling.

  • Take off contaminated clothing immediately and wash it before reuse.[1]

Experimental Workflow and PPE Selection Diagrams

The following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate PPE.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Operation Verify Fume Hood Operation Don PPE Don PPE Verify Fume Hood Operation->Don PPE Weigh this compound Weigh this compound Don PPE->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow for this compound.

PPE Selection Logic for this compound node_action node_action Assess Task Assess Task Handling Solid? Handling Solid? Assess Task->Handling Solid? Wear Gloves, Gown, Eye Protection Wear Gloves, Gown, Eye Protection Handling Solid?->Wear Gloves, Gown, Eye Protection Yes Risk of Inhalation? Risk of Inhalation? Handling Solid?->Risk of Inhalation? No Use Fume Hood or Respirator Use Fume Hood or Respirator Risk of Inhalation?->Use Fume Hood or Respirator Yes Potential for Splash? Potential for Splash? Risk of Inhalation?->Potential for Splash? No Wear Face Shield Wear Face Shield Potential for Splash?->Wear Face Shield Yes

Caption: PPE selection logic for this compound handling.

References

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